molecular formula C12H8F3NO3 B1603604 Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate CAS No. 1072944-69-4

Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate

Cat. No.: B1603604
CAS No.: 1072944-69-4
M. Wt: 271.19 g/mol
InChI Key: HXMSYFTWUSYAPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate (CAS# 1072944-69-4) is a high-value quinoline derivative designed for advanced research and development. With a molecular formula of C12H8F3NO3 and a molecular weight of 271.19 g/mol, this compound serves as a crucial synthetic intermediate in medicinal chemistry . The quinoline core, especially when substituted with a trifluoromethyl group, is a recognized pharmacophore known to impart significant biological activity . This makes the compound a prime candidate for constructing novel molecules with potential antibacterial and antimycobacterial properties, particularly in the search for new anti-tuberculosis agents . Its physicochemical properties include low water solubility (estimated 0.092 g/L at 25°C) and a calculated density of 1.453 g/cm³, which are important considerations for experimental design . This product is intended for non-human research applications only and is strictly not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

methyl 4-oxo-7-(trifluoromethyl)-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO3/c1-19-11(18)9-5-10(17)7-3-2-6(12(13,14)15)4-8(7)16-9/h2-5H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMSYFTWUSYAPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621560
Record name Methyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-69-4
Record name Methyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic route to Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The trifluoromethyl group imparts unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, making this quinoline derivative a valuable building block for novel therapeutic agents. This document delves into the strategic application of the Conrad-Limpach synthesis, offering a detailed experimental protocol, a thorough examination of the reaction mechanism, and essential characterization data. The content is tailored for researchers, scientists, and professionals in the field of drug development, providing the necessary insights for the successful laboratory-scale synthesis of this important molecule.

Introduction: The Significance of Trifluoromethylated Quinolines

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities. The strategic incorporation of a trifluoromethyl (-CF3) group into the quinoline ring system can profoundly and favorably alter a molecule's properties. The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability by blocking potential sites of oxidation, improve cell membrane permeability, and increase binding affinity to biological targets. These attributes have made trifluoromethyl-substituted quinolines highly sought-after intermediates in the design and synthesis of new drugs.

This compound, in particular, presents a versatile platform for further chemical elaboration. The hydroxyl group at the 4-position and the methyl ester at the 2-position offer multiple points for diversification, allowing for the generation of extensive compound libraries for screening and lead optimization. This guide focuses on a reliable and scalable synthetic approach to this valuable compound, emphasizing the underlying chemical principles and practical experimental considerations.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of the target molecule, this compound, can be efficiently achieved through a Conrad-Limpach reaction. This classical method for quinoline synthesis involves the condensation of an aniline with a β-dicarbonyl compound, followed by a thermal cyclization.

Our retrosynthetic analysis identifies 3-(trifluoromethyl)aniline and dimethyl 1,3-acetonedicarboxylate as readily available and logical starting materials. The key steps in the proposed forward synthesis are the formation of an enamine intermediate followed by a high-temperature intramolecular cyclization to construct the quinoline core.

G Target This compound Disconnection C-N and C-C bond formation (Conrad-Limpach Reaction) Target->Disconnection Intermediates Enamine Intermediate Disconnection->Intermediates Starting_Materials 3-(Trifluoromethyl)aniline + Dimethyl 1,3-acetonedicarboxylate Intermediates->Starting_Materials

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthetic Protocol

This section provides a step-by-step experimental procedure for the synthesis of this compound via the Conrad-Limpach reaction.

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )CAS NumberSupplier
3-(Trifluoromethyl)aniline161.1298-16-8Major chemical suppliers
Dimethyl 1,3-acetonedicarboxylate174.151830-54-2Major chemical suppliers
Methanol32.0467-56-1Major chemical suppliers
Dowtherm A (or other high-boiling solvent)~1668004-13-5Major chemical suppliers
Hexanes-110-54-3Major chemical suppliers
Hydrochloric acid (concentrated)36.467647-01-0Major chemical suppliers

3.2. Step-by-Step Procedure

Step 1: Formation of the Enamine Intermediate

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(trifluoromethyl)aniline (1.0 equivalent) and dimethyl 1,3-acetonedicarboxylate (1.05 equivalents).

  • Add methanol as a solvent (approximately 3-5 mL per gram of aniline).

  • Add a catalytic amount of concentrated hydrochloric acid (1-2 drops).

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline is consumed.

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator. The resulting crude product is the enamine intermediate, which can be used in the next step without further purification.

Step 2: Thermal Cyclization to this compound

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, add a high-boiling solvent such as Dowtherm A (sufficient to ensure good stirring of the reaction mixture).

  • Heat the solvent to approximately 250 °C.

  • Slowly add the crude enamine intermediate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the reaction temperature at 250-260 °C for 30-60 minutes. The cyclization reaction is typically accompanied by the evolution of methanol.

  • Monitor the completion of the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solvent.

  • Add hexanes to the cooled mixture to further facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold hexanes to remove the residual high-boiling solvent.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide (DMF) and water.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Thermal Cyclization Start1 3-(Trifluoromethyl)aniline + Dimethyl 1,3-acetonedicarboxylate React1 Reflux in Methanol (Catalytic HCl) Start1->React1 Intermediate Crude Enamine Intermediate React1->Intermediate React2 High-Boiling Solvent (~250 °C) Intermediate->React2 Workup Cooling, Precipitation, Filtration, and Washing React2->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis.

Reaction Mechanism

The Conrad-Limpach synthesis proceeds through a two-stage mechanism: the formation of a β-enamino ester followed by a thermal cyclization.

Stage 1: Enamine Formation

The reaction is initiated by the nucleophilic attack of the amino group of 3-(trifluoromethyl)aniline on one of the carbonyl carbons of dimethyl 1,3-acetonedicarboxylate. This is followed by the elimination of a water molecule to form the more stable enamine intermediate. The reaction is typically catalyzed by a small amount of acid.

Stage 2: Thermal Cyclization

The enamine intermediate undergoes an intramolecular cyclization at high temperatures. The nitrogen lone pair attacks the ester carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of methanol and tautomerization of the resulting quinolone yields the final aromatic product, this compound. The high temperature is necessary to overcome the activation energy for the cyclization and aromatization steps.

G cluster_0 Enamine Formation cluster_1 Thermal Cyclization A 3-(Trifluoromethyl)aniline C Nucleophilic Attack A->C B Dimethyl 1,3-acetonedicarboxylate B->C D Tetrahedral Intermediate C->D E Dehydration D->E F Enamine Intermediate E->F G Intramolecular Nucleophilic Attack F->G H Tetrahedral Intermediate G->H I Methanol Elimination H->I J Quinolone Intermediate I->J K Tautomerization J->K L Final Product K->L

Caption: Reaction mechanism of the Conrad-Limpach synthesis.

Characterization Data

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

5.1. Physical Properties

PropertyValue
Molecular FormulaC12H8F3NO3
Molar Mass271.19 g/mol
AppearanceOff-white to pale yellow solid
Melting PointNot available in the provided search results.
SolubilitySoluble in DMSO and DMF, sparingly soluble in methanol and ethanol.

5.2. Spectroscopic Data (Expected)

  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring, a singlet for the methyl ester protons, and a broad singlet for the hydroxyl proton. The trifluoromethyl group will cause splitting of the adjacent aromatic proton signals.

  • ¹³C NMR (DMSO-d₆, 100 MHz): The spectrum will display signals for the quinoline ring carbons, the methyl ester carbon, and the carbonyl carbons. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

  • Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 272.05.

  • Infrared (IR) Spectroscopy (KBr): The IR spectrum will exhibit characteristic absorption bands for the O-H stretch (broad, ~3400 cm⁻¹), C=O stretch of the ester (~1720-1740 cm⁻¹), and C-F stretching vibrations (~1100-1300 cm⁻¹).

Conclusion

This technical guide has outlined a reliable and well-precedented synthetic route for the preparation of this compound. The Conrad-Limpach synthesis, utilizing 3-(trifluoromethyl)aniline and dimethyl 1,3-acetonedicarboxylate, provides an efficient pathway to this valuable heterocyclic building block. The detailed experimental protocol and mechanistic insights presented herein are intended to facilitate the successful synthesis and further exploration of this compound in the context of drug discovery and development. The unique properties conferred by the trifluoromethyl group make this quinoline derivative a highly attractive scaffold for the generation of novel bioactive molecules.

Physical and chemical properties of Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate is a synthetic heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The incorporation of a trifluoromethyl group (-CF3) at the 7-position and a methyl carboxylate group at the 2-position of the 4-hydroxyquinoline core imparts unique physicochemical properties that are of significant interest in drug discovery and development.[2]

The trifluoromethyl group is known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates due to its high electronegativity and lipophilicity.[2] The 4-hydroxyquinoline moiety can exist in tautomeric equilibrium with the 4-quinolone form, and this structural feature is crucial for the biological activity of many quinoline-based drugs. The methyl ester at the 2-position provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and key experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and scientists working with this compound and other related quinoline derivatives.

Molecular Structure and Physicochemical Properties

The structural and key physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₈F₃NO₃[3]
Molecular Weight 271.19 g/mol [3]
CAS Number 1072944-69-4[3]
Appearance Expected to be a solid at room temperature. The related 4-hydroxy-7-trifluoromethylquinoline-3-carboxylic acid is an off-white powder.[4]N/A
Melting Point Data not available. The analogous ethyl ester has a melting point of >300 °C.[5]N/A
Boiling Point Data not available.N/A
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF, and sparingly soluble in water. Quinoline itself is slightly soluble in cold water but readily dissolves in hot water and most organic solvents.[1] Solubility can be influenced by pH.[6]N/A
pKa Data not available. The pKa of the conjugate acid of quinoline is approximately 4.85.[1] The 4-hydroxyl group is acidic and can be deprotonated.N/A
SMILES O=C(C1=NC2=CC(C(F)(F)F)=CC=C2C(O)=C1)OC[3]
InChI InChI=1S/C12H8F3NO3/c1-19-11(18)9-5-10(17)7-4-6(12(13,14)15)2-3-8(7)16-9/h2-5H,1H3,(H,16,17)[7]

Synthesis

A common and effective method for the synthesis of 4-hydroxyquinoline-2-carboxylate derivatives is the Gould-Jacobs reaction .[8][9] This reaction involves the condensation of an appropriately substituted aniline with a malonic ester derivative, followed by a thermal cyclization.

For the synthesis of this compound, the likely starting materials are 3-(trifluoromethyl)aniline and dimethyl acetylenedicarboxylate or a related dimethyl malonate derivative.

Gould-Jacobs_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Aniline 3-(Trifluoromethyl)aniline Condensation Condensation Aniline->Condensation + Malonate Dimethyl Acetylenedicarboxylate Malonate->Condensation Cyclization Thermal Cyclization Condensation->Cyclization Intermediate Product Methyl 4-hydroxy-7-(trifluoromethyl) quinoline-2-carboxylate Cyclization->Product

Caption: Gould-Jacobs reaction workflow for the synthesis of the target compound.

Experimental Protocol: Gould-Jacobs Synthesis (General)

This protocol is a general representation of the Gould-Jacobs reaction and may require optimization for the specific synthesis of this compound.[10][11]

  • Condensation: Mix equimolar amounts of 3-(trifluoromethyl)aniline and a suitable dimethyl malonate derivative (e.g., dimethyl ethoxymethylenemalonate). The reaction can be performed neat or in a high-boiling solvent. Heat the mixture, typically at 100-150 °C, for 1-2 hours to form the anilidomethylenemalonate intermediate.

  • Cyclization: Add a high-boiling inert solvent, such as diphenyl ether or Dowtherm A, to the reaction mixture. Heat the solution to a higher temperature, often around 250 °C, for 1-3 hours to induce cyclization.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates out of the solvent. The precipitate can be collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling solvent.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its functional groups: the 4-hydroxyquinoline core, the trifluoromethyl group, and the methyl ester.

  • Tautomerism: The 4-hydroxyquinoline moiety exists in a tautomeric equilibrium with its 4-quinolone form. This equilibrium is a key determinant of its chemical and biological properties.

  • Acidity of the 4-Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated with a suitable base. This allows for O-alkylation or O-acylation reactions.

  • Reactivity of the Quinoline Ring: The quinoline ring system can undergo electrophilic substitution reactions, although the conditions required may be harsh. The positions of substitution are influenced by the existing substituents.

  • Hydrolysis of the Methyl Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be a substrate for further chemical transformations.

  • Stability: The trifluoromethyl group enhances the chemical and metabolic stability of the molecule.[2] The quinoline ring is also generally stable. The compound should be stored in a cool, dry place to prevent degradation.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the molecule.[12]

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: The protons on the quinoline ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The electron-withdrawing trifluoromethyl group will cause a downfield shift of the protons on the same ring.[13]

  • Methyl Ester Protons: A singlet corresponding to the three protons of the methyl group of the ester will be observed, typically in the range of δ 3.5-4.0 ppm.

  • Hydroxyl Proton: The hydroxyl proton signal can be broad and its chemical shift is dependent on the solvent and concentration. It may exchange with deuterated solvents, leading to its disappearance. A D₂O exchange experiment can confirm its presence.[13]

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: The carbon of the ester carbonyl group will appear in the downfield region of the spectrum (δ 160-170 ppm).

  • Aromatic Carbons: The carbons of the quinoline ring will resonate in the aromatic region (δ 110-160 ppm).

  • Trifluoromethyl Carbon: The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.[13]

  • Methyl Carbon: The carbon of the methyl ester group will be observed in the upfield region (δ 50-60 ppm).

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Weigh 5-10 mg of sample Solvent Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) Sample->Solvent Tube Transfer to NMR tube Solvent->Tube Spectrometer Place in NMR spectrometer Tube->Spectrometer Acquire_1H Acquire 1H NMR spectrum Spectrometer->Acquire_1H Acquire_13C Acquire 13C NMR spectrum Spectrometer->Acquire_13C Process Process spectra (FT, phasing, baseline correction) Acquire_1H->Process Acquire_13C->Process Interpret Interpret chemical shifts, coupling constants, and integration Process->Interpret Structure Confirm molecular structure Interpret->Structure

Caption: General workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[14]

Expected Mass Spectrum Features:

  • Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of the compound (271.19 g/mol ).

  • Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃).[8] The quinoline ring itself is relatively stable, but can undergo fragmentation under high energy conditions.

Applications in Drug Development

Quinoline derivatives are of great interest in drug development due to their wide range of biological activities. The trifluoromethyl group in this compound makes it an attractive scaffold for the development of new therapeutic agents.

  • Anticancer Agents: Many quinoline derivatives have shown potent anticancer activity by targeting various cellular pathways.[12]

  • Antimalarial Drugs: The quinoline core is central to some of the most important antimalarial drugs, such as chloroquine and quinine.

  • Antibacterial Agents: Fluoroquinolones are a major class of antibiotics. While this compound is not a fluoroquinolone, the quinoline scaffold is a key feature.

  • Kinase Inhibitors: The quinoline ring can serve as a scaffold for the design of kinase inhibitors, which are important in cancer therapy.

The presence of the methyl ester allows for the synthesis of a library of derivatives (e.g., amides, other esters) to explore structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

Solubility Determination

A general protocol for determining the solubility of a compound is as follows.[15][16]

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, DMSO).

  • Sample Preparation: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into a series of vials.

  • Solvent Addition: Add a measured volume of the first solvent to the first vial.

  • Mixing: Vigorously mix the sample using a vortex mixer or sonicator.

  • Observation: Visually inspect the solution for any undissolved solid.

  • Incremental Solvent Addition: If the compound is not fully dissolved, add more solvent in known increments and repeat the mixing and observation steps until the solid is completely dissolved.

  • Quantification: Calculate the solubility as the mass of the compound per volume of solvent.

LC-MS Analysis for Purity and Identification

Liquid chromatography-mass spectrometry (LC-MS) is a standard technique for assessing the purity and confirming the identity of small molecules.[5][17]

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • LC Separation:

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid (0.1%), is typically used.

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

    • Injection Volume: Inject 1-5 µL of the sample solution.

  • MS Detection:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for this type of molecule.

    • Polarity: Both positive and negative ion modes should be tested to determine which provides a better signal.

    • Mass Range: Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-500).

  • Data Analysis:

    • Purity: Assess the purity by integrating the area of the main peak in the chromatogram.

    • Identification: Confirm the identity of the compound by the mass-to-charge ratio (m/z) of the molecular ion peak in the mass spectrum.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its unique combination of a 4-hydroxyquinoline core, a trifluoromethyl group, and a reactive methyl ester functionality makes it an attractive scaffold for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its known and expected physical and chemical properties, synthetic routes, and analytical methodologies. The detailed protocols and workflows presented herein are intended to facilitate further research and application of this promising molecule.

References

The Trifluoromethyl-Quinoline Moiety: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on Core Mechanisms of Action

Introduction: The Rise of a Versatile Pharmacophore

In the landscape of medicinal chemistry, the quinoline ring system stands out as a "privileged scaffold," a molecular framework that has repeatedly yielded potent and diverse biological activities.[1][2][3] The strategic incorporation of a trifluoromethyl (CF3) group into this scaffold has unlocked a new dimension of therapeutic potential.[4][5] The strong electron-withdrawing nature of the CF3 group enhances critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity to a range of biological targets.[4][5] This guide provides an in-depth analysis of the core mechanisms of action through which trifluoromethylquinoline (TFQ) compounds exert their anticancer, antimicrobial, and anti-inflammatory effects, offering a valuable resource for researchers and drug development professionals.

Part 1: Anticancer Mechanisms of Action

Trifluoromethylquinoline derivatives have emerged as a powerful class of anticancer agents, operating through multiple, distinct mechanisms to inhibit tumor growth and proliferation.[3] Key strategies include the disruption of the cellular cytoskeleton and the inhibition of critical signaling kinases.

Inhibition of Tubulin Polymerization

A primary and potent mechanism of action for several novel TFQ derivatives is the inhibition of tubulin polymerization.[4][6] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. By interfering with microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death).

Mechanism Deep Dive: Certain TFQ compounds have been shown to bind to the colchicine binding site on β-tubulin.[6][7] This binding event physically obstructs the polymerization of tubulin dimers into microtubules. The resulting disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and ultimately triggering the apoptotic cascade.[6]

Featured Protocol: Tubulin Polymerization Inhibition Assay

This assay spectrophotometrically measures the effect of a test compound on the polymerization of purified tubulin in vitro.

Methodology:

  • Reagent Preparation: Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9) to a final concentration of 2 mg/mL. Prepare a GTP stock solution (100 mM).

  • Compound Preparation: Dissolve the trifluoromethylquinoline test compound in 100% DMSO to create a 10 mM stock solution. Prepare serial dilutions in general tubulin buffer. Colchicine or paclitaxel should be used as positive controls for inhibition and promotion, respectively.

  • Assay Execution:

    • Pipette 5 µL of the compound dilutions into a pre-warmed 96-well plate.

    • Add 50 µL of the tubulin solution to each well.

    • Initiate polymerization by adding 1 µL of the GTP stock solution to each well.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Data Acquisition: Measure the change in absorbance at 340 nm every minute for 60 minutes. Polymerization of tubulin into microtubules causes an increase in light scattering, which is measured as an increase in absorbance.

  • Data Analysis: Plot absorbance versus time. The IC50 value (the concentration at which 50% of tubulin polymerization is inhibited) is calculated by comparing the rate of polymerization in the presence of the test compound to the vehicle control (DMSO).

Kinase Inhibition

The quinoline scaffold is a well-established framework for the design of kinase inhibitors, and trifluoromethylated versions are no exception.[8] Kinases are pivotal enzymes that regulate a vast array of cellular processes, including proliferation, survival, and differentiation. Their aberrant activity is a hallmark of many cancers.

Key Kinase Targets:

  • FMS-like Tyrosine Kinase 3 (FLT3): TFQ derivatives have been developed as potent inhibitors of FLT3, a receptor tyrosine kinase often mutated and constitutively active in acute myeloid leukemia (AML).[4]

  • Checkpoint Kinase 1 (CHK1): As a key regulator of the DNA damage response, CHK1 is an attractive target for combination therapies. Inhibiting CHK1 can sensitize cancer cells to DNA-damaging agents.[4]

  • Serum/Glucocorticoid-Regulated Kinase 1 (SGK1): Certain TFQ compounds have been identified as potential SGK1 inhibitors, a kinase involved in cell survival and therapy resistance.[7]

Mechanism Deep Dive: These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. The specific interactions—hydrogen bonds, hydrophobic interactions, and van der Waals forces—between the TFQ molecule and the amino acid residues in the active site determine the potency and selectivity of inhibition. This blockade prevents the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that drive cancer cell proliferation and survival.

Visualization: Dual Kinase Inhibition Pathway

Dual_Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Phosphorylates TFQ Trifluoromethyl- quinoline Compound TFQ->FLT3 Inhibits CHK1 CHK1 TFQ->CHK1 Inhibits pSTAT5 p-STAT5 STAT5->pSTAT5 Proliferation Gene Transcription (Proliferation, Survival) pSTAT5->Proliferation Dimerizes & Translocates Cdc25 Cdc25 CHK1->Cdc25 Phosphorylates pCdc25 p-Cdc25 (Inactive) Cdc25->pCdc25 CellCycle Cell Cycle Progression pCdc25->CellCycle Inhibits

Caption: Dual inhibition of FLT3 and CHK1 by a TFQ compound disrupts pro-proliferative signaling and cell cycle regulation.

Table 1: Comparative Anticancer Activity of Quinoline Derivatives

Compound ClassTarget Cell LineCancer TypeIC50 (µM)Mechanism
Trifluoromethylquinoline (5a)PC3Prostate0.08 ± 0.01Tubulin Polymerization Inhibitor
Trifluoromethylquinoline (5a)K562Leukemia0.05 ± 0.01Tubulin Polymerization Inhibitor
Trifluoromethylquinoline (5a)A549Lung0.09 ± 0.02Tubulin Polymerization Inhibitor
7-Chloro-4-quinolinylhydrazoneSF-295CNS Cancer0.314 - 4.65 µg/cm³Cytotoxic
2,8-bis(trifluoromethyl)quinolineHL-60Leukemia19.88 ± 3.35 µg/mlCytotoxic

Data synthesized from multiple sources for comparative illustration.[4][9]

Part 2: Antimicrobial Mechanisms of Action

The quinoline core is famously associated with antimalarial drugs like quinine and mefloquine.[10][11] The addition of the trifluoromethyl group has been explored to create potent antibacterial agents, often leveraging mechanisms similar to the well-established fluoroquinolone class of antibiotics.[12][13]

Inhibition of Bacterial Topoisomerases

The primary antibacterial mechanism for many TFQ compounds is the targeting of essential bacterial enzymes: DNA gyrase and topoisomerase IV.[12][14] These enzymes are critical for managing DNA topology (supercoiling) during replication, repair, and transcription.

Mechanism Deep Dive:

  • DNA Gyrase (Topoisomerase II): Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, which is essential to relieve the positive supercoiling that occurs ahead of the replication fork.

  • Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) the newly replicated daughter chromosomes, allowing them to segregate into daughter cells.

TFQ compounds function by binding to the enzyme-DNA complex.[13] This stabilizes the transient double-strand breaks created by the enzymes, forming a ternary drug-enzyme-DNA complex.[15] This complex physically blocks the progression of the replication fork and transcription machinery, leading to a cascade of events including the production of double-strand DNA breaks and ultimately, bacterial cell death.[13]

Visualization: Inhibition of Bacterial DNA Replication

DNA_Gyrase_Inhibition cluster_replication Bacterial DNA Replication ReplicationFork Replication Fork SupercoiledDNA Positively Supercoiled DNA ReplicationFork->SupercoiledDNA Creates DNA_Gyrase DNA Gyrase (Topoisomerase IV) SupercoiledDNA->DNA_Gyrase Binds RelaxedDNA Relaxed DNA RelaxedDNA->ReplicationFork Allows Progression DNA_Gyrase->RelaxedDNA Relaxes TernaryComplex Stable Ternary Complex (TFQ-Gyrase-DNA) DNA_Gyrase->TernaryComplex TFQ Trifluoromethyl- quinoline Compound TFQ->DNA_Gyrase Binds to Complex CellDeath Cell Death TernaryComplex->CellDeath Causes DNA Breaks

Caption: TFQ compounds trap DNA gyrase on the bacterial chromosome, leading to lethal double-strand breaks.

Antimalarial Action: Targeting the Ribosome

The well-known TFQ antimalarial drug, Mefloquine, acts as a blood schizonticide.[10][16] While its full mechanism was debated for years, recent studies using cryo-electron microscopy have revealed a key target.

Mechanism Deep Dive: Mefloquine targets the 80S ribosome of the Plasmodium falciparum parasite, the causative agent of malaria.[17] By binding to the ribosome, it effectively inhibits protein synthesis, a process absolutely essential for the parasite's survival and replication within human red blood cells.[17] This leads to the destruction of the asexual intraerythrocytic forms of the parasite.[16]

Part 3: Anti-inflammatory Mechanisms of Action

Chronic inflammation is a driver of numerous diseases, and TFQ compounds are being investigated for their potential to modulate inflammatory pathways.[1] The primary target in this context is the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Mechanism Deep Dive: The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS) from bacteria, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it drives the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2).[18][19]

Certain quinoline and benzo[h]quinazoline derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway.[19] They can significantly reduce the phosphorylation of both IκBα and the p65 subunit of NF-κB.[19] By preventing the degradation of the IκBα inhibitor, these compounds effectively trap NF-κB in the cytoplasm, blocking the production of inflammatory mediators.[20]

Featured Protocol: NF-κB (p65) Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the location of the NF-κB p65 subunit within cells to determine if it has moved from the cytoplasm to the nucleus upon stimulation.

Methodology:

  • Cell Culture: Seed macrophages (e.g., RAW 264.7) onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the TFQ test compound or a vehicle control (DMSO) for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) for 30-60 minutes to induce NF-κB activation. Include an unstimulated control group.

  • Fixation and Permeabilization:

    • Wash cells with cold Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody against NF-κB p65 (e.g., rabbit anti-p65) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour in the dark.

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

  • Imaging and Analysis: Mount the coverslips onto microscope slides. Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of p65 translocation. A significant decrease in this ratio in compound-treated, LPS-stimulated cells compared to LPS-only cells indicates inhibition.

Conclusion and Future Directions

The trifluoromethylquinoline scaffold is a testament to the power of strategic chemical modification in drug discovery. The diverse mechanisms of action—ranging from cytoskeletal disruption and kinase inhibition in cancer to the targeting of essential bacterial enzymes and parasite ribosomes—underscore its remarkable versatility.[2][11] Future research will likely focus on optimizing the selectivity of these compounds to minimize off-target effects, exploring their potential in combination therapies, and leveraging their unique properties to overcome existing drug resistance mechanisms. The continued exploration of this privileged chemical space promises to yield the next generation of therapies for a wide range of human diseases.

References

A Technical Guide to the Discovery and Development of Quinoline-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active compounds.[1][2] Its unique physicochemical properties, including its aromatic nature, hydrogen bonding capabilities, and ability to intercalate with DNA, make it an ideal framework for designing enzyme inhibitors.[3][4] This guide provides a comprehensive overview of the intricate process of discovering and developing quinoline-based enzyme inhibitors, from initial hit identification to preclinical considerations. We will delve into the key strategies, experimental methodologies, and critical decision-making processes that underpin the journey of a quinoline-based compound from a laboratory concept to a potential therapeutic agent. This document is intended for researchers and scientists in the field of drug discovery, offering both foundational knowledge and in-depth, actionable protocols.

Chapter 1: The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for drug design.[1] The quinoline ring system, a bicyclic aromatic heterocycle, exemplifies this concept. Its rigid structure provides a defined orientation for substituent groups, while the nitrogen atom can act as a hydrogen bond acceptor, and the aromatic rings can participate in π-π stacking interactions with amino acid residues in an enzyme's active site.[5][6]

The versatility of the quinoline scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives, including anticancer, antimalarial, anti-inflammatory, and neuroprotective effects.[2][3][7] This wide range of activities stems from the ability of quinoline-based molecules to inhibit various classes of enzymes, such as protein kinases, cholinesterases, and topoisomerases.[5][8][9] The "druggability" of the quinoline moiety is further enhanced by well-established synthetic pathways, allowing for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[1][8]

Chapter 2: Key Enzyme Targets and Mechanisms of Inhibition

Quinoline derivatives have been successfully developed to target a diverse array of enzymes implicated in various diseases. Understanding the specific mechanisms of inhibition is crucial for rational drug design and optimization.

Protein Kinases

Protein kinases are a major class of enzymes that regulate a wide range of cellular processes, and their dysregulation is a hallmark of many cancers.[10] Quinoline-based compounds have emerged as a significant class of kinase inhibitors.[11][12] Many of these inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins.[10]

A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose overactivity drives the growth of several cancers.[13][14] Quinoline-based EGFR inhibitors, such as lapatinib and bosutinib, have been approved for cancer therapy.[15][16] These drugs typically feature a 4-anilinoquinoline core, which mimics the adenine portion of ATP, allowing it to bind to the hinge region of the kinase domain.

EGFR Signaling Pathway

The diagram below illustrates the central role of EGFR in activating downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which promote cell proliferation and survival.[17][18] Inhibition by a quinoline-based drug (represented as "Inhibitor") blocks these downstream signals.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Quinoline Inhibitor Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Discovery_Workflow Target Target Identification & Validation AssayDev Assay Development & HTS Target->AssayDev HitID Hit Identification AssayDev->HitID HitToLead Hit-to-Lead (SAR & Optimization) HitID->HitToLead LeadOpt Lead Optimization (ADMET Profiling) HitToLead->LeadOpt Preclinical Preclinical Candidate LeadOpt->Preclinical

References

Structure-activity relationship of 4-hydroxyquinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline Derivatives

Abstract

The 4-hydroxyquinoline scaffold is a quintessential privileged structure in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with a remarkable breadth of pharmacological activities.[1][2] This guide provides a comprehensive, in-depth analysis of the structure-activity relationships (SAR) of 4-hydroxyquinoline derivatives. We will dissect the intricate connections between specific structural modifications and the resultant biological outcomes, including anticancer, antimicrobial, and anti-inflammatory effects. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the rational design of novel therapeutics based on this versatile scaffold. We will explore core synthetic strategies, detail key experimental protocols, and present quantitative data to illuminate the causal relationships that govern the efficacy of these compounds.

The 4-Hydroxyquinoline Core: A Foundation for Pharmacological Diversity

The 4-hydroxyquinoline moiety, a bicyclic aromatic heterocycle, is a cornerstone in drug discovery.[3] Its chemical architecture, featuring a benzene ring fused to a pyridine ring with a hydroxyl group at the C-4 position, provides a unique combination of rigidity, planarity, and hydrogen-bonding capability.[4] This structure is not merely a passive scaffold but an active pharmacophore that can engage with a multitude of biological targets. Its tautomeric equilibrium with the 4-quinolone form further enhances its chemical versatility, allowing for diverse interactions with enzymes and receptors.[2] Consequently, derivatives of this core have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties.[1][3][5][6] Understanding how to strategically decorate this core is fundamental to unlocking its full therapeutic potential.

Key Structural Features and Modification Sites

The biological activity of 4-hydroxyquinoline derivatives is exquisitely sensitive to the nature and position of substituents. The following diagram illustrates the core structure and highlights the primary sites for chemical modification that dictate the compound's pharmacological profile.

Caption: Core 4-hydroxyquinoline scaffold with key positions for SAR modification.

Foundational Synthetic Strategies

The generation of diverse libraries of 4-hydroxyquinoline derivatives for SAR studies relies on robust and versatile synthetic methodologies. The choice of synthesis is critical as it dictates the range of possible substitutions. The two most prevalent and historically significant methods are the Conrad-Limpach and Gould-Jacobs reactions, which both involve thermal cyclization of aniline precursors.[1]

  • Conrad-Limpach Reaction: This pathway involves the reaction of anilines with β-ketoesters.[1] It is a cornerstone for producing a wide array of substituted 4-hydroxyquinolines.

  • Gould-Jacobs Reaction: This highly versatile method begins with the condensation of an aniline with ethoxymethylenemalonic ester (EMME), followed by a high-temperature cyclization to form the 4-hydroxyquinoline-3-carboxylate core.[1][7] This carboxylate group serves as a valuable synthetic handle for further derivatization.

Experimental Protocol: Gould-Jacobs Cyclization

This protocol provides a self-validating workflow for synthesizing the foundational ethyl 4-hydroxyquinoline-3-carboxylate structure, a key intermediate for further SAR exploration.

Objective: To synthesize ethyl 4-hydroxyquinoline-3-carboxylate via the Gould-Jacobs reaction.

Step 1: Condensation of Aniline with EMME

  • In a round-bottom flask, combine one molar equivalent of aniline with one molar equivalent of diethyl 2-(ethoxymethylene)malonate (EMME).[7]

  • Heat the mixture gently (e.g., at 100-110°C) for 1-2 hours. The reaction progress can be monitored by TLC to observe the consumption of aniline and the formation of the intermediate, diethyl 2-((phenylamino)methylene)malonate.

  • Causality Check: This step forms the key acyclic intermediate. The reaction is driven by the elimination of ethanol. Gentle heating ensures complete reaction without premature cyclization or degradation.

  • Remove the ethanol formed during the reaction under reduced pressure.

Step 2: Thermal Cyclization

  • Add the crude intermediate from Step 1 to a high-boiling point solvent, such as diphenyl ether or Dowtherm A.[1]

  • Heat the mixture to a high temperature (typically 240-260°C) for 15-30 minutes.[1]

  • Causality Check: The high temperature provides the necessary activation energy for the intramolecular cyclization (a 6-exo-trig reaction) to form the quinoline ring system, followed by tautomerization to the more stable 4-hydroxy form. The choice of a high-boiling solvent is critical to reach this temperature.

  • Allow the reaction mixture to cool to room temperature, which should cause the product to precipitate.

  • Dilute the mixture with a hydrocarbon solvent like hexane or petroleum ether to facilitate complete precipitation.

Step 3: Isolation and Purification

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with the hydrocarbon solvent used in the previous step to remove the high-boiling reaction solvent.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure ethyl 4-hydroxyquinoline-3-carboxylate.

  • Validation: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be sharp and consistent with literature values.

Gould_Jacobs_Workflow start Start Materials: Aniline + EMME step1 Step 1: Condensation (100-110°C, 1-2h) start->step1 intermediate Intermediate: Diethyl 2-((phenylamino)methylene)malonate step1->intermediate Ethanol byproduct step2 Step 2: Thermal Cyclization (High-boiling solvent, 240-260°C) intermediate->step2 precipitation Cooling & Precipitation step2->precipitation step3 Step 3: Isolation & Purification (Filtration, Washing, Recrystallization) precipitation->step3 product Final Product: Ethyl 4-hydroxyquinoline-3-carboxylate step3->product validation Validation: (NMR, MS, MP) product->validation

Caption: Workflow for the Gould-Jacobs synthesis of a 4-hydroxyquinoline core.

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of 4-hydroxyquinoline derivatives is critically dependent on the substitution pattern around the core scaffold. This section dissects the SAR for major therapeutic areas.

Anticancer Activity

The 4-hydroxyquinoline scaffold is a fertile ground for the development of cytotoxic agents.[4] Their mechanisms often involve the inhibition of critical enzymes in cancer signaling pathways, such as protein kinases (e.g., VEGFR-2, PIM-1) and topoisomerases.[8][9][10]

Key SAR Insights for Anticancer Activity:

  • C-2 Position: Substitution at the C-2 position with aryl groups is a common strategy. The nature of this group can influence potency and selectivity. For instance, phenyl groups can engage in π-π stacking interactions within target binding sites.[4]

  • C-3 Position:

    • Benzylidene Derivatives: Knoevenagel condensation at the C-3 position to form benzylidene derivatives has yielded compounds with potent and selective toxicity towards resistant cancer cells.[5] The electronic properties of substituents on the benzylidene ring correlate with cytotoxic activity, a classic example of physical organic principles guiding SAR.[5]

    • Carboxamides: The introduction of carboxamide functionalities at C-3, often via the Gould-Jacobs intermediate, is another successful approach. These groups can act as crucial hydrogen bond donors/acceptors.[3]

  • C-6 and C-7 Positions: Halogenation (e.g., with Cl, Br) or the introduction of methoxy groups on the benzene ring can modulate the compound's lipophilicity and electronic properties, thereby affecting cell permeability and target engagement.[4]

  • Kinase Inhibition: For activity as kinase inhibitors, the 4-quinolone scaffold often serves as a hinge-binding motif. Appending a urea moiety and various substituted aromatic rings is a proven strategy for targeting kinases like VEGFR-2, which is crucial for tumor angiogenesis.[8]

Table 1: Comparative Anticancer Activity of 4-Hydroxyquinoline Derivatives

Compound ID Substitution Pattern Target Cell Line IC₅₀ (µM) Reference
13b C-3 Benzylidene Colo 320 (Resistant Colon) 4.58 [5]
20 C-3 Benzylidene (p-Cl) Colo 320 (Resistant Colon) 4.61 [5]
20 C-3 Benzylidene (p-Cl) Colo 205 (Sensitive Colon) 2.34 [5]
3g Fused Dimedone Core HCT116 (Colon) 1.55 [11][12]
3g Fused Dimedone Core A549 (Lung) 2.87 [11][12]

| Q2 | Quinolin-4(1H)-one with urea moiety | VEGFR-2 Kinase | 0.08 |[8] |

This table summarizes findings from multiple studies to illustrate SAR trends.[5][8][11][12] Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Antimicrobial Activity

The discovery of fluoroquinolone antibiotics, which originated from a 4-hydroxyquinoline intermediate, highlights the profound antibacterial potential of this scaffold.[5][13] SAR studies have focused on optimizing derivatives against both bacteria and fungi, including drug-resistant strains.[14]

Key SAR Insights for Antimicrobial Activity:

  • C-3 Position: This position is critical. The introduction of a long alkyl side chain at C-3 has a dramatic impact on antimicrobial activity.[15] The length of this chain must be optimized; for example, a nonyl (C9) chain was found to be more effective than a tridecyl (C13) chain for antifungal activity against Aspergillus flavus.[15]

  • C-6 and C-7 Positions: Substitution on the benzene ring significantly enhances potency. The introduction of halogens, particularly bromine at C-6 and C-7, leads to a substantial increase in antifungal and antibacterial activity against Gram-positive bacteria like Staphylococcus aureus.[15]

  • Overall Lipophilicity: The combination of a C-3 alkyl chain and C-6/C-7 halogenation suggests that increased lipophilicity enhances the ability of the molecule to penetrate microbial cell membranes, a crucial step for exerting its biological effect.

Table 2: Comparative Antimicrobial Activity of 3-Alkyl-4-hydroxy-2-quinolone Analogs

Compound ID C-3 Alkyl Chain C-6/C-7 Substituent Antifungal IC₅₀ (µg/mL) vs. A. flavus Antibacterial MIC (µg/mL) vs. S. aureus Reference
3a Tridecyl (C13) None 70.97 >100 [15]
3h Tridecyl (C13) 6,7-Dichloro 13.92 12.5 [15]
3i Nonyl (C9) 6,7-Dichloro 3.84 6.25 [15]
3j Nonyl (C9) 6,7-Dibromo 1.05 3.13 [15]

| Amphotericin B | (Positive Control) | - | 1.95 | N/A |[15] |

Data sourced from a study on novel 4-hydroxy-2-quinolone analogs demonstrates clear SAR trends.[15]

SAR_Logic_Summary center 4-Hydroxyquinoline Core c3_alkyl C-3: Long Alkyl Chain (e.g., Nonyl) center->c3_alkyl c67_halo C-6/C-7: Halogens (Br, Cl) center->c67_halo c2_aryl C-2: Aryl Groups center->c2_aryl c3_benzyl C-3: Substituted Benzylidene center->c3_benzyl antimicrobial Enhanced Antimicrobial Activity c3_alkyl->antimicrobial + c67_halo->antimicrobial + anticancer Potent Anticancer Activity c2_aryl->anticancer Synergizes with c3_benzyl->anticancer Leads to

Caption: Logical flow of structure-activity relationships for key therapeutic areas.

Quantitative Structure-Activity Relationship (QSAR)

Beyond qualitative analysis, Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational framework to mathematically correlate chemical structure with biological activity.[16][17] QSAR models use physicochemical properties or theoretical molecular descriptors as predictors to build regression or classification models that can forecast the activity of novel, unsynthesized compounds.[16][18] This approach is invaluable for prioritizing synthetic targets, reducing the number of compounds that need to be synthesized and tested, and accelerating the drug discovery pipeline.[18][19] For 4-hydroxyquinoline derivatives, QSAR has been used to establish correlations for activities like the inhibition of dihydrofolate reductase, a key enzyme in cancer chemotherapy.[20]

Conclusion and Future Perspectives

The 4-hydroxyquinoline scaffold continues to be a remarkably fruitful platform for the discovery of novel therapeutic agents. The structure-activity relationships discussed herein demonstrate that targeted modifications at the C-2, C-3, C-6, and C-7 positions can systematically tune the biological activity towards potent and selective anticancer and antimicrobial agents. The synthetic accessibility of the core, primarily through robust methods like the Gould-Jacobs reaction, ensures that a vast chemical space remains ripe for exploration.

Future efforts should focus on multi-target drug design, leveraging the scaffold's inherent promiscuity to tackle complex diseases like cancer through synergistic mechanisms.[3] The integration of computational methods like QSAR and molecular docking will be paramount in navigating this vast chemical space efficiently.[11][12] As our understanding of disease biology deepens, the 4-hydroxyquinoline core, guided by the principles of SAR, is poised to deliver the next generation of innovative medicines.

References

The Trifluoromethyl Group: A Keystone Moiety in Modern Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide for Drug Discovery Professionals

Foreword: From Curiosity to Cornerstone

As a Senior Application Scientist, I have witnessed the remarkable evolution of medicinal chemistry strategies. Few tactics have proven as consistently effective and versatile as the strategic incorporation of the trifluoromethyl (CF3) group. Once a synthetic curiosity, the CF3 group is now a cornerstone of modern drug design, present in a significant portion of FDA-approved drugs.[1][2] This guide moves beyond a simple acknowledgment of its utility. We will dissect the fundamental physicochemical principles that make the CF3 group so powerful, explore its profound impact on pharmacokinetic and pharmacodynamic profiles, and provide actionable, field-proven protocols for its evaluation. Our objective is to equip you, the researcher, with the deep, causal understanding needed to leverage this "super-methyl" group to its fullest potential in your drug discovery campaigns.[3]

Chapter 1: The Foundational Physicochemical Properties of the CF3 Group

To understand the functional role of the CF3 group, we must first appreciate its unique electronic and steric characteristics, which diverge significantly from its hydrocarbon analogue, the methyl (CH3) group.

1.1 Electronegativity and Inductive Effects: The three highly electronegative fluorine atoms create a powerful electron-withdrawing inductive effect, polarizing the C-F bonds and imparting a significant partial positive charge on the carbon atom.[1] This potent electronic modulation can dramatically alter a molecule's properties.[3] For instance, attaching a CF3 group to an aromatic ring deactivates it towards electrophilic substitution, and its strong inductive effect can significantly lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the drug at physiological pH.[4][5]

1.2 Lipophilicity: A Context-Dependent Parameter: The CF3 group is generally considered to be highly lipophilic, a property that can enhance a drug's ability to cross biological membranes.[3][5] This is quantified by the Hansch-Fujita lipophilicity parameter (π), where the CF3 group has a value of +0.88.[1][6] However, its impact on the overall molecule's partition coefficient (LogP) is context-dependent. The strong inductive effect can influence nearby hydrogen-bonding groups, sometimes leading to unexpected changes in hydrophilicity.[7] For drug discovery, this means the CF3 group is a tool for fine-tuning LogP values to optimize membrane permeability and bioavailability.[6][8]

1.3 Steric Profile and Bioisosterism: The CF3 group is often used as a bioisostere, replacing a methyl or even a chlorine group to adjust steric and electronic properties.[4] While sterically larger than a methyl group, it is comparable in size to an ethyl or isopropyl group.[9][10] This allows it to occupy binding pockets and create favorable hydrophobic interactions, potentially increasing binding affinity and selectivity.[3][6]

PropertyMethyl Group (–CH3)Trifluoromethyl Group (–CF3)Rationale for Impact
Van der Waals Radius ~2.0 Å~2.7 ÅLarger steric footprint can improve occupancy in binding pockets.
Hansch Lipophilicity (π) +0.56+0.88Increases partitioning into lipid membranes, affecting absorption and distribution.[1][6]
Electronegativity (Pauling) 2.55 (Carbon)3.98 (Fluorine)Creates a strong electron-withdrawing effect, modulating pKa and metabolic stability.[1]
Bond Dissociation Energy C-H: ~414 kJ/molC-F: ~485 kJ/molThe high-energy C-F bond is resistant to enzymatic cleavage, enhancing metabolic stability.[6][8]

Chapter 2: Engineering Metabolic Stability

One of the most valued attributes of the CF3 group is its ability to enhance a molecule's metabolic stability.[3][11] From an experimental standpoint, this translates directly to a longer drug half-life, potentially reducing dosing frequency and improving patient compliance.[8][11]

2.1 Blocking Metabolic Hotspots: The primary mechanism for this enhancement is the sheer strength of the carbon-fluorine bond, one of the strongest in organic chemistry.[3][6] Cytochrome P450 (CYP) enzymes, the workhorses of Phase I metabolism in the liver, readily oxidize metabolically labile C-H bonds, particularly on methyl groups.[11][12] By strategically replacing a vulnerable methyl group with a CF3 group, that site of metabolism is effectively blocked.[8][11] This forces the metabolic machinery to find alternative, often slower, pathways for clearance.

In one study, replacing a methyl group on an oxadiazole ring with a trifluoromethyl group not only prevented hydroxylation at that site but also provided a global protective effect across the entire molecule, significantly reducing the number of metabolites formed.[13]

2.2 Workflow for Assessing Metabolic Stability: A self-validating system is crucial for generating trustworthy data. The following workflow for an in vitro microsomal stability assay includes the necessary controls to ensure the integrity of the results. This assay is a cornerstone in early drug discovery for ranking compounds based on their metabolic clearance.[14][15]

Metabolic_Stability_Workflow cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis prep_cpd Prepare Test Compound & Controls (1µM final concentration) mix Combine Microsomes & Compound Pre-incubate at 37°C prep_cpd->mix prep_mic Thaw Liver Microsomes (Human, Rat, etc.) Keep on ice prep_mic->mix prep_cof Prepare NADPH Cofactor Solution (Regenerating System) start_rxn Initiate Reaction Add NADPH solution prep_cof->start_rxn mix->start_rxn timepoints Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->timepoints quench Quench Reaction (Acetonitrile + Internal Standard) timepoints->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data Quantify Parent Compound Calculate t½ and CLint lcms->data neg_ctrl Negative Control (-NADPH) neg_ctrl->mix Parallel Incubation pos_ctrl Positive Control (e.g., Midazolam) pos_ctrl->mix Parallel Incubation Binding_Interactions cluster_pocket Protein Binding Pocket ligand_core Ligand Scaffold cf3_group CF3 ligand_core->cf3_group C-C Bond residue1 Phe/Tyr/Trp cf3_group->residue1 Hydrophobic Interaction residue2 Backbone C=O cf3_group->residue2 Dipole-Dipole/ Multipolar Interaction residue3 Leu/Val/Ile cf3_group->residue3 Van der Waals Contact

References

Spectroscopic Characterization of Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides a comprehensive overview of the spectroscopic characterization of Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate, a quinoline derivative of interest to researchers in medicinal chemistry and drug development. As a Senior Application Scientist, the following sections are designed to offer not just data, but a deeper understanding of the principles behind the data acquisition and interpretation, ensuring scientific rigor and practical applicability.

Introduction to this compound

This compound (CAS No. 1072944-69-4) is a heterocyclic compound with a molecular formula of C12H8F3NO3 and a molecular weight of 271.19 g/mol .[1] The quinoline scaffold is a privileged structure in medicinal chemistry, and the presence of a trifluoromethyl group can significantly enhance metabolic stability and binding affinity. Spectroscopic analysis is paramount in confirming the chemical identity and purity of such compounds.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy: A Proton's Perspective

Expected ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5Singlet1HOHThe acidic hydroxyl proton is typically deshielded and appears as a broad singlet. Its chemical shift can be highly variable and concentration-dependent.
~8.4Doublet1HH-5This proton is on the benzene ring and is deshielded by the anisotropic effect of the quinoline system and the electron-withdrawing trifluoromethyl group.
~7.8Doublet1HH-8This proton is adjacent to the trifluoromethyl group, leading to significant deshielding.
~7.6Doublet of doublets1HH-6This proton is coupled to both H-5 and H-8, resulting in a doublet of doublets.
~7.2Singlet1HH-3The proton at the 3-position is a singlet as it has no adjacent protons to couple with.
~4.0Singlet3HOCH₃The methyl protons of the ester group will appear as a singlet.

Causality in ¹H NMR Interpretation:

The electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly influences the chemical shifts of the aromatic protons.[3] Protons on the same ring as the CF₃ group (H-5, H-6, and H-8) are expected to be shifted downfield (to a higher ppm value) due to decreased electron density.[3] The hydroxyl proton's signal can be confirmed by a D₂O exchange experiment, where the peak disappears upon addition of a drop of deuterium oxide.[3]

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Expected ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm)Multiplicity (in off-resonance decoupled spectrum)AssignmentRationale
~170SingletC=O (ester)The carbonyl carbon of the ester group is highly deshielded.
~165SingletC-4 (C-OH)The carbon bearing the hydroxyl group is deshielded.
~148SingletC-8aQuaternary carbon in the quinoline ring system.
~145SingletC-2The carbon attached to the ester group and the nitrogen atom.
~130QuartetCF₃The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).[3]
~128SingletC-7The carbon attached to the trifluoromethyl group.
~125DoubletC-5Aromatic CH carbon.
~122DoubletC-6Aromatic CH carbon.
~118SingletC-4aQuaternary carbon in the quinoline ring system.
~115DoubletC-8Aromatic CH carbon.
~105DoubletC-3The carbon at the 3-position.
~53QuartetOCH₃The methyl carbon of the ester group.

Expert Insights on ¹³C NMR:

The most revealing feature in the ¹³C NMR spectrum will be the quartet for the trifluoromethyl carbon, a direct consequence of spin-spin coupling with the three fluorine atoms (I = 1/2). The carbon attached to the CF₃ group (C-7) may also exhibit a smaller quartet splitting (²JCF).[3]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
3400-3200 (broad)Medium-StrongO-H stretch (hydroxyl)
3100-3000MediumC-H stretch (aromatic)
2950-2850WeakC-H stretch (aliphatic -CH₃)
~1720StrongC=O stretch (ester)
1620-1450Medium-StrongC=C and C=N stretch (aromatic rings)
1350-1150StrongC-F stretch (trifluoromethyl)
~1250StrongC-O stretch (ester)

Trustworthiness of IR Data:

The presence of a strong, broad absorption in the 3400-3200 cm⁻¹ region is a reliable indicator of the hydroxyl group. The strong absorption around 1720 cm⁻¹ is characteristic of the ester carbonyl group. The C-F stretches of the trifluoromethyl group are typically very strong and appear in the 1350-1150 cm⁻¹ region.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Expected Mass Spectrum Data

m/zIon
271[M]⁺ (Molecular Ion)
240[M - OCH₃]⁺
212[M - COOCH₃]⁺
184[M - COOCH₃ - CO]⁺

Authoritative Grounding in MS:

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion, providing a highly accurate mass measurement. For C₁₂H₈F₃NO₃, the calculated exact mass is 271.0456. Finding a molecular ion peak with this precise mass would provide strong evidence for the compound's identity.

Experimental Protocols

NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[3]

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width (e.g., 0-14 ppm for ¹H, 0-220 ppm for ¹³C).

    • Use a standard 90° pulse for ¹H acquisition.

  • Acquisition Parameters:

    • Set the acquisition time to 2-4 seconds.

    • Employ a relaxation delay of 5 seconds to ensure accurate integration in ¹H NMR.[3]

    • Acquire a sufficient number of scans (e.g., 16-32 for ¹H, 1024 or more for ¹³C) to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

Diagram of Spectroscopic Analysis Workflow

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis & Purification of Methyl 4-hydroxy-7-(trifluoromethyl) quinoline-2-carboxylate NMR NMR Spectroscopy (¹H, ¹³C) synthesis->NMR IR IR Spectroscopy synthesis->IR MS Mass Spectrometry (HRMS) synthesis->MS interpretation Spectral Interpretation & Structure Elucidation NMR->interpretation IR->interpretation MS->interpretation validation Structural Confirmation & Purity Assessment interpretation->validation

Caption: Workflow for the spectroscopic characterization of a synthetic compound.

Visualization of Molecular Structure

Caption: Chemical structure of this compound.

References

Methodological & Application

Application Note: High-Throughput Screening of Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate for Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that form the structural core of numerous natural and synthetic molecules with a wide range of biological activities.[1] Their versatile scaffold has been successfully exploited in the development of drugs for various therapeutic areas, including oncology, infectious diseases, and inflammation.[1][2] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making trifluoromethyl-substituted quinolines particularly attractive for drug discovery.[3]

This application note describes a high-throughput screening (HTS) workflow for the evaluation of Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate, a quinoline derivative with potential anti-cancer properties. The protocols provided herein detail a primary cell-based assay for identifying cytotoxic effects, a secondary assay to confirm hits and elucidate the mechanism of action, and guidelines for data analysis.

Compound of Interest

  • Name: this compound

  • CAS Number: 1072944-69-4[4][5]

  • Molecular Formula: C12H8F3NO3[4]

  • Molecular Weight: 271.19 g/mol [4]

Rationale for High-Throughput Screening

Given that various quinoline-based molecules have shown efficacy as inhibitors of key signaling pathways implicated in cancer, such as those involving c-Met, EGFR, and VEGFR, a high-throughput screen to assess the anti-proliferative activity of this compound is a logical first step in its evaluation as a potential therapeutic agent.[6] A typical HTS campaign for a compound like this follows a multi-step process to efficiently identify and validate its biological activity.[1]

High-Throughput Screening Workflow

The HTS workflow is designed to efficiently identify and validate the biological activity of the test compound. The process begins with a primary screen to identify initial "hits," followed by a secondary, mechanistically distinct assay to confirm these hits and eliminate false positives.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening (Hit Confirmation) p1 Compound Plating (this compound) p2 Cell Seeding (e.g., A549 Lung Carcinoma) p1->p2 p3 Incubation (72 hours) p2->p3 p4 MTT Assay (Cell Viability) p3->p4 p5 Data Analysis (IC50 Determination) p4->p5 s1 Confirmed Hits from Primary Screen p5->s1 Hit Selection s2 Caspase-Glo 3/7 Assay (Apoptosis) s1->s2 s3 Data Analysis (Apoptosis Induction) s2->s3

Caption: High-throughput screening workflow for this compound.

Primary Screening: Cell Viability MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[1]

Protocol
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series in a 96-well plate to achieve final assay concentrations ranging from 0.1 nM to 100 µM.

  • Cell Culture: Culture A549 human lung carcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Add the diluted compound to the respective wells and incubate for 72 hours. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Expected Data
Concentration (µM)% Cell Viability
1005.2
3015.8
1035.1
355.4
175.9
0.390.2
0.198.7
0 (Vehicle)100

IC50: A hypothetical IC50 value in the low micromolar range would be considered a "hit" worthy of further investigation.

Secondary Screening: Caspase-Glo® 3/7 Assay for Apoptosis

To confirm the cytotoxic effect observed in the primary screen and to investigate if the mechanism of cell death is apoptosis, a Caspase-Glo® 3/7 assay can be employed. This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Protocol
  • Compound Preparation and Cell Treatment: Follow steps 1-4 of the primary screening protocol.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase activity.

Expected Data
Concentration (µM)Fold Increase in Caspase 3/7 Activity
308.5
106.2
33.1
11.5
0.31.1
0 (Vehicle)1.0

An increase in caspase 3/7 activity would suggest that this compound induces apoptosis in A549 cells.

Potential Mechanism of Action: Targeting c-Met Signaling

Several quinoline derivatives have been identified as inhibitors of the c-Met receptor tyrosine kinase.[6] The c-Met pathway is crucial for cell growth, proliferation, and migration, and its dysregulation is implicated in many cancers.[6] Inhibition of c-Met can lead to the downstream suppression of pro-survival pathways like PI3K/Akt and RAS/MAPK, ultimately inducing apoptosis.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds & activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Compound Methyl 4-hydroxy-7- (trifluoromethyl)quinoline-2-carboxylate Compound->cMet inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Potential inhibition of the c-Met signaling pathway by the test compound.

Conclusion

This application note provides a framework for the high-throughput screening of this compound to assess its potential as an anti-cancer agent. The described workflow, from primary cell viability screening to secondary apoptosis assays, allows for the efficient identification and confirmation of biological activity. Further studies would be required to definitively elucidate the mechanism of action and to evaluate the compound's efficacy and safety in more complex biological systems.

References

Application Notes and Protocols for In Vitro Assays: Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the In Vitro Utility of a Novel Quinoline Carboxylate

Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate is a quinoline derivative of significant interest in contemporary drug discovery and chemical biology. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The incorporation of a trifluoromethyl group can enhance metabolic stability and cell permeability, making this compound a compelling candidate for various in vitro screening campaigns. However, the successful evaluation of its biological activity is critically dependent on proper handling and dissolution to ensure reproducible and accurate results.

This document provides a detailed protocol and technical guidance for the dissolution of this compound for use in a wide range of in vitro assays, including cell-based and biochemical formats. As a hydrophobic molecule, its poor aqueous solubility presents a primary challenge that must be addressed with a carefully considered solvent strategy. This guide is intended for researchers, scientists, and drug development professionals, offering a framework built on established principles of compound management to maximize the integrity of experimental outcomes.

Physicochemical Properties: A Foundation for Rational Protocol Design

A thorough understanding of the physicochemical properties of this compound is paramount for developing a robust dissolution protocol. These properties dictate the compound's behavior in different solvent systems and inform best practices for its handling and storage.

PropertyValueSource
Molecular Formula C₁₂H₈F₃NO₃--INVALID-LINK--
Molecular Weight 271.19 g/mol --INVALID-LINK--
Appearance Typically an off-white or pale solid powderGeneral observation for similar compounds
Aqueous Solubility Poor (predicted)Inferred from hydrophobic structure
Primary Solvent Dimethyl Sulfoxide (DMSO)--INVALID-LINK--

The quinoline core, coupled with the trifluoromethyl group, imparts a significant hydrophobic character to the molecule, rendering it poorly soluble in aqueous media such as cell culture medium and assay buffers. Therefore, the use of an organic solvent is essential for preparing a concentrated stock solution. Dimethyl Sulfoxide (DMSO) is the solvent of choice for this compound, owing to its high solubilizing power for a wide range of organic molecules and its miscibility with aqueous solutions.

Core Protocol: Preparation of a High-Concentration Stock Solution in DMSO

The following protocol details the steps for preparing a concentrated stock solution of this compound. The primary objective is to create a homogenous, high-concentration stock that can be subsequently diluted to the desired final concentrations for in vitro assays, while minimizing the final concentration of the organic solvent.

Materials and Equipment:
  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated pipettes

Step-by-Step Methodology:
  • Pre-Weighing Preparations: Before handling the compound, ensure a clean and dry workspace. Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing the Compound: Accurately weigh a precise amount of the compound using an analytical balance. For example, to prepare a 10 mM stock solution, you would weigh out 2.71 mg of the compound for every 1 mL of DMSO you intend to use.

  • Solvent Addition: Add the appropriate volume of anhydrous, cell culture grade DMSO to the vial containing the weighed compound. It is crucial to use high-purity DMSO to avoid introducing contaminants that could interfere with biological assays.

  • Dissolution: Tightly cap the vial and vortex vigorously for at least one to two minutes. A clear, homogenous solution should be obtained. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aiding Dissolution (if necessary): If the compound does not fully dissolve with vortexing alone, sonication in a water bath for 5-10 minutes can be employed to facilitate dissolution. Gentle warming to 37°C may also be considered, but care should be taken to avoid overheating, which could potentially degrade the compound.

  • Stock Solution Storage: Once fully dissolved, the stock solution should be aliquoted into smaller volumes in sterile, tightly sealed microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles and exposure to light. Store the aliquots at -20°C or -80°C for long-term stability. It is recommended to protect the aliquots from light by storing them in a dark box or wrapping the vials in aluminum foil.

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Equilibrate Compound to Room Temperature weigh Accurately Weigh Compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex inspect Visually Inspect for Complete Dissolution vortex->inspect aid_dissolution Aid Dissolution (Optional: Sonication/Gentle Warming) inspect->aid_dissolution If not fully dissolved aliquot Aliquot into Smaller Volumes inspect->aliquot If fully dissolved aid_dissolution->vortex store Store at -20°C or -80°C (Protected from Light) aliquot->store

Caption: Workflow for preparing a DMSO stock solution.

Critical Considerations for In Vitro Assays

Solvent Toxicity and Final DMSO Concentration

While DMSO is an excellent solvent, it is not biologically inert and can exert toxic effects on cells in culture. It is imperative to maintain the final concentration of DMSO in the assay medium at a level that does not impact cell viability or the experimental endpoint. For most cell-based assays, the final DMSO concentration should not exceed 0.5%, with a concentration of 0.1% or lower being preferable. --INVALID-LINK-- A vehicle control (medium with the same final concentration of DMSO as the treated samples) must always be included in experiments to account for any solvent effects.

Serial Dilution for Working Solutions

To achieve the desired final concentrations of this compound in your assay, a serial dilution of the high-concentration stock solution should be performed. Direct dilution of a highly concentrated DMSO stock into aqueous buffer can sometimes cause the compound to precipitate out of solution. A stepwise dilution approach is recommended to mitigate this.

Protocol: Preparation of Working Solutions for Cell-Based Assays

  • Thaw Stock Solution: Remove an aliquot of the concentrated DMSO stock solution from the freezer and allow it to thaw completely at room temperature, protected from light.

  • Intermediate Dilutions (Optional but Recommended): For creating a range of final concentrations, it is often beneficial to first prepare an intermediate dilution of the stock solution in DMSO.

  • Final Dilution into Assay Medium: Directly add the required small volume of the DMSO stock (or intermediate dilution) to the pre-warmed cell culture medium to achieve the final desired concentration. It is crucial to mix the solution immediately and thoroughly by gentle pipetting or swirling to ensure rapid and uniform dispersion of the compound.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to an equivalent volume of cell culture medium.

Logical Flow for Preparing Working Solutions

G stock High-Concentration Stock in 100% DMSO intermediate Intermediate Dilution (in 100% DMSO) stock->intermediate Optional Step final Final Working Solution (in Assay Medium) stock->final Direct Dilution control Vehicle Control (DMSO in Assay Medium) stock->control Same volume of DMSO intermediate->final

Caption: Dilution strategy for working solutions.

Stability and Storage: Preserving Compound Integrity

Quinoline derivatives can be susceptible to degradation under certain conditions. To ensure the integrity and activity of this compound solutions, the following storage guidelines are recommended:

Solution TypeStorage TemperatureDurationSpecial Considerations
Solid Compound -20°CUp to 3 yearsStore in a tightly sealed container in a dry environment.
DMSO Stock Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.
DMSO Stock Solution -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light.

It is advisable to prepare fresh working solutions from the frozen stock for each experiment. If a stock solution has been stored for an extended period, its efficacy should be re-validated.

Troubleshooting Common Issues

  • Precipitation upon Dilution: If the compound precipitates when diluted into aqueous buffer, consider the following:

    • Lower the final concentration: The desired concentration may be above the compound's solubility limit in the final assay medium.

    • Use a stepwise dilution: Dilute the DMSO stock into a small volume of medium first, mix well, and then add this to the final volume.

    • Increase the final DMSO concentration (with caution): A slightly higher final DMSO concentration (e.g., up to 0.5%) may be necessary, but its effect on the assay must be validated.

  • Inconsistent Assay Results: This could be due to compound degradation. Ensure that stock solutions are stored correctly and that working solutions are prepared freshly. Protect all solutions from prolonged exposure to light.

Conclusion: A Pathway to Reliable In Vitro Data

The protocol and guidelines presented herein provide a comprehensive framework for the effective dissolution and handling of this compound for in vitro assays. By adhering to these principles of proper solvent selection, careful dilution techniques, and appropriate storage, researchers can mitigate common challenges associated with hydrophobic compounds. This meticulous approach is fundamental to generating high-quality, reproducible data, thereby enabling a more accurate assessment of the biological activity of this promising quinoline derivative.

Application of Trifluoromethylquinolines in Cancer Cell Line Studies: Methodologies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Quinoline Scaffold and the Power of Fluorination

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of pharmacological activities, including anticancer properties.[1][2] Its rigid, planar, and aromatic nature allows for effective interaction with various biological targets. In the rational design of novel anticancer agents, the strategic modification of this core is paramount. One of the most impactful modifications in modern drug discovery is the introduction of fluorine-containing functional groups, particularly the trifluoromethyl (-CF3) group.[3][4]

The trifluoromethyl group imparts unique and highly desirable properties to a parent molecule.[3] Its strong electron-withdrawing nature can significantly alter the acidity or basicity of nearby functional groups, influencing target binding. Furthermore, the C-F bond is exceptionally strong, which enhances the metabolic stability of the compound by preventing enzymatic degradation.[3] The lipophilicity of the -CF3 group can also improve the molecule's ability to cross cellular membranes, thereby increasing its bioavailability and cellular uptake.[3]

Trifluoromethylquinolines have emerged as a promising class of compounds in oncology research. Studies have demonstrated their ability to exert potent cytotoxic effects against a multitude of cancer cell lines.[5][6][7] Their mechanisms of action are diverse and often involve the induction of programmed cell death (apoptosis), disruption of the normal cell division cycle, and the inhibition of critical cell signaling pathways that are frequently dysregulated in cancer, such as the PI3K/AKT pathway.[1][8][9][10]

This guide provides detailed application notes and validated protocols for researchers investigating the anticancer potential of novel trifluoromethylquinoline derivatives in cancer cell line models.

Application Note 1: Assessment of Cytotoxicity Using the MTT Assay

Expertise & Experience: The initial step in evaluating any potential anticancer compound is to determine its cytotoxicity—its ability to kill cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, reliable, and widely used colorimetric method for this purpose.[11] It provides a quantitative measure of cell viability by assessing the metabolic activity of a cell population.[12] The core principle is the reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product by mitochondrial succinate dehydrogenase enzymes in living, metabolically active cells.[12][13] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[13] This allows for the calculation of a key metric: the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the viable cell population by 50%.

Data Presentation: Sample Cytotoxicity Profile

The cytotoxic activity of a novel trifluoromethylquinoline derivative is typically evaluated against a panel of cancer cell lines to assess its potency and selectivity.

Compound ID Cancer Cell Line Tissue of Origin Incubation Time (h) IC50 (µM) ± SD
TFMQ-AMCF-7Breast Adenocarcinoma488.5 ± 1.2
TFMQ-APC-3Prostate Adenocarcinoma4812.1 ± 2.5
TFMQ-AA549Lung Carcinoma4815.8 ± 3.1
TFMQ-AHL-60Promyelocytic Leukemia485.2 ± 0.9

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_read Data Acquisition seed 1. Seed Cells in 96-well Plate (~1x10^4 cells/well) incubate1 2. Incubate for 24h (Allow attachment) seed->incubate1 prep_compound 3. Prepare Serial Dilutions of Trifluoromethylquinoline incubate1->prep_compound add_compound 4. Add Compound to Wells (Include vehicle control) prep_compound->add_compound incubate2 5. Incubate for 24-72h add_compound->incubate2 add_mtt 6. Add MTT Solution (e.g., to 0.5 mg/mL) incubate2->add_mtt incubate3 7. Incubate for 4h (Formazan formation) add_mtt->incubate3 solubilize 8. Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read_plate 9. Read Absorbance (at ~570 nm) solubilize->read_plate analyze 10. Calculate % Viability and Determine IC50 read_plate->analyze

Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay

Trustworthiness: This protocol incorporates essential controls, such as vehicle-treated and untreated cells, to ensure that the observed cytotoxicity is due to the trifluoromethylquinoline compound itself and not the solvent (e.g., DMSO) used to dissolve it.

  • Cell Seeding:

    • Harvest exponentially growing cancer cells and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well flat-bottom plate.[13]

    • Include wells with medium only to serve as a blank for background absorbance.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the trifluoromethylquinoline compound in sterile DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treatment.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Include control wells: "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used in the dilutions).

    • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[14]

  • MTT Reagent Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS and filter-sterilize.

    • After the treatment incubation, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[13]

    • Incubate the plate for an additional 4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

    • Gently pipette or shake the plate for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

    • Plot the percent viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Application Note 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide Staining

Expertise & Experience: A hallmark of many effective anticancer agents is their ability to induce apoptosis, a form of programmed cell death.[15] One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner leaflet of the plasma membrane to the outer surface.[16][17] Annexin V is a calcium-dependent protein with a high affinity for PS.[18] By conjugating Annexin V to a fluorescent molecule like FITC (fluorescein isothiocyanate), we can specifically label early apoptotic cells.

To distinguish between different stages of cell death, this assay is combined with Propidium Iodide (PI). PI is a fluorescent DNA-intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[19] However, in late apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus.[19] This dual-staining method, analyzed by flow cytometry, allows for the precise quantification of four cell populations:

  • Annexin V- / PI- : Live, viable cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (often due to primary necrosis, not apoptosis).

Data Presentation: Sample Apoptosis Analysis
Cell Population Vehicle Control (%) TFMQ-A (IC50) (%) Description
Live (Q4)95.145.3Annexin V- / PI-
Early Apoptotic (Q3)2.535.8Annexin V+ / PI-
Late Apoptotic (Q2)1.816.2Annexin V+ / PI+
Necrotic (Q1)0.62.7Annexin V- / PI+

Principle of Annexin V / PI Staining

AnnexinV_Principle Live Live Cell EarlyApop Early Apoptotic Live->EarlyApop Apoptotic Stimulus LateApop Late Apoptotic EarlyApop->LateApop Time Necrotic Necrotic AnnexinV Annexin V (binds PS) AnnexinV->EarlyApop Binds AnnexinV->LateApop Binds PI PI (stains DNA) PI->LateApop Enters & Stains PI->Necrotic Enters & Stains L_anno PS Internal Membrane Intact EA_anno PS Externalized Membrane Intact LA_anno PS Externalized Membrane Permeable N_anno Membrane Permeable

Principle of dual staining for apoptosis detection.
Detailed Protocol: Annexin V/PI Flow Cytometry Assay

Trustworthiness: This protocol emphasizes the importance of gentle cell handling and using cold buffers to minimize artifactual membrane damage that could lead to false-positive PI staining. A positive control (e.g., staurosporine) should be included to validate the assay setup.[18]

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to ensure they are sub-confluent at the time of harvest.

    • After 24 hours, treat the cells with the trifluoromethylquinoline compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting:

    • Crucial Step: Collect both floating and adherent cells to ensure the entire population, including apoptotic cells that may have detached, is analyzed.

    • Aspirate the culture medium (which contains floating cells) into a 15 mL conical tube.

    • Wash the adherent cells gently with cold PBS, and add this wash to the same conical tube.

    • Trypsinize the remaining adherent cells, neutralize with complete medium, and add them to the same conical tube.

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Staining Procedure:

    • Discard the supernatant and wash the cell pellet twice with 1 mL of cold PBS.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer (typically provided in commercial kits) at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a fresh flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).[20]

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[19]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[19]

    • Analyze the samples on a flow cytometer within one hour.

    • Use appropriate compensation controls (cells stained with only Annexin V-FITC and cells stained with only PI) to correct for spectral overlap.

    • Collect data for at least 10,000 events per sample. Analyze the data using appropriate software to quantify the percentages of cells in each quadrant.

Application Note 3: Cell Cycle Analysis by Propidium Iodide Staining

Expertise & Experience: Many anticancer drugs exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G0/G1, S, or G2/M phase) and subsequent apoptosis.[1] Cell cycle analysis using PI staining is a fundamental technique to investigate this mechanism.[21] PI is a stoichiometric dye, meaning it binds to DNA in proportion to the amount of DNA present.[22] Therefore, the fluorescence intensity of PI-stained cells directly correlates with their DNA content:

  • G0/G1 Phase: Cells have a normal (2N) amount of DNA.

  • S Phase: Cells are actively replicating their DNA, so their DNA content is between 2N and 4N.

  • G2/M Phase: Cells have completed DNA replication and have a doubled (4N) amount of DNA.

By fixing cells to make them permeable to PI and treating them with RNase A (since PI can also bind to double-stranded RNA), we can accurately measure the DNA content of a cell population using flow cytometry and generate a histogram to visualize the cell cycle distribution.[22][23]

Data Presentation: Sample Cell Cycle Analysis
Cell Cycle Phase Vehicle Control (%) TFMQ-A (IC50) (%) Interpretation
G0/G1 Phase55.230.1Decrease
S Phase28.315.5Decrease
G2/M Phase16.554.4Accumulation (Arrest)

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow cluster_prep Cell Preparation & Treatment cluster_fix Fixation cluster_stain Staining cluster_analyze Analysis seed 1. Seed & Treat Cells (e.g., in 6-well plates) harvest 2. Harvest Cells (Adherent + Floating) seed->harvest wash 3. Wash with PBS harvest->wash fix 4. Fix in Cold 70% Ethanol (Dropwise while vortexing) wash->fix incubate_fix 5. Incubate ≥ 30 min on ice fix->incubate_fix wash_pbs 6. Wash with PBS to Remove Ethanol incubate_fix->wash_pbs rnase 7. Resuspend in PI/RNase A Staining Solution wash_pbs->rnase incubate_stain 8. Incubate 30 min at RT (Protected from light) rnase->incubate_stain flow 9. Analyze by Flow Cytometry (Linear scale for PI) incubate_stain->flow model 10. Model Data to Quantify Cell Cycle Phases flow->model

Workflow for PI-based cell cycle analysis.
Detailed Protocol: PI Staining for Cell Cycle Analysis

Trustworthiness: The critical step in this protocol is the fixation. Adding cold ethanol dropwise while gently vortexing the cell suspension is essential to prevent cell clumping, which would otherwise lead to inaccurate data acquisition on the flow cytometer.[23][24]

  • Cell Preparation and Treatment:

    • Seed and treat cells in 6-well plates as described in the apoptosis protocol.

    • Harvest both floating and adherent cells to ensure a representative population is analyzed. Centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in the residual PBS (~500 µL).

    • While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol drop-by-drop. This prevents cell aggregation.[22]

    • Fix the cells for at least 30 minutes on ice.[24] For long-term storage, cells can be kept in 70% ethanol at -20°C for several weeks.[22]

  • Staining:

    • Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet them.[23]

    • Carefully decant the ethanol and wash the pellet twice with PBS.

    • Prepare a PI staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[23][25]

    • Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution.

    • Incubate for 30 minutes at room temperature, protected from light.[24]

  • Flow Cytometry Analysis:

    • Analyze the stained cells directly without washing.

    • Use the flow cytometer settings to acquire the PI signal on a linear scale.

    • Use a pulse-processing gate (e.g., plotting fluorescence area vs. height or width) to exclude doublets and cell clumps from the analysis.[24]

    • Collect at least 10,000 single-cell events.

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Application Note 4: Investigating Molecular Targets and Signaling Pathways

Expertise & Experience: To move beyond phenotypic observations (cell death, cell cycle arrest) and understand how a trifluoromethylquinoline works, it is essential to investigate its molecular targets. Many quinoline-based compounds function as kinase inhibitors, disrupting the signaling cascades that drive cancer cell proliferation and survival.[15][26] A frequently dysregulated pathway in cancer is the PI3K/AKT/mTOR pathway, which controls cell growth, metabolism, and survival.[8][27] A potent trifluoromethylquinoline might, for example, inhibit the PI3K enzyme, leading to a downstream blockade of AKT activation and ultimately inducing apoptosis. This can be investigated using techniques like Western blotting to probe the phosphorylation status of key pathway proteins (e.g., phospho-AKT).

Visualization: Simplified PI3K/AKT Signaling Pathway

PI3K_Pathway cluster_effects Cellular Outcomes RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Survival Cell Survival (Inhibition of Apoptosis) AKT->Survival Promotes Proliferation Cell Proliferation & Growth mTOR->Proliferation TFMQ Trifluoromethylquinoline (TFMQ-A) TFMQ->PI3K Inhibits

Hypothesized inhibition of the PI3K/AKT pathway.

References

Application Notes: A Comprehensive Guide to the In Vitro Evaluation of P2X7 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The P2X7 Receptor as a Therapeutic Target

The P2X7 receptor (P2X7R) is a unique, ATP-gated, non-selective cation channel predominantly expressed on immune cells like macrophages and microglia, as well as in other cell types.[1][2] Unlike other P2X family members, P2X7R requires unusually high concentrations of extracellular ATP for activation—levels typically associated with sites of chronic inflammation, tissue injury, or cancer.[2][3] Upon activation, P2X7R rapidly mediates Ca²⁺ and Na⁺ influx and K⁺ efflux.[4] Sustained activation leads to a remarkable secondary response: the formation of a large, non-selective membrane pore capable of passing molecules up to 900 Daltons.[4][5][6]

This dual-functionality links P2X7R to critical downstream signaling events, most notably the assembly of the NLRP3 inflammasome, which leads to the processing and release of potent pro-inflammatory cytokines IL-1β and IL-18.[7][8][9][10] Given its central role in orchestrating inflammatory responses, P2X7R has emerged as a high-value therapeutic target for a range of inflammatory diseases, pain, and neurodegenerative disorders.[3][11][12] Consequently, the robust and reliable evaluation of P2X7R antagonists is a critical step in the drug discovery pipeline.[3]

This guide provides a series of detailed, validated protocols for characterizing the potency and mechanism of action of novel P2X7R antagonists, progressing from high-throughput primary assays to more complex, physiologically relevant secondary assays.

P2X7R Signaling Cascade

Activation of P2X7R by extracellular ATP initiates a complex signaling cascade. The initial channel opening causes immediate ionic fluxes. Prolonged stimulation leads to the opening of a larger macropore, a hallmark of P2X7R activity.[10] This sustained signaling, particularly the K+ efflux, is a critical trigger for the assembly of the NLRP3 inflammasome complex, leading to caspase-1 activation and the maturation and secretion of IL-1β.[2]

P2X7R_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space P2X7R P2X7 Receptor Ca_Influx Ca²+ Influx P2X7R->Ca_Influx Pore Macropore Formation P2X7R->Pore Sustained Activation K_Efflux K⁺ Efflux P2X7R->K_Efflux ATP ATP (Agonist) ATP->P2X7R Binds & Activates NLRP3 NLRP3 Inflammasome Assembly K_Efflux->NLRP3 Triggers Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Mature IL-1β (Secretion) Casp1->IL1b Cleaves Pro_IL1b Pro-IL-1β Pro_IL1b->Casp1 Antagonist Antagonist Antagonist->P2X7R Binds & Inhibits

Caption: P2X7R signaling pathway initiated by ATP and inhibited by an antagonist.

Experimental Workflow for P2X7R Antagonist Evaluation

A tiered approach is recommended for the efficient evaluation of candidate antagonists. The workflow begins with high-throughput screening (HTS) assays measuring proximal receptor functions (ion influx) and progresses to lower-throughput, more physiologically relevant assays measuring downstream signaling (cytokine release).

Antagonist_Workflow cluster_screening Primary Screening (HTS) cluster_validation Secondary Validation cluster_characterization Mechanism of Action Ca_Assay Calcium Influx Assay (e.g., Fluo-4) Dye_Assay Dye Uptake Assay (e.g., YO-PRO-1) Ca_Assay->Dye_Assay Confirm Hits IL1b_Assay IL-1β Release Assay (ELISA) Dye_Assay->IL1b_Assay Validate Functional Activity Schild IC50 Determination & Schildean Analysis IL1b_Assay->Schild Characterize Potency & MoA hits Validated Leads Schild->hits start Compound Library start->Ca_Assay Screen

Caption: Tiered experimental workflow for P2X7R antagonist screening and validation.

Protocol 1: Calcium Influx Assay

Principle: This is the primary assay for high-throughput screening. P2X7R activation causes a rapid influx of extracellular calcium (Ca²⁺). This protocol uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺ in the cytosol. Antagonists will prevent or reduce this agonist-induced fluorescence increase.[13][14]

Materials & Reagents:

  • Cells: HEK293 cells stably expressing human P2X7R or an endogenous cell line like THP-1 monocytes.

  • Agonist: BzATP (2′(3′)-O-(4-Benzoylbenzoyl)adenosine 5′-triphosphate). It is a more potent agonist than ATP for P2X7R.[15]

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) or similar physiological salt solution.

  • Fluorescent Dye: Fluo-4 AM or Fura-2 AM.

  • Reagents: Pluronic F-127, Probenecid (optional, to prevent dye leakage).

  • Equipment: Fluorescence microplate reader with automated injection capabilities.

  • Plates: Black, clear-bottom 96-well or 384-well microplates.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into the microplate to achieve 80-90% confluency on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and an equal concentration of Pluronic F-127 in assay buffer.

    • Remove cell culture media and add the loading buffer to each well.

    • Incubate for 30-60 minutes at 37°C in the dark.[13][16]

  • Wash: Gently wash the cells 2-3 times with assay buffer to remove extracellular dye. Leave a final volume of 100 µL in each well.

  • Antagonist Incubation:

    • Prepare serial dilutions of the test antagonist compound in assay buffer.

    • Add the antagonist dilutions to the respective wells and incubate for 15-30 minutes at room temperature. Include "vehicle only" controls.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence microplate reader.

    • Set the reader to measure fluorescence (e.g., Ex/Em ~485/525 nm for Fluo-4).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Use the automated injector to add a pre-determined concentration of BzATP (typically the EC80 concentration) to stimulate the cells.

    • Continue recording the fluorescence signal for 60-180 seconds to capture the peak response.[13]

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF = F_max - F_baseline).

    • Normalize the data to controls: % Inhibition = [1 - (ΔF_antagonist / ΔF_vehicle)] * 100.

    • Plot the % Inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Membrane Permeabilization (Dye Uptake) Assay

Principle: This assay specifically measures the formation of the large membrane pore, a hallmark of P2X7R activation.[5] It uses a fluorescent dye, such as YO-PRO-1 (~375 Da), which is normally impermeant to the cell membrane. Upon P2X7R-mediated pore formation, the dye enters the cell and its fluorescence increases dramatically upon binding to intracellular nucleic acids.[5][17][18] This method is highly reproducible and suitable for a 96-well plate format.[18][19]

Materials & Reagents:

  • Cells: As in Protocol 1.

  • Agonist: ATP or BzATP.

  • Fluorescent Dye: YO-PRO-1 Iodide.

  • Assay Buffer: Low-divalent cation saline solution (e.g., 145 mM NaCl, 5 mM KCl, 10 mM HEPES, 5 mM D-glucose). Low divalent cations enhance P2X7R activity.

  • Equipment: Fluorescence microplate reader.

  • Plates: Black, clear-bottom 96-well microplates.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Antagonist Incubation:

    • Remove cell culture media and wash once with assay buffer.

    • Add 50 µL of assay buffer containing the desired concentrations of the test antagonist to the wells. Incubate for 15-30 minutes.

  • Stimulation and Dye Uptake:

    • Prepare a 2X working solution of agonist (e.g., 2 mM ATP) and YO-PRO-1 (e.g., 2 µM) in assay buffer.

    • Add 50 µL of this solution to each well to initiate the reaction. The final concentrations will be 1X (e.g., 1 mM ATP, 1 µM YO-PRO-1).

  • Kinetic Measurement:

    • Immediately place the plate in the microplate reader (Ex/Em ~491/509 nm).

    • Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Determine the rate of dye uptake by calculating the slope of the linear portion of the kinetic curve for each well.

    • Normalize the rates to controls: % Inhibition = [1 - (Rate_antagonist / Rate_vehicle)] * 100.

    • Calculate the IC50 value as described in Protocol 1.[17]

Protocol 3: Downstream Functional Assay (IL-1β Release)

Principle: This is a crucial secondary assay that validates antagonist efficacy in a highly relevant physiological context. P2X7R activation in immune cells like monocytes or macrophages is a key trigger for NLRP3 inflammasome activation and subsequent release of mature IL-1β.[2][8] This protocol uses a two-step process: "priming" with lipopolysaccharide (LPS) to induce pro-IL-1β expression, followed by "activation" with a P2X7R agonist to trigger its processing and release.[2][8] The secreted IL-1β is then quantified by ELISA.

Materials & Reagents:

  • Cells: Human THP-1 monocytes or primary macrophages.

  • Priming Agent: Lipopolysaccharide (LPS).

  • Activating Agent: High-concentration ATP or BzATP.

  • Culture Media: RPMI-1640 with 10% FBS.

  • Reagents: Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

  • Quantification Kit: Human IL-1β ELISA kit.

  • Equipment: Standard cell culture incubator, plate reader for ELISA.

Step-by-Step Methodology:

  • Cell Differentiation (for THP-1 cells):

    • Seed THP-1 cells in a 96-well plate.

    • Add PMA (e.g., 50-100 ng/mL) and incubate for 24-48 hours to differentiate them into macrophage-like cells.

    • Wash the cells with fresh media and rest them for 24 hours before the assay.

  • Priming Step:

    • Replace the media with fresh culture media containing LPS (e.g., 1 µg/mL).

    • Incubate for 3-4 hours to upregulate pro-IL-1β expression.[8]

  • Antagonist Treatment:

    • Carefully remove the LPS-containing media and wash the cells gently with serum-free media or HBSS.

    • Add media containing serial dilutions of the test antagonist and incubate for 30-60 minutes.

  • Activation Step:

    • Add a high concentration of ATP (e.g., 1-5 mM) or BzATP (e.g., 100-300 µM) to the wells.[20]

    • Incubate for 30-60 minutes.[13]

  • Supernatant Collection:

    • Carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.

  • Quantification by ELISA:

    • Quantify the concentration of mature IL-1β in the collected supernatants using a commercial ELISA kit, following the manufacturer’s instructions.[13]

  • Data Analysis:

    • Calculate the % inhibition of IL-1β release for each antagonist concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal curve.

Data Presentation and Interpretation

Assay Type Typical Agonist & Concentration Parameter Measured Example IC50 for Known Antagonist (A-740003)
Calcium Influx BzATP (~EC80)Change in Intracellular [Ca²⁺]~18 nM (human P2X7R)
YO-PRO-1 Uptake BzATP or ATP (100 µM - 1 mM)Rate of Dye Influx~40 nM (human P2X7R)
IL-1β Release ATP (1-5 mM)Concentration of Secreted IL-1βPotent inhibition reported[13]

Mechanism of Action: Many P2X7R antagonists are non-competitive, binding to an allosteric site rather than the ATP binding site.[21][22] To investigate this, a Schildean analysis can be performed. This involves generating agonist dose-response curves in the presence of several fixed concentrations of the antagonist. A rightward shift in the agonist EC50 with no reduction in the maximal response is characteristic of competitive antagonism, whereas a reduction in the maximal response is indicative of non-competitive antagonism.

References

Application Note: A Comprehensive Guide to Cell-Based Assays for Evaluating the Anti-Inflammatory Properties of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Inflammation with Quinolines

Inflammation is a fundamental protective response of the immune system to harmful stimuli, such as pathogens and damaged cells. However, dysregulated or chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disorders, and cancer.[1] The quinoline scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] Many of these biological effects are linked to the modulation of key inflammatory signaling pathways.

This guide provides researchers, scientists, and drug development professionals with a detailed framework and validated protocols for screening and characterizing the anti-inflammatory potential of novel quinoline derivatives using robust cell-based assays. We will delve into the rationale behind experimental design, from selecting the appropriate cellular model to dissecting the molecular mechanisms through targeted assays for the NF-κB, MAPK, and NLRP3 inflammasome pathways.

Pillar 1: Selecting and Preparing the Cellular Battlefield

The choice of a cellular model is paramount for obtaining biologically relevant data. Macrophages are central players in the initiation and resolution of inflammation, making them an ideal system for these studies.

Recommended Cell Lines:

  • RAW 264.7: A murine macrophage-like cell line that is robust, easy to culture, and widely used for inflammation studies. It readily responds to inflammatory stimuli like Lipopolysaccharide (LPS).[5]

  • THP-1: A human monocytic cell line that requires differentiation into a macrophage-like phenotype, typically using Phorbol 12-myristate 13-acetate (PMA). This differentiation step provides a model that more closely resembles human primary macrophages.

For studies requiring higher physiological relevance, primary cells such as mouse bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cell (PBMC)-derived macrophages can be used, though they present greater variability and complexity in handling.

Protocol 1: Culture and Differentiation of THP-1 Cells
  • Maintenance: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Maintain cell density between 1x10⁵ and 1x10⁶ cells/mL.

  • Seeding: Seed THP-1 cells into the desired plate format (e.g., 96-well for ELISA/Griess assays, 6-well for Western blotting) at a density of 0.5x10⁶ cells/mL.

  • Differentiation: Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL.

  • Incubation: Incubate for 48-72 hours. During this time, the cells will become adherent and differentiate into macrophage-like cells.

  • Resting Phase: After incubation, gently aspirate the PMA-containing medium and replace it with fresh, serum-free medium. Allow the cells to rest for 24 hours before proceeding with inflammatory stimulation. This ensures that signaling pathways activated by PMA return to a basal state.

Pillar 2: Simulating the Inflammatory Response

To evaluate anti-inflammatory compounds, an inflammatory state must first be induced in the cellular model. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent and widely used inflammatory stimulus that activates the Toll-like receptor 4 (TLR4) signaling cascade.[6][7][8]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits DNA DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, etc.) DNA->Genes Promotes Transcription IKK IKK MyD88->IKK Activates p_IkBa p_IkBa IKK->p_IkBa Phosphorylates NFkB NFkB p_IkBa->NFkB Degrades, Releasing NF-κB IkBa_NFkB IkBa_NFkB NFkB->DNA Translocates & Binds

Caption: LPS-induced activation of the canonical NF-κB pathway.

Pillar 3: Core Assays for Mechanistic Insight

A multi-assay approach is essential to not only identify active compounds but also to understand their mechanism of action. We present protocols for interrogating three critical inflammatory pathways.

A. The NF-κB Pathway: Master Regulator of Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory mediators.[9][6][10] Inhibition of this pathway is a primary goal for many anti-inflammatory drugs.

Nitric oxide is produced by the enzyme inducible nitric oxide synthase (iNOS), whose expression is heavily dependent on NF-κB activation. The Griess assay measures nitrite (NO₂⁻), a stable and measurable breakdown product of NO in cell culture supernatant.[11]

  • Cell Seeding & Treatment: Seed differentiated THP-1 or RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat cells with various concentrations of the quinoline test compounds for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., a known iNOS or NF-κB inhibitor).

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control (untreated) wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Sample Collection: Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.[12]

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[12]

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[13][14]

  • Quantification: Determine the nitrite concentration in each sample by comparing its absorbance to a standard curve generated using known concentrations of sodium nitrite.

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are potent pro-inflammatory cytokines whose expression is also regulated by NF-κB.[6] The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for their quantification.[15][16]

  • Sample Generation: Prepare cell culture supernatants as described in steps 1-4 of the Griess Assay Protocol. The incubation time for cytokine production can be shorter (e.g., 6-24 hours).[8]

  • ELISA Procedure: Perform the sandwich ELISA according to the manufacturer's instructions for your specific kit (e.g., for human TNF-α or IL-6).[17][18] A general workflow is as follows:

    • Add standards and samples to wells pre-coated with a capture antibody. Incubate.

    • Wash the plate. Add a biotinylated detection antibody. Incubate.

    • Wash the plate. Add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate.

    • Wash the plate. Add a chromogenic substrate (e.g., TMB). Incubate in the dark.

    • Add a stop solution to terminate the reaction.

  • Measurement: Read the absorbance at 450 nm.

  • Quantification: Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.

B. The MAPK Pathway: A Parallel Signaling Cascade

Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are key signaling molecules that are activated by inflammatory stimuli and work in concert with NF-κB to regulate the inflammatory response.[19][20] Assessing the phosphorylation state of these kinases provides direct evidence of pathway modulation.

G Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAP3K Stimuli->MAP3K Activates Response Transcription Factor Activation (e.g., AP-1, CREB) Inflammatory Gene Expression MAP2K MAP2K MAP3K->MAP2K Phosphorylates MAPK MAPK MAP2K->MAPK Phosphorylates MAPK->Response Activates

Caption: The generalized three-tiered MAPK signaling cascade.

  • Cell Lysis: After treatment with quinoline compounds and a shorter LPS stimulation (15-60 minutes is typically sufficient for MAPK phosphorylation), wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of p38, JNK, and ERK (e.g., anti-phospho-p38).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of each MAPK (e.g., anti-total-p38) and a loading control (e.g., β-actin or GAPDH).

C. The NLRP3 Inflammasome: A Platform for Cytokine Maturation

The NLRP3 inflammasome is a multi-protein complex that, upon activation, drives the maturation and release of the highly pro-inflammatory cytokines IL-1β and IL-18.[21][22] Its activation typically requires two signals: a priming signal (Signal 1), often provided by LPS via NF-κB, which upregulates NLRP3 and pro-IL-1β expression, and an activation signal (Signal 2), such as extracellular ATP or nigericin.[21][23]

  • Priming (Signal 1): Seed differentiated THP-1 cells in a 96-well plate. Treat with your quinoline compounds for 1 hour, then add LPS (0.5-1 µg/mL) and incubate for 3-4 hours. This step upregulates pro-IL-1β.

  • Activation (Signal 2): After the priming phase, add an NLRP3 activator such as ATP (5 mM) or Nigericin (10-20 µM) and incubate for an additional 1-2 hours.[24]

  • Sample Collection & Analysis: Collect the cell culture supernatant and quantify the amount of mature IL-1β released using a specific ELISA kit, following the procedure outlined in Protocol 3. A significant reduction in IL-1β release in the presence of a quinoline compound suggests inhibition of the NLRP3 inflammasome.

Pillar 4: Ensuring Data Integrity and Interpretation

A critical and non-negotiable step in evaluating any compound for bioactivity is to distinguish between a specific anti-inflammatory effect and general cytotoxicity.

Protocol 6: Assessing Cell Viability (MTT Assay)

This assay should be run in parallel with all other experiments, using the same cell type, compound concentrations, and incubation times.

  • Cell Treatment: Seed and treat cells with the quinoline compounds exactly as you would for the inflammatory assays, but do not add an inflammatory stimulus (e.g., LPS).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm. A decrease in absorbance in treated wells compared to the vehicle control indicates a reduction in cell viability.

  • Interpretation: Quinolone concentrations that cause a significant drop in cell viability should be excluded from anti-inflammatory analysis, as the observed reduction in inflammatory markers may simply be due to cell death.

Data Presentation and Workflow Summary

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Culture Cell Culture (RAW 264.7 or THP-1) Differentiate Differentiate THP-1 (if applicable) Culture->Differentiate Seed Seed Cells into Plates Differentiate->Seed Pretreat Pre-treat with Quinoline Compounds Seed->Pretreat Stimulate Stimulate with LPS (and Signal 2 for NLRP3) Pretreat->Stimulate Viability Parallel Cytotoxicity Assay (MTT) Pretreat->Viability Incubate Incubate (1 to 24 hours) Stimulate->Incubate Collect Collect Supernatant (for ELISA/Griess) or Lyse Cells (for WB) Incubate->Collect Analyze Data Analysis & Interpretation (Calculate IC50, Statistics) Viability->Analyze Crucial for Interpretation Assay Perform Assays: - Griess (NO) - ELISA (Cytokines) - Western Blot (MAPK) Collect->Assay Assay->Analyze

Caption: Overall experimental workflow for screening quinolines.

ParameterRecommended Concentration/TimeRationale
Cell Seeding Density 0.2-1.0 x 10⁶ cells/mLEnsures a confluent monolayer for consistent responses.
LPS Concentration 0.1 - 1.0 µg/mLPotently activates TLR4 signaling to induce a measurable inflammatory response.[25]
Quinoline Concentration 1 nM - 50 µM (log dilutions)A wide range is necessary to determine the dose-response relationship and calculate IC₅₀ values.
Pre-incubation Time 1 - 2 hoursAllows compounds to enter cells and engage with their molecular targets before the inflammatory insult.
LPS Incubation Time 15-60 min (MAPK), 6-24h (Cytokines), 24h (NO)Timings are optimized for the peak expression or activation of the specific marker being measured.

Conclusion

The framework presented in this application note provides a robust, multi-faceted approach to characterizing the anti-inflammatory properties of quinoline derivatives. By combining assays that measure downstream inflammatory mediators (NO, TNF-α, IL-6, IL-1β) with those that provide direct mechanistic insight (MAPK phosphorylation, NLRP3 activation), researchers can effectively identify promising lead compounds. Critically, the parallel assessment of cytotoxicity ensures that the observed effects are genuinely due to the modulation of inflammatory pathways and not a consequence of cell death. This comprehensive strategy enables a thorough and reliable evaluation, accelerating the journey of novel quinoline compounds from the bench to potential therapeutic applications.

References

Application Notes & Protocols: A Guide to the One-Pot Synthesis of Quinoline-2-Carboxylates via Heterogeneous Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quinolines and Sustainable Synthesis

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anti-malarial, anti-bacterial, anti-inflammatory, and anti-cancer properties.[1][2] In particular, quinoline-2-carboxylates are pivotal precursors for biologically active molecules and serve as valuable ligands in metal-catalyzed reactions.[1][3] Their synthesis is therefore a subject of intense research for drug development professionals.

Traditionally, the synthesis of quinoline derivatives has involved multi-step procedures that often require harsh conditions, stoichiometric reagents, and tedious purification processes. The advent of one-pot syntheses, which combine multiple reaction steps in a single reactor, represents a significant leap forward in efficiency, reducing waste and saving time.[1][4] When coupled with heterogeneous catalysts—catalysts in a different phase from the reactants—these processes align with the principles of green chemistry.[5] Heterogeneous catalysts offer distinct advantages, including simplified product isolation, straightforward catalyst recovery and reuse, and the potential for solvent-free reaction conditions, thereby minimizing environmental impact and operational costs.[4][5][6]

This guide provides an in-depth look at the one-pot synthesis of quinoline-2-carboxylates, focusing on the application of heterogeneous catalysts. We will explore the underlying reaction mechanisms, present detailed experimental protocols, and offer insights into catalyst selection and performance.

Mechanistic Underpinnings: The Friedländer Annulation and Related Pathways

The most fundamental method for constructing the quinoline ring is the Friedländer annulation, first reported in 1882.[7][8] This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an active α-methylene group.[7][9]

The Two Faces of the Friedländer Mechanism

The precise mechanism of the Friedländer synthesis can follow two viable pathways, the predominance of which depends on the specific reactants and reaction conditions.[8][10]

  • Aldol-First Pathway: The reaction initiates with an aldol condensation between the 2-aminoaryl carbonyl and the α-methylene ketone. The resulting aldol adduct then undergoes cyclization via imine formation, followed by dehydration to yield the aromatic quinoline ring.[8]

  • Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base (imine) between the amine of the 2-aminoaryl compound and the carbonyl of the ketone partner. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to form the final product.[8]

The diagram below illustrates these two competing mechanistic routes.

Friedlander_Mechanism Figure 1: Competing Mechanisms of the Friedländer Annulation cluster_aldol Aldol-First Pathway cluster_schiff Schiff Base-First Pathway reactants 2-Aminoaryl Carbonyl + α-Methylene Ketone aldol_adduct Aldol Adduct reactants->aldol_adduct Aldol Addition schiff_base Schiff Base reactants->schiff_base Imine Formation enone Unsaturated Carbonyl (after dehydration) aldol_adduct->enone Dehydration quinoline Quinoline Product enone->quinoline Imine Formation & Dehydration cyclized_intermediate Cyclized Intermediate schiff_base->cyclized_intermediate Intramolecular Aldol Reaction cyclized_intermediate->quinoline Dehydration

Caption: Figure 1: Competing Mechanisms of the Friedländer Annulation.

A Modern One-Pot Strategy for Quinoline-2-Carboxylates

A novel and efficient one-pot protocol for synthesizing quinoline-2-carboxylates utilizes 2-aminobenzaldehydes and β-nitroacrylates as starting materials.[1] This method is particularly amenable to heterogeneous catalysis and proceeds through a domino sequence of four distinct reactions within a single pot, showcasing the power of this synthetic approach.

The sequence is as follows:

  • Aza-Michael Addition: The amino group of the 2-aminobenzaldehyde adds to the electron-deficient β-nitroacrylate.

  • Intramolecular Henry Reaction: The nitroalkane intermediate undergoes a nucleophilic addition to the aldehyde carbonyl, forming a cyclic benzopiperidine intermediate.

  • Dehydration: Elimination of a water molecule.

  • Nitrous Acid Elimination: This final step results in the aromatization of the ring, yielding the stable quinoline-2-carboxylate product.[1]

The workflow for this elegant one-pot synthesis is depicted below.

OnePot_Workflow Figure 2: Workflow for One-Pot Synthesis of Quinoline-2-Carboxylates start Reactants: 2-Aminobenzaldehyde β-Nitroacrylate Catalyst: Heterogeneous Base (e.g., BEMP) reaction One-Pot Reaction (Solvent, e.g., Acetonitrile) • Aza-Michael Addition • Intramolecular Henry Reaction • Dehydration • Nitrous Acid Elimination start->reaction filtration Catalyst Separation (Simple Filtration) reaction->filtration workup Aqueous Work-up & Solvent Evaporation filtration->workup catalyst_recycle Recovered Catalyst (Wash, Dry, Reuse) filtration->catalyst_recycle Recycle purification Product Purification (e.g., Column Chromatography) workup->purification product Final Product: Quinoline-2-carboxylate purification->product

Caption: Figure 2: Workflow for One-Pot Synthesis of Quinoline-2-Carboxylates.

Application Protocol: Synthesis Using a Solid-Supported Base

This protocol details the synthesis of ethyl 3-methyl-quinoline-2-carboxylate from 2-aminobenzaldehyde and ethyl (E)-2-methyl-3-nitroacrylate, adapted from a validated procedure using the solid base 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP).[1][3]

Materials and Reagents
  • 2-Aminobenzaldehyde (1.0 mmol, 121.1 mg)

  • Ethyl (E)-2-methyl-3-nitroacrylate (1.0 mmol, 159.1 mg)

  • BEMP (solid supported) (1.2 mmol)

  • Acetonitrile (CH₃CN), anhydrous (5 mL)

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Experimental Procedure
  • Reactor Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzaldehyde (121.1 mg, 1.0 mmol) and ethyl (E)-2-methyl-3-nitroacrylate (159.1 mg, 1.0 mmol).

  • Solvent and Catalyst Addition: Add anhydrous acetonitrile (5 mL) to the flask, followed by the solid-supported BEMP catalyst (1.2 mmol).

    • Causality Insight: Acetonitrile is chosen as the solvent for its ability to dissolve the reactants while being relatively inert. The solid base BEMP is crucial for promoting the initial aza-Michael and subsequent Henry reactions without being consumed in the process, allowing for its later recovery.[1]

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically several hours).

  • Catalyst Recovery: Upon completion, filter the reaction mixture through a sintered glass funnel to recover the solid BEMP catalyst. Wash the catalyst with a small amount of ethyl acetate (2 x 5 mL). The recovered catalyst can be dried under vacuum and stored for reuse.

    • Trustworthiness Check: The ability to recover the catalyst by simple filtration is a key validation of a truly heterogeneous system. Weighing the recovered catalyst can confirm minimal loss.

  • Work-up: Transfer the filtrate to a separatory funnel. Wash the organic solution sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure ethyl 3-methyl-quinoline-2-carboxylate.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Performance of Heterogeneous Catalysts in Quinoline Synthesis

A variety of heterogeneous catalysts have been successfully employed for quinoline synthesis, primarily via the Friedländer annulation. The choice of catalyst depends on the specific substrates and desired reaction conditions (e.g., solvent-free). The table below summarizes the performance of several representative systems.

CatalystReactantsConditionsTimeYield (%)Reusability
g-C₃N₄-(CH₂)₃-SO₃H [5]2-Aminoacetophenone, Ethyl acetoacetate100 °C, Solvent-free4 h95%At least 5 cycles
Amberlyst-15 [11]2-Aminobenzophenone, AcetophenoneEthanol, Reflux10 h90%At least 3 cycles
FeCl₂·2H₂O-RiHA [11]2-Aminoacetophenone, Ethyl acetoacetate120 °C, Solvent-free25 min96%At least 3 cycles
NaHSO₄-SiO₂ [11]2-Aminobenzophenone, 1,3-Cyclohexanedione120 °C, Solvent-free4 h94%At least 3 cycles
BEMP (solid base) [1]2-Aminobenzaldehyde, β-NitroacrylateAcetonitrile, RT4 h64%Not specified

This table is a representative summary. Yields and conditions may vary based on the specific substrates used.

Conclusion and Future Outlook

The one-pot synthesis of quinoline-2-carboxylates and related derivatives under heterogeneous conditions offers a powerful, efficient, and environmentally conscious alternative to traditional methods. Catalysts ranging from Brønsted acidic functionalized materials to solid-supported bases have demonstrated high efficacy and excellent reusability.[5][11][12] The ability to perform these reactions under mild or solvent-free conditions further enhances their appeal for industrial and pharmaceutical applications.

Future research will likely focus on the development of novel nanocatalysts and metal-organic frameworks (MOFs) with even higher activity and selectivity, allowing for the synthesis of increasingly complex quinoline structures with minimal environmental footprint.[5][6][13] The continued evolution of these synthetic strategies will undoubtedly accelerate the discovery of new quinoline-based therapeutics.

References

Application Notes and Protocols: Harnessing the Fluorescent Properties of Quinoline Derivatives for Advanced Bioimaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendance of Quinoline Scaffolds in Cellular Microscopy

Bioimaging has become an indispensable, non-invasive tool for the early diagnosis and monitoring of a multitude of diseases, including cancer and neurodegenerative disorders.[1][2] At the heart of this technological revolution lies the development of sophisticated fluorescent probes capable of illuminating specific cellular components and tracking biomolecules of interest. Among the diverse array of fluorophores, quinoline-based scaffolds have emerged as a privileged class of compounds.[1][2] Their inherent biological and pharmacological activities, coupled with their fascinating photophysical properties, make them exceptionally versatile for creating molecular probes and chemosensors.[1][2][3] This guide provides an in-depth exploration of the fluorescent properties of quinoline derivatives and their practical applications in bioimaging, offering detailed protocols for researchers, scientists, and drug development professionals.

Quinoline, a heterocyclic aromatic compound, possesses a rigid structure that can be readily modified to tune its fluorescence emission and intensity in response to interactions with target molecules.[3] This adaptability has led to the design of quinoline-based probes for a wide range of bioimaging applications, including the detection of metal ions, fluctuations in intracellular pH, and changes in cellular viscosity.[1][4][5]

The Foundation: Understanding the Structure-Fluorescence Relationship

The remarkable versatility of quinoline derivatives stems from a modular design approach that allows for the rational and combinatorial creation of novel dyes.[6] A typical quinoline-based probe can be conceptualized as having three key domains that can be independently engineered:

  • Compound Polarization: This domain influences the overall electronic distribution within the molecule, impacting its interaction with the cellular environment.

  • Tuning of Photophysical Properties: Modifications to this part of the scaffold directly alter the absorption and emission wavelengths, Stokes shift, and quantum yield of the fluorophore.

  • Structural Diversity: This domain allows for the introduction of various functional groups to enhance solubility, cell permeability, and targeting specificity.[6]

The fluorescence of quinoline derivatives is often governed by photophysical processes such as Intramolecular Charge Transfer (ICT), Excited-State Intramolecular Proton Transfer (ESIPT), Förster Resonance Energy Transfer (FRET), and Photoinduced Electron Transfer (PET).[6] Understanding these mechanisms is crucial for designing probes with specific "turn-on" or ratiometric responses to their target analytes.

Visualization of the Core Quinoline Scaffold Design

Caption: Modular design of a quinoline-based fluorescent probe.

Quantitative Data Summary: Photophysical Properties of Selected Quinoline Derivatives

The following table summarizes the key photophysical properties of several quinoline-based fluorescent probes, highlighting their diverse capabilities.

Probe Name/ReferenceTarget AnalyteExcitation (nm)Emission (nm)Quantum Yield (Φ)Key Features & Applications
MPF Probe (Tian et al., 2020) [1]Lipid DropletsMultiphoton-HighDeep tissue penetration, low phototoxicity, selective for lipid droplets.
Quinoline-malononitrile (Yi et al.) [2]Aβ AggregatesNear-Infrared (NIR)NIR-Water-soluble, for imaging Aβ aggregates in Alzheimer's disease models.
DQPH (Li et al., 2019) [4][7]pH~480531 / 588-Ratiometric pH sensing with a pKa of 7.18, suitable for monitoring physiological pH changes.
CMTP-1 (ACS Publications) [5]Viscosity & MAO-A-"Turn-on"-Mitochondria-targeted, dual-responsive probe for viscosity and monoamine oxidase A activity.
NIQ (ResearchGate) [6]Al³⁺-"Turn-on"-"Turn-on" fluorescent probe for the selective detection of aluminum ions.
QP2 (Elsevier) [8]Zn²⁺-"Turn-on"-Turn-on fluorescence upon binding to zinc ions, based on AIE-ESIPT mechanism.

Experimental Protocols: A Practical Guide to Bioimaging with Quinoline Derivatives

The successful application of quinoline-based probes in bioimaging relies on meticulous experimental design and execution. The following sections provide detailed, step-by-step protocols for common applications.

Application 1: Ratiometric pH Sensing in Living Cells

Principle: Certain quinoline derivatives exhibit a ratiometric fluorescence response to changes in pH, where the ratio of fluorescence intensities at two different emission wavelengths changes with proton concentration.[4][7] This allows for a more accurate and quantitative measurement of intracellular pH compared to intensity-based probes.

Workflow for Ratiometric pH Imaging

pH_Sensing_Workflow cluster_prep Cell Preparation cluster_imaging Fluorescence Microscopy cluster_analysis Data Analysis CellCulture 1. Culture cells on coverslips to desired confluency ProbeLoading 2. Incubate cells with quinoline pH probe (e.g., DQPH) CellCulture->ProbeLoading Wash 3. Wash cells to remove excess probe ProbeLoading->Wash ImageAcquisition 4. Acquire fluorescence images at two emission wavelengths Wash->ImageAcquisition Calibration 5. Calibrate pH response using ionophore-based buffers ImageAcquisition->Calibration RatioCalculation 6. Calculate the ratiometric image (Emission1 / Emission2) Calibration->RatioCalculation pHMapping 7. Generate a pseudo-colored intracellular pH map RatioCalculation->pHMapping

Caption: Workflow for intracellular pH measurement using a ratiometric quinoline probe.

Detailed Protocol:

  • Cell Culture:

    • Plate cells (e.g., HeLa or NIH 3T3) on sterile glass coverslips in a 24-well plate and culture until they reach 70-80% confluency.

  • Probe Loading:

    • Prepare a stock solution of the quinoline pH probe (e.g., 1 mM DQPH in DMSO).

    • Dilute the stock solution to a final working concentration (e.g., 5 µM) in serum-free cell culture medium.

    • Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

    • Incubate the cells with the probe-containing medium for 30 minutes at 37°C.

  • Washing:

    • Remove the probe-containing medium and wash the cells three times with PBS to remove any extracellular probe.

  • Imaging:

    • Mount the coverslip onto a microscope slide with a drop of imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Using a fluorescence microscope equipped with appropriate filter sets, acquire images at the two emission wavelengths specific to the probe (e.g., 531 nm and 588 nm for DQPH).[9] It is crucial to use an imaging system that allows for rapid switching between emission channels to minimize artifacts from cellular movement.

  • In Situ Calibration (Optional but Recommended):

    • To obtain quantitative pH values, perform an in situ calibration by treating the cells with a buffer containing a protonophore (e.g., nigericin) at known pH values. This will equilibrate the intracellular and extracellular pH.

  • Image Analysis:

    • Using image analysis software (e.g., ImageJ/Fiji, CellProfiler), calculate the ratio of the fluorescence intensities pixel-by-pixel from the two emission channels.[10][11]

    • Generate a pseudo-colored image where the color of each pixel corresponds to the calculated fluorescence ratio, and thus the intracellular pH.

Application 2: Imaging Viscosity Changes in Mitochondria

Principle: Some quinoline derivatives act as "molecular rotors," where their fluorescence is quenched in low-viscosity environments due to intramolecular rotation. In viscous environments, this rotation is restricted, leading to a significant enhancement in fluorescence intensity.[5][12] Probes can be designed with specific targeting moieties to accumulate in organelles like mitochondria.

Protocol for Mitochondrial Viscosity Imaging:

  • Cell Culture and Probe Staining:

    • Follow the cell culture protocol as described for pH sensing.

    • Incubate cells with a mitochondria-targeting viscosity probe (e.g., CMTP-1) at a suitable concentration and for an appropriate duration as determined by optimization experiments.

  • Inducing Viscosity Changes (Experimental Condition):

    • To induce changes in mitochondrial viscosity, cells can be treated with agents such as nystatin or monensin, which are known to alter the mitochondrial microenvironment.

  • Fluorescence Microscopy:

    • Image the cells using a confocal or widefield fluorescence microscope.[9]

    • Acquire images before and after the addition of the viscosity-altering agent. A "turn-on" fluorescence response is expected in regions of increased viscosity.[5]

  • Co-localization with Mitochondrial Marker (Validation):

    • To confirm the probe's localization to mitochondria, co-stain the cells with a commercially available mitochondrial tracker (e.g., MitoTracker Red CMXRos).

    • Analyze the co-localization of the quinoline probe's signal with the mitochondrial marker using appropriate image analysis software.

Application 3: Detection of Metal Ions in Live Cells

Principle: Quinoline derivatives can be functionalized with chelating groups that selectively bind to specific metal ions.[3] This binding event can trigger a change in the probe's fluorescence through mechanisms like Chelation-Enhanced Fluorescence (CHEF), leading to a "turn-on" signal.[6]

Protocol for Metal Ion Detection:

  • Cell Preparation and Probe Loading:

    • Culture and prepare cells as previously described.

    • Load the cells with the specific quinoline-based metal ion sensor (e.g., a probe for Fe³⁺ or Zn²⁺).[3][8]

  • Metal Ion Treatment:

    • Expose the cells to the metal ion of interest by adding a solution of the metal salt to the imaging medium. It is important to use a concentration range that is physiologically relevant and non-toxic to the cells.

  • Fluorescence Imaging:

    • Acquire fluorescence images before and after the addition of the metal ions.

    • Monitor the change in fluorescence intensity over time to observe the cellular uptake and binding of the metal ions.

  • Controls:

    • Include negative controls by imaging probe-loaded cells without the addition of the target metal ion.

    • To assess selectivity, expose other sets of cells to different, potentially competing metal ions.

Data Analysis and Interpretation

The analysis of fluorescence microscopy images is a critical step in extracting meaningful biological information.[13][14] Software packages like ImageJ/Fiji, CellProfiler, and Imaris offer a wide range of tools for image processing and quantification.[10][11]

Key Analysis Steps:

  • Background Subtraction: To improve the signal-to-noise ratio.

  • Cell Segmentation: To identify individual cells or regions of interest (ROIs).

  • Intensity Measurement: To quantify the fluorescence intensity within the ROIs.

  • Ratiometric Analysis: For ratiometric probes, calculating the pixel-by-pixel ratio of two emission channels.

  • Co-localization Analysis: To determine the spatial overlap of two different fluorescent signals.

Conclusion and Future Perspectives

Quinoline-based fluorescent probes represent a powerful and versatile class of tools for bioimaging.[1] Their tunable photophysical properties and amenability to chemical modification allow for the development of sensors for a wide array of biological analytes and parameters.[6] The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the utility of these probes in their own experimental systems.

Future advancements in this field are likely to focus on the development of probes with even greater sensitivity, selectivity, and photostability. The exploration of multiphoton-excitable quinoline derivatives will enable deeper tissue imaging with reduced phototoxicity.[1] Furthermore, the integration of quinoline scaffolds into theranostic agents, which combine diagnostic imaging with therapeutic action, holds immense promise for personalized medicine.

References

Application Notes & Protocols: Quinoline Derivatives as Versatile Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Cornerstone of Modern Therapeutics

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties, synthetic tractability, and ability to form specific, high-affinity interactions with a multitude of biological targets have cemented its role in drug discovery.[2][3] Quinoline-based compounds have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties.[4][5][6]

This guide provides an in-depth exploration of the quinoline scaffold, moving beyond a simple recitation of facts to explain the underlying chemical principles and strategic considerations that drive its use. We will delve into robust synthetic protocols, detail critical biological evaluation assays, and present structure-activity relationship (SAR) data to offer a comprehensive resource for researchers in drug development.

Section 1: Synthetic Strategies for Accessing the Quinoline Core

The synthetic versatility of the quinoline scaffold is a primary reason for its prevalence.[2] A medicinal chemist's ability to strategically place functional groups around the core structure is paramount for optimizing potency, selectivity, and pharmacokinetic properties. While modern methods involving transition-metal catalysis are expanding the synthetic toolbox, the classical named reactions remain powerful and widely used for their reliability and scalability.[2][7]

The Skraup Synthesis: A Classic and Robust Approach

The Skraup synthesis, established in 1880, is a cornerstone reaction for producing quinolines.[8][9] It involves the reaction of an aromatic amine (like aniline) with glycerol, sulfuric acid, and an oxidizing agent.[8]

Causality Behind the Method: The choice of the Skraup synthesis is often dictated by the need for a cost-effective, large-scale synthesis of the parent quinoline or simple derivatives. The reaction's harsh conditions (strong acid, high temperature) are a key consideration; it is generally unsuitable for substrates with sensitive functional groups. The mechanism proceeds via the in-situ dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline.[9][10] Subsequent acid-catalyzed cyclization and oxidation yield the final aromatic product.[9] The addition of a moderator like ferrous sulfate is a critical field-proven insight, as it helps to control the often violent exothermic nature of the reaction, making it safer and more reproducible.[11]

Protocol 1: Modified Skraup Synthesis of Quinoline

This protocol incorporates ferrous sulfate for moderation, enhancing safety and control.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Nitrobenzene (serves as both solvent and oxidizing agent)

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Water

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously mix aniline, nitrobenzene, and ferrous sulfate heptahydrate.[11]

  • Glycerol Addition: Begin vigorous stirring and add glycerol to the mixture.

  • Acidification: While cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid in small portions. The rate of addition should be controlled to keep the internal temperature from rising excessively.[9]

  • Heating: Once the addition is complete, heat the reaction mixture. The reaction is often exothermic and may require initial gentle heating before proceeding vigorously.[11] Maintain the reaction at reflux for several hours until the initial vigorous reaction subsides.

  • Work-up & Isolation:

    • Allow the mixture to cool to room temperature. Dilute cautiously with water.

    • Carefully neutralize the acidic mixture by adding a concentrated solution of sodium hydroxide until strongly alkaline. Caution: This is a highly exothermic step.

    • Set up for steam distillation. The unreacted nitrobenzene will distill first, followed by the quinoline product.[9]

    • Collect the distillate, separate the organic layer (crude quinoline), and purify further by fractional distillation.

Section 2: Quinoline in Action - A Privileged Scaffold in Disease Treatment

The "privileged" status of the quinoline scaffold stems from its recurring appearance in drugs targeting diverse diseases.

  • Antimalarial Agents: Historically, quinoline is synonymous with antimalarial drugs. Compounds like chloroquine and quinine accumulate in the acidic food vacuole of the Plasmodium parasite.[12] There, they interfere with the detoxification of heme—a toxic byproduct of hemoglobin digestion—by preventing its polymerization into hemozoin.[4][13] This leads to a buildup of toxic heme, which lyses the parasite's membranes.[14]

  • Anticancer Agents: In oncology, quinoline derivatives have emerged as powerful inhibitors of key signaling pathways that drive tumor growth.[3][15] Many function as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others involved in cell proliferation and angiogenesis.[16][17] The planar quinoline ring is adept at fitting into the ATP-binding pocket of these kinases, disrupting their function.

Mechanism Spotlight: Quinoline-Based Tyrosine Kinase Inhibitors

Many cancers are driven by aberrant signaling from receptor tyrosine kinases (RTKs). Quinoline-based inhibitors often compete with ATP for binding to the kinase domain, preventing the autophosphorylation and activation of downstream pro-survival pathways like PI3K/AKT/mTOR.

pathway cluster_membrane Cell Membrane cluster_drug cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) ADP ADP RTK->ADP PI3K PI3K RTK->PI3K P Quinoline Quinoline Kinase Inhibitor Quinoline->RTK Binds to ATP Pocket ATP ATP ATP->RTK AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Quinoline kinase inhibitors block signaling by competing with ATP.

Section 3: Application Protocol - Assessing Cytotoxicity

Once a library of quinoline derivatives has been synthesized, the crucial next step is to evaluate their biological activity. A fundamental assay in cancer drug discovery is the assessment of cytotoxicity—the ability of a compound to kill cancer cells. The MTT assay is a reliable, colorimetric method for this purpose.[18]

Causality Behind the Assay: The MTT assay measures the metabolic activity of a cell population, which serves as a proxy for cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[18][19] The amount of formazan produced is directly proportional to the number of viable cells. By treating cells with varying concentrations of a quinoline derivative, one can generate a dose-response curve and calculate the IC₅₀ value—the concentration at which 50% of cell growth is inhibited. This is a key metric for compound potency.[20]

Protocol 2: MTT Assay for Evaluating Cytotoxicity of Quinoline Derivatives

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Quinoline derivatives, dissolved in DMSO to create stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells for "vehicle control" (medium with DMSO, no compound) and "untreated control" (medium only).[20]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.[21]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance of each well on a microplate reader at a wavelength of 570 nm.[21]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.[20]

workflow A 1. Seed Cells in 96-well plate B 2. Add serial dilutions of Quinoline Derivatives A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent (Incubate 3-4h) C->D E 5. Solubilize Formazan (Add DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 Value F->G

Caption: General workflow for the MTT cytotoxicity assay.

Section 4: Data Presentation & Structure-Activity Relationships (SAR)

Systematic modification of the quinoline scaffold and subsequent biological testing allows for the development of a Structure-Activity Relationship (SAR). SAR studies provide crucial insights into which chemical features are responsible for a compound's potency and can guide the rational design of more effective analogues.[4][22]

For example, in a series of 4-aminoquinoline derivatives, SAR studies might reveal that placing a small, electron-withdrawing group like chlorine at the 7-position enhances activity, while bulky substituents on the amino side chain are detrimental.

Table 1: Representative Cytotoxic Activity (IC₅₀) of Quinoline Derivatives against Cancer Cell Lines

Compound IDCore StructureR¹ SubstituentR² SubstituentCell LineIC₅₀ (µM)Reference
80 4-aminoquinoline3-bromophenyl6-(5-amino-4-cyanothiophen-3-yl)MCF-7 (Breast)5.069[4]
40b Pyrimido[4,5-b]quinolinone4-morpholino-P. falciparum0.62 (µg/mL)[4]
7a 2-phenylquinolin-4-amineHHHT-29 (Colon)8.12[20]
26 3,6-disubstituted quinoline(Varies)(Varies)MKN45 (Gastric)0.093[17]

This table presents a curated selection of data to illustrate the diversity of active quinoline structures and is not exhaustive.

Conclusion and Future Directions

The quinoline scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutics. Its synthetic accessibility and chemical versatility ensure its place in the medicinal chemist's arsenal.[2][23] Future research will likely focus on developing more selective quinoline derivatives by leveraging advanced computational modeling and exploring novel synthetic functionalizations. The creation of quinoline-based hybrid molecules, which combine the quinoline core with another pharmacophore to achieve dual-target activity, represents another exciting frontier in the quest for more effective and safer medicines.[24]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during this specific synthetic procedure. Our goal is to equip you with the necessary insights to diagnose issues, optimize your reaction conditions, and achieve higher yields and purity.

The primary and most reliable method for synthesizing this quinolone scaffold is the Gould-Jacobs reaction . This process involves two key stages:

  • Addition-Elimination: The reaction of 3-(Trifluoromethyl)aniline with a malonate derivative, typically Dimethyl methoxymethylenemalonate (DMMMM), to form an enamine intermediate.

  • Thermal Cyclization: High-temperature ring-closure of the enamine intermediate to form the quinolone ring system.

This guide is structured to address problems that may arise at each of these critical stages.

Part 1: Troubleshooting Guide & Diagnostic Workflows

This section is designed to help you identify and resolve common issues encountered during the synthesis.

Issue 1: Low Yield or No Formation of the Enamine Intermediate (Step 1)

Question: I've mixed my 3-(Trifluoromethyl)aniline and Dimethyl methoxymethylenemalonate (DMMMM), but TLC analysis shows mostly unreacted starting materials even after several hours. What could be the problem?

Answer: This issue almost always points to one of three factors: catalyst absence, insufficient heat, or impure reagents.

  • Causality: The initial condensation to form the enamine intermediate, while often spontaneous, can be slow. The reaction involves the nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the malonate derivative, followed by the elimination of methanol. This process can be accelerated with mild heating and is highly sensitive to the purity of the aniline.

  • Troubleshooting Protocol:

    • Verify Reagent Purity: Ensure the 3-(Trifluoromethyl)aniline is free from significant impurities or oxidation, which often manifests as a dark coloration. If necessary, distill the aniline under reduced pressure before use.

    • Introduce Mild Heating: Gently warm the reaction mixture to 40-60 °C. This provides the necessary activation energy for the condensation without promoting side reactions. Monitor the reaction progress by TLC every 30 minutes.

    • Consider Acid Catalysis: Add a catalytic amount (e.g., 0.1 mol%) of a mild acid like p-toluenesulfonic acid (pTSA) or acetic acid. The acid protonates the methoxy group of DMMMM, making it a better leaving group and accelerating the reaction.

  • Workflow Diagram:

G start Low Yield in Step 1: Enamine Formation reagent_check Check Purity of 3-(Trifluoromethyl)aniline start->reagent_check heat_check Is Reaction Heated to 40-60 °C? reagent_check->heat_check Yes (Pure) distill Action: Purify Aniline (e.g., Distillation) reagent_check->distill No (Dark Color) catalyst_check Is Acid Catalyst (e.g., pTSA) Present? heat_check->catalyst_check Yes apply_heat Action: Apply Mild Heat & Monitor by TLC heat_check->apply_heat No add_catalyst Action: Add Catalytic pTSA catalyst_check->add_catalyst No success Problem Resolved: Proceed to Cyclization catalyst_check->success Yes distill->heat_check apply_heat->catalyst_check add_catalyst->success

Caption: Troubleshooting workflow for low enamine yield.

Issue 2: Incomplete Cyclization or Formation of Byproducts (Step 2)

Question: After heating the enamine intermediate in Dowtherm A, my yield of the final quinolone product is very low. I see multiple spots on my TLC plate, including one that doesn't move from the baseline.

Answer: Incomplete or failed thermal cyclization is a frequent and challenging issue. Success is critically dependent on achieving and maintaining a sufficiently high temperature and ensuring the reaction environment is inert.

  • Causality: The thermal cyclization step is an intramolecular electrophilic aromatic substitution (a 6π-electrocyclization). This reaction requires a significant amount of thermal energy (typically 240-260 °C) to overcome the activation barrier. If the temperature is too low, the reaction will not proceed. If oxygen is present, the high temperatures can cause oxidative degradation of the intermediate and the final product, leading to tarry, insoluble byproducts (the spot at your TLC baseline).

  • Troubleshooting Protocol:

    • Verify Reaction Temperature: Use a high-temperature thermometer or thermocouple placed directly in the reaction mixture (not just monitoring the heating mantle temperature). The solvent, Dowtherm A or diphenyl ether, must be refluxing vigorously, which corresponds to a temperature of approximately 250-258 °C.

    • Ensure an Inert Atmosphere: The reaction must be conducted under a blanket of inert gas (Nitrogen or Argon) to prevent oxidation. Purge the reaction flask with the inert gas for several minutes before heating begins and maintain a positive pressure throughout the reaction.

    • Control Addition Rate: Add the enamine intermediate dropwise as a solution in Dowtherm A to the pre-heated (250 °C) bulk solvent. This technique, known as "inverse addition," helps maintain a consistently high temperature and minimizes the formation of intermolecular polymerization byproducts.

    • Check for Isomeric Byproducts: The cyclization of 3-substituted anilines can potentially yield two different regioisomers (the 7-substituted and the 5-substituted quinolone). While the 7-(trifluoromethyl) product is generally favored electronically, the formation of the 5-isomer can occur. Distinguishing between these may require careful analysis of NMR data.

  • Data Table: Effect of Cyclization Temperature on Yield

EntrySolventTemperature (°C)Time (min)Observed Yield (%)Notes
1Diphenyl Ether22030< 10%Incomplete reaction, starting material remains.
2Diphenyl Ether2551585-90%Optimal conditions, clean reaction profile.
3Dowtherm A25015~88%Good yield, standard industrial solvent.
4Dowtherm A (Air)25015< 30%Significant decomposition and tar formation observed.
Issue 3: Difficulty with Product Isolation and Purification

Question: My reaction seems to have worked, but the crude product is an oily solid that is difficult to filter and purify. How can I effectively isolate the pure this compound?

Answer: The product often precipitates from the high-boiling solvent upon cooling, but can trap solvent and byproducts. A specific workup procedure is essential for clean isolation.

  • Causality: The high boiling point of Dowtherm A or diphenyl ether means they do not evaporate easily. The product's quinolone structure can chelate metal ions, and its acidic/basic nature requires careful pH control during workup.

  • Troubleshooting Protocol:

    • Solvent Removal by Dilution/Precipitation: After the reaction mixture has cooled to below 100 °C, dilute it with a large volume of a non-polar solvent like hexane or petroleum ether (e.g., 10-20 volumes). This dramatically reduces the solubility of your polar product, causing it to precipitate out while the Dowtherm A remains in solution.

    • Filter and Wash: Collect the precipitated solid by vacuum filtration. It is crucial to wash the filter cake thoroughly with several portions of fresh hexane to remove all residual high-boiling solvent.

    • Recrystallization: The most effective purification method is recrystallization. A common and effective solvent system is a mixture of ethanol and water or dimethylformamide (DMF). Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals.

  • Purification Workflow Diagram:

G start Crude Product in High-Boiling Solvent cool Cool Reaction Mixture to < 100 °C start->cool dilute Dilute with 10-20 vol. Hexane or Pet. Ether cool->dilute filter Collect Solid by Vacuum Filtration dilute->filter wash Wash Solid Thoroughly with Hexane filter->wash recrystallize Recrystallize from Ethanol/Water or DMF wash->recrystallize finish Pure Crystalline Product recrystallize->finish

Caption: Step-by-step product isolation and purification workflow.

Part 2: Frequently Asked Questions (FAQs)

Q1: Can I use Diethyl ethoxymethylenemalonate (DEEMM) instead of Dimethyl methoxymethylenemalonate (DMMMM)? A: Yes, you can use DEEMM. The initial condensation and cyclization will proceed similarly. However, this will result in the formation of the corresponding ethyl ester. To obtain the target methyl ester, you would need to add a subsequent transesterification step (e.g., heating in methanol with an acid catalyst) or perform hydrolysis to the carboxylic acid followed by re-esterification with methanol. Using DMMMM from the start is more atom-economical and avoids additional synthetic steps.

Q2: My final product has a broad peak in the ¹H NMR around 11-13 ppm. Is this correct? A: Yes, this is expected and confirms the 4-hydroxyquinolone structure. This broad singlet corresponds to the N-H proton of the 4-quinolone tautomer, which is in equilibrium with the 4-hydroxyquinoline form. The proton is often hydrogen-bonded, leading to its broadness and downfield chemical shift.

Q3: Why is the cyclization performed at such a high temperature (250 °C)? Can I use a lower-boiling solvent? A: The high temperature is required to provide the activation energy for the pericyclic reaction that closes the ring. Using lower-boiling solvents like xylene (b.p. ~140 °C) or toluene (b.p. ~110 °C) will not provide sufficient energy for the reaction to proceed at a practical rate. The use of high-boiling solvents like Dowtherm A or diphenyl ether is standard and essential for the success of the Gould-Jacobs reaction.

Q4: What is the expected appearance of the final product? A: Pure this compound is typically an off-white to pale yellow crystalline solid. A darker color may indicate the presence of residual solvent or minor impurities from oxidation.

Part 3: Experimental Protocol

Synthesis of this compound

Step 1: Synthesis of Dimethyl 2-(((3-(trifluoromethyl)phenyl)amino)methylene)malonate (Enamine Intermediate)

  • To a round-bottom flask equipped with a magnetic stirrer, add 3-(Trifluoromethyl)aniline (1.0 eq).

  • Add Dimethyl methoxymethylenemalonate (DMMMM) (1.05 eq).

  • Optional: Add a catalytic amount of p-toluenesulfonic acid (0.01 eq).

  • Heat the mixture at 60 °C for 1-2 hours, monitoring the disappearance of the aniline starting material by TLC (e.g., using 3:1 Hexane:Ethyl Acetate).

  • Once the reaction is complete, remove the volatile byproducts (methanol) under reduced pressure. The resulting crude enamine is often a viscous oil or low-melting solid and can be used directly in the next step without further purification.

Step 2: Thermal Cyclization to this compound

  • Set up a three-neck flask with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet.

  • Add a high-boiling solvent (e.g., Dowtherm A or diphenyl ether) to the flask and heat it to 250 °C under a steady stream of nitrogen.

  • Dissolve the crude enamine intermediate from Step 1 in a small amount of the same high-boiling solvent.

  • Add the enamine solution dropwise from the dropping funnel into the vigorously stirred, pre-heated solvent over 15-20 minutes.

  • After the addition is complete, maintain the reaction at 250 °C for an additional 15 minutes.

  • Allow the reaction mixture to cool to below 100 °C.

  • Add hexane or petroleum ether (10-20 volumes) to the cooled mixture to precipitate the product.

  • Collect the solid by vacuum filtration and wash the filter cake extensively with hexane.

  • Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water or DMF) to yield the final product as a crystalline solid.

Technical Support Center: Optimization of the Doeb-ner Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Doebner synthesis of quinoline-4-carboxylic acids. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As a Senior Application Scientist, my goal is to translate established chemical principles into actionable solutions for the common challenges encountered in this valuable reaction.

Introduction to the Doebner Synthesis

The Doebner reaction, first reported by Oscar Doebner in 1887, is a cornerstone multicomponent reaction for synthesizing quinoline-4-carboxylic acids.[1][2] It involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid.[2][3] This reaction is a powerful tool in medicinal chemistry and materials science, as the resulting quinoline core is a privileged scaffold in numerous pharmaceuticals.[4]

While robust, the Doebner synthesis is not without its challenges. Issues such as low yields, especially with deactivated anilines, and the formation of side products are common hurdles.[1][5][6] This guide provides a systematic approach to overcoming these obstacles.

Reaction Mechanism: The "Why" Behind the Synthesis

Understanding the reaction pathway is critical for effective troubleshooting. The precise mechanism has been a subject of discussion, but it is generally accepted to proceed through the key steps illustrated below.[2] An initial condensation between the aniline and aldehyde forms a Schiff base (imine). This is followed by a reaction with the enol form of pyruvic acid, subsequent cyclization, and finally, oxidation to yield the aromatic quinoline product.[7]

Doebner_Mechanism Figure 1: Plausible Doebner Reaction Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Addition cluster_3 Step 3: Cyclization & Oxidation Aniline Aniline Imine Schiff Base (Imine) Aniline->Imine - H₂O Aldehyde Aldehyde Aldehyde->Imine AnilineDerivative Aniline Derivative Imine->AnilineDerivative + Pyruvic Acid Enol PyruvicAcid Pyruvic Acid (Enol) PyruvicAcid->AnilineDerivative Dihydroquinoline Dihydroquinoline Intermediate AnilineDerivative->Dihydroquinoline Intramolecular Cyclization Quinoline Quinoline-4-Carboxylic Acid Dihydroquinoline->Quinoline - [O] - H₂O Dihydroquinoline->Quinoline

Caption: Figure 1: Plausible Doebner Reaction Mechanism.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address the most common issues encountered during the Doebner synthesis.

Problem Area 1: Low or No Yield

Q: My reaction is not working, or the yield is disappointingly low. What are the first things I should check?

A: Low yields are a frequent complaint, often stemming from a few key areas. Systematically investigating the following points is the most effective troubleshooting strategy.[8]

  • Reactivity of the Aniline: This is the most critical factor. Anilines with strong electron-withdrawing groups (e.g., -NO₂, -CF₃) are significantly less nucleophilic and react poorly under standard conditions, leading to low yields.[1][5][6][9]

    • Solution: For these challenging substrates, a modified approach known as the "Doebner hydrogen-transfer reaction" is recommended. This often involves using a more effective catalyst system, such as BF₃·THF in acetonitrile, and may require higher temperatures (e.g., 65°C or higher) and longer reaction times.[1][5][6]

  • Quality of Reagents: Ensure the purity of your starting materials. The aldehyde should be free of its corresponding carboxylic acid (from air oxidation), and the pyruvic acid should not be polymerized.

  • Reaction Conditions: Suboptimal temperature or reaction time can halt the reaction. Many Doebner reactions require heating to proceed efficiently.[1]

    • Solution: Monitor your reaction by Thin Layer Chromatography (TLC). If the starting material is consumed slowly, consider gradually increasing the temperature. A reaction temperature of at least 65°C is often necessary for good yields.[1]

  • Catalyst Choice: The reaction is acid-catalyzed. The choice and concentration of the acid are crucial.

    • Solution: Both Brønsted acids (like HCl, H₂SO₄, p-TsOH) and Lewis acids (like ZnCl₂, SnCl₄, Sc(OTf)₃, BF₃·THF) can be effective.[7][10][11] For stubborn reactions, switching from a Brønsted acid to a Lewis acid like BF₃·THF may improve the outcome.[5][6]

Q: How does my choice of solvent impact the reaction?

A: The solvent plays a significant role in reaction efficiency. While ethanol is a traditional choice, other solvents have been shown to be superior, particularly for less reactive substrates.[1] Acetonitrile (MeCN) has emerged as an excellent option, often providing better yields and easier work-up.[5][6] In some cases, a biphasic system (e.g., water/toluene) can be used to sequester the aldehyde or α,β-unsaturated carbonyl compound in the organic phase, reducing polymerization.[9][12][13]

SolventTypical ConditionsAdvantages / Disadvantages
Ethanol RefluxTraditional, good for many substrates.[7]
Acetonitrile (MeCN) 65°C - RefluxExcellent choice for electron-deficient anilines, often easier work-up.[5][6]
Tetrahydrofuran (THF) RefluxCan give yields comparable to MeCN.[5][6]
Dichloroethane (DCE) RefluxUsed, but may result in lower yields compared to MeCN.[5][6]

Table 1: Comparison of Common Solvents for the Doebner Synthesis.

Problem Area 2: Side Product Formation

Q: My reaction mixture is turning into a dark, tarry mess. How can I prevent this?

A: Tar formation is a classic sign of polymerization, typically of the aldehyde or other unsaturated intermediates, especially under harsh acidic conditions.[12]

  • Solution 1: Control Reaction Temperature: Avoid excessively high temperatures. Gentle heating to initiate the reaction followed by careful control is key.[12]

  • Solution 2: Slow Addition of Reagents: Instead of adding all reagents at once, try a slow, dropwise addition of the aldehyde or pyruvic acid to the heated aniline/catalyst mixture.[5][9][12] This keeps the concentration of the polymerizable species low at any given moment.

  • Solution 3: Milder Conditions: Use the mildest effective acid catalyst and concentration. Sometimes switching from concentrated H₂SO₄ to p-TsOH or a Lewis acid can significantly reduce charring.[9]

Caption: Figure 2: Troubleshooting Workflow for Low Yields & Tarring.

Problem Area 3: Product Isolation and Purification

Q: What is the best general procedure for working up the reaction and purifying the product?

A: A standard acid-base workup is typically effective for isolating the quinoline-4-carboxylic acid.

  • Cooling & Quenching: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. If a strong acid was used, it's often best to quench by pouring it over ice.

  • Basification: Carefully neutralize the acidic mixture by adding a base (e.g., aqueous NaOH, NaHCO₃, or NH₄OH) until the solution is basic. The quinoline-4-carboxylic acid product will often precipitate at its isoelectric point (a neutral to slightly acidic pH, typically pH 5-7). If you make the solution too basic, the carboxylate salt will redissolve.

  • Isolation: The precipitated solid can be collected by filtration. If the product remains in solution, it must be extracted.

  • Extraction: Extract the product with an appropriate organic solvent like ethyl acetate or dichloromethane.[9]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, DMF, or acetic acid) or by column chromatography on silica gel.[1][14]

Optimized Experimental Protocol

This protocol is a robust starting point, particularly for challenging electron-deficient anilines, based on a hydrogen-transfer modification of the Doebner reaction.[5][6]

Synthesis of 2-Phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid

  • Materials:

    • 6-(trifluoromethoxy)aniline (1.0 equiv)

    • Benzaldehyde (1.1 equiv)

    • Pyruvic acid (0.56 equiv)

    • Boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.28 - 0.5 equiv)[5]

    • Acetonitrile (MeCN)

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 6-(trifluoromethoxy)aniline (1.0 equiv) and benzaldehyde (1.1 equiv).

    • Add acetonitrile (to achieve a concentration of ~1.8 M of the aniline).

    • Add the BF₃·THF catalyst (0.28 equiv) to the stirred mixture.[1]

    • Heat the reaction mixture to 65°C.

    • In a separate flask, prepare a solution of pyruvic acid (0.56 equiv) in a small amount of acetonitrile.

    • Using a syringe pump, add the pyruvic acid solution dropwise to the reaction mixture over a period of 3 hours at 65°C.[1]

    • After the addition is complete, continue to heat the reaction at 65°C for an additional 18-21 hours, monitoring its progress by TLC.[1]

    • Upon completion, cool the reaction to room temperature.

    • Perform a standard aqueous work-up: dilute with ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by recrystallization or column chromatography to yield the pure quinoline-4-carboxylic acid product.[1]

References

Preventing degradation of Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate in storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate (CAS 1072944-69-4). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. Due to its specific functional groups—a methyl ester, a 4-hydroxy group, and an electron-withdrawing trifluoromethyl group—this quinoline derivative requires careful handling and storage to prevent degradation. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you identify, prevent, and address stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: The compound should be stored in a tightly sealed container in a dry, room-temperature environment.[1] To further minimize degradation, especially for long-term storage, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and protected from light in an amber vial or a container wrapped in aluminum foil.[2][3]

Q2: I noticed the color of my solid compound has changed from white/off-white to a brownish tint. What does this indicate?

A: A color change to brown upon exposure to light and air is a known characteristic of quinoline-type compounds.[3] This often suggests oxidative degradation or the formation of minor impurities. While slight discoloration may not significantly impact every application, it warrants analytical investigation (e.g., via HPLC) to quantify the purity before use. The 4-hydroxy group makes the quinoline ring more electron-rich and thus more susceptible to oxidation.[4]

Q3: My compound is stored as a solution in DMSO. What precautions should I take?

A: Stock solutions, especially in solvents like DMSO, should be stored at low temperatures (-20°C or -80°C) to slow down potential degradation.[2] Prepare fresh solutions for critical experiments and avoid repeated freeze-thaw cycles. Before use, visually inspect the solution for any signs of precipitation.

Q4: What are the most likely degradation pathways for this molecule?

A: The two most probable degradation pathways are hydrolysis of the methyl ester group to form the corresponding carboxylic acid, and oxidation of the electron-rich 4-hydroxyquinoline ring system.[2][4] Photodegradation is also a potential concern for quinoline derivatives.[2] The trifluoromethyl group generally enhances the metabolic and chemical stability of the molecule by making the aromatic ring more electron-deficient and blocking sites of oxidative metabolism.[3][5][6]

Q5: How can I check the purity of my stored compound?

A: The most reliable method is to use a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[7][8] This technique can separate the intact parent compound from any potential degradation products, allowing for accurate quantification of purity. Thin-Layer Chromatography (TLC) can also be used for a quick qualitative assessment.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical workflow for troubleshooting.

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

If you observe new, unexpected peaks in your chromatogram that were not present in the initial analysis, it is a strong indicator of degradation or contamination.

Troubleshooting Workflow

G start Unexpected Peak Observed in HPLC check_retention Is the new peak's retention time earlier than the parent compound? start->check_retention hydrolysis Likely Hydrolysis Product (more polar carboxylic acid) check_retention->hydrolysis  Yes oxidation Possible Oxidation/Hydroxylation Product (polarity may vary) check_retention->oxidation  No/Slightly Different characterize Characterize peak using LC-MS to confirm mass hydrolysis->characterize oxidation->characterize review_storage Review Storage Conditions: - Moisture exposure? - pH of solution? characterize->review_storage review_handling Review Handling Conditions: - Air/light exposure? - Peroxide formers in solvents? characterize->review_handling implement_controls Implement Corrective Actions: - Store under inert gas - Use fresh, high-purity solvents - Protect from light review_storage->implement_controls review_handling->implement_controls

Caption: Troubleshooting workflow for new peaks in HPLC.

Causality and Explanation:
  • Ester Hydrolysis: The methyl ester at the C2 position is susceptible to hydrolysis, especially in the presence of moisture or under acidic or basic conditions.[2] This reaction would yield 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylic acid. Carboxylic acids are typically more polar than their corresponding methyl esters, resulting in an earlier retention time on a reverse-phase HPLC column.

  • Oxidation: The 4-hydroxyquinoline core is an electron-rich system, making it prone to oxidation, which can be accelerated by air and light.[4][9] This can lead to the formation of N-oxides or additional hydroxylated species.[2] The polarity of these products can vary, leading to peaks that may elute before or after the parent compound.

  • Photodegradation: Quinoline structures can undergo photodegradation upon exposure to UV or visible light, potentially leading to photoisomers, hydroxylated products, or even ring cleavage.[2][4]

Issue 2: Poor Solubility or Precipitation from Solution

If you observe that your compound is precipitating from a solution where it was previously soluble, it may indicate degradation.

  • Possible Cause: The primary degradation product, the carboxylic acid from ester hydrolysis, may have different solubility properties than the parent methyl ester, especially in organic solvents.

  • Troubleshooting Steps:

    • Attempt to redissolve the material by gentle warming or sonication.

    • If it does not redissolve, isolate the precipitate and the supernatant.

    • Analyze both fractions by HPLC or LC-MS to identify the components. A mass corresponding to the hydrolyzed product would confirm degradation.

    • Review the solvent used for storage. Ensure it is anhydrous and free of acidic or basic contaminants.

Experimental Protocols

To proactively assess the stability of your compound, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to intentionally induce degradation, which helps in identifying potential degradants and developing a robust analytical method.[10][11]

Protocol 1: Forced Degradation Study

The goal is to achieve 5-20% degradation to ensure that potential degradation products are formed at detectable levels without completely consuming the parent compound.[7]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

2. Stress Conditions:

  • Control Sample: Dilute the stock solution with 50:50 acetonitrile:water. Keep at room temperature, protected from light.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.[7] Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours.[2] Before analysis, neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[2][7]

  • Thermal Degradation (Solution): Heat the stock solution at 80°C for 48 hours in a sealed vial.[2]

  • Thermal Degradation (Solid): Place the solid compound in an oven at 80°C for 48 hours.[2] Dissolve in acetonitrile before analysis.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette or transparent vial to a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter of near-UV energy, as per ICH Q1B guidelines.[2][10] Wrap a control sample in aluminum foil and place it alongside the exposed sample.

3. Analysis:

  • Analyze all samples by HPLC (see Protocol 2) to determine the percentage of the parent compound remaining and to profile the degradation products.

Protocol 2: Stability-Indicating HPLC Method

A robust HPLC method is essential to separate the parent peak from all potential degradation products.[8]

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low %B (e.g., 10%), ramp up to a high %B (e.g., 95%) over 20-30 minutes to elute all components.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV/Vis Diode Array Detector (DAD/PDA) at a wavelength of maximum absorbance (e.g., ~254 nm and ~330 nm).
Injection Vol. 10 µL

Method Validation: The specificity of the method should be confirmed by assessing peak purity using a PDA detector to ensure that no degradation peaks co-elute with the main compound.[7]

Data Presentation & Interpretation

The following table summarizes the expected stability profile based on the known chemistry of quinoline derivatives.

Stress ConditionExpected Degradation LevelPrimary Degradation Product(s)
Acid Hydrolysis Moderate to High4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylic acid
Base Hydrolysis High4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylic acid
Oxidation (H₂O₂) ModerateN-oxides, hydroxylated ring products
Thermal (80°C) Low to ModerateGeneral decomposition, potential for minor hydrolysis if moist
Photolysis ModeratePhotoisomers, hydroxylated products, potential ring-opened species

Potential Degradation Pathways

The diagrams below illustrate the most likely chemical transformations the compound may undergo during improper storage or handling.

Caption: Pathway for ester hydrolysis.

Caption: Potential pathway for N-oxidation.

References

Technical Support Center: Navigating the Selectivity Landscape of Quinoline Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on mitigating the off-target effects of quinoline inhibitors. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4][5][6] However, its inherent ability to interact with a multitude of biological targets, particularly protein kinases, presents a significant challenge in developing selective inhibitors.[7] This guide offers troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to help you navigate these challenges and enhance the specificity of your quinoline-based compounds.

Part 1: Understanding Off-Target Effects of Quinoline Inhibitors

Off-target effects occur when a drug molecule binds to and modulates the activity of proteins other than its intended therapeutic target.[8][9] In the context of quinoline inhibitors, which are often designed as ATP-competitive kinase inhibitors, the high conservation of the ATP-binding site across the human kinome makes off-target interactions a common occurrence.[10] These unintended interactions can lead to a range of undesirable outcomes, from misleading experimental results in a research setting to adverse side effects in a clinical context.[8][11]

Q1: Why are quinoline-based inhibitors prone to off-target effects, especially against kinases?

A1: The quinoline ring system is a versatile scaffold that can be readily functionalized to interact with the ATP-binding pocket of protein kinases.[1][3][4] Many quinoline derivatives are designed to mimic the adenine component of ATP, allowing them to bind to the hinge region of the kinase active site.[12] The structural similarity of ATP-binding sites across the more than 500 kinases in the human genome means that an inhibitor designed for one kinase can often bind to many others, leading to polypharmacology.[12][13]

Part 2: Troubleshooting High Off-Target Activity

Encountering significant off-target activity can be a major roadblock in the development of a selective quinoline inhibitor. The following troubleshooting guide provides a systematic approach to identifying and addressing these issues.

Scenario 1: My quinoline inhibitor shows potent on-target activity in a biochemical assay but has a toxic or unexpected phenotype in cell-based assays.

This discrepancy often points towards off-target effects that are only apparent in a complex cellular environment.

Troubleshooting Steps:

  • Hypothesize Potential Off-Target Pathways: Based on the observed cellular phenotype, research which signaling pathways are known to produce similar effects. This can help narrow down the list of potential off-target proteins.

  • Perform a Broad Kinase Screen: Utilize a commercial kinase profiling service to screen your compound against a large panel of kinases (e.g., KINOMEscan™, KiNativ™).[14] This will provide a broad overview of your inhibitor's selectivity profile.[13]

  • Validate Off-Targets in a Cellular Context: It's crucial to confirm that the off-target interactions observed in biochemical assays translate to a cellular setting.[15][16] Cellular target engagement assays are invaluable for this purpose.

    • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[10]

    • NanoBRET™ Target Engagement Assay: This assay measures the binding of an inhibitor to a specific target protein in living cells using bioluminescence resonance energy transfer (BRET).[16][17][18]

  • Analyze Downstream Signaling: If a specific off-target kinase is identified and confirmed, investigate the downstream signaling pathway of that kinase. Use techniques like Western blotting or phospho-proteomics to see if your compound modulates the phosphorylation of known substrates of the off-target kinase in a dose-dependent manner.[7][10]

Scenario 2: My initial lead quinoline compound is potent but not selective. What medicinal chemistry strategies can I employ to improve its selectivity?

Improving selectivity is a key aspect of lead optimization. Several medicinal chemistry strategies can be employed:

Medicinal Chemistry Strategies for Enhancing Selectivity:

StrategyRationaleKey Considerations
Structure-Activity Relationship (SAR) Studies Systematically modify the quinoline scaffold at different positions to understand how these changes affect on-target potency and off-target activity.[1][19][20][21]Focus on substitutions that can exploit subtle differences in the amino acid residues lining the ATP-binding pockets of the on-target versus off-target kinases.
Exploiting the "Gatekeeper" Residue The gatekeeper residue controls access to a hydrophobic pocket near the ATP-binding site. Kinases with small gatekeeper residues (e.g., threonine, glycine, alanine) can accommodate bulky substituents on the inhibitor, while those with large gatekeepers (e.g., methionine, phenylalanine) cannot.[12]Design your quinoline inhibitor with a bulky group positioned to sterically clash with the larger gatekeeper residues of off-target kinases.[12]
Covalent Inhibition Incorporate a mildly reactive electrophilic group ("warhead") into the inhibitor structure that can form a covalent bond with a non-conserved cysteine residue near the active site of the target kinase.[12]This strategy can dramatically increase both potency and selectivity.[12][22] The reactivity of the warhead must be carefully tuned to avoid off-target reactions.[19]
Allosteric Inhibition Design inhibitors that bind to a site on the kinase distinct from the highly conserved ATP-binding pocket.Allosteric sites are generally less conserved, offering a promising avenue for achieving high selectivity.[23]
Molecular Hybridization Combine the quinoline scaffold with other pharmacophores known to interact with specific targets. This can create a hybrid molecule with a dual mode of action or improved selectivity.[1]The linker between the two pharmacophores is critical for optimal activity and selectivity.

Part 3: Frequently Asked Questions (FAQs)

Q2: What are the best initial experiments to assess the selectivity of a new quinoline inhibitor?

A2: A tiered approach is recommended:

  • Biochemical Kinase Profiling: Start with a broad in vitro kinase panel (e.g., screening against >400 kinases at a single high concentration, such as 1 µM).[11][17] This provides a global view of your inhibitor's selectivity.[13]

  • Dose-Response Determination: For any "hits" from the initial screen, perform dose-response assays to determine the IC50 or Kd values for both the on-target and off-target kinases. This allows you to quantify the selectivity.

  • Cell-Based Selectivity Assays: As mentioned in Scenario 1, it is crucial to validate your findings in a cellular context using techniques like CETSA or NanoBRET™.[10][16][17]

Q3: How can computational tools help in predicting and mitigating off-target effects?

A3: In silico methods are powerful tools for rational drug design and can help predict potential off-target interactions early in the drug discovery process.[8][24]

  • Molecular Docking and Virtual Screening: Dock your quinoline inhibitor into the crystal structures of various kinases to predict binding affinities and identify potential off-target interactions.[25]

  • Pharmacophore Modeling: Develop a 3D pharmacophore model based on your lead compound and screen it against a database of protein structures to identify potential off-targets.

  • Machine Learning and AI: Advanced computational models can predict off-target interactions based on the chemical structure of your compound and large datasets of known drug-target interactions.[26][27] These predictions can then be used to prioritize compounds for experimental testing.[26]

Q4: What is a "selectivity index" and how is it used?

A4: The selectivity index is a quantitative measure of a compound's selectivity. It is typically calculated by dividing the IC50 (or Kd) value for an off-target kinase by the IC50 (or Kd) for the on-target kinase. A higher selectivity index indicates greater selectivity. For example, a compound with an on-target IC50 of 10 nM and an off-target IC50 of 1,000 nM would have a selectivity index of 100. This metric is crucial for comparing the selectivity of different compounds and for guiding lead optimization efforts.[13]

Part 4: Key Experimental Protocols

Protocol 1: In Vitro Kinase Profiling (Luminescent Kinase Assay)

This protocol provides a general framework for assessing the inhibitory activity of a quinoline compound against a panel of kinases using a luminescence-based assay that measures ATP depletion.

Materials:

  • Recombinant kinases

  • Kinase-specific substrates

  • ATP

  • Kinase buffer

  • Quinoline inhibitor stock solution (in DMSO)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Perform serial dilutions of your quinoline inhibitor in DMSO. Then, dilute the compounds in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add kinase buffer to each well of the 384-well plate.

    • Add your diluted quinoline inhibitor or DMSO (vehicle control) to the appropriate wells.

    • Add the kinase/substrate mixture to all wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • ATP Detection:

    • Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.

    • Add the Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. Incubate as per the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA) using Western Blot

This protocol describes how to perform a CETSA experiment to verify target engagement in intact cells.

Materials:

  • Cultured cells

  • Quinoline inhibitor

  • Cell lysis buffer

  • Proteinase inhibitor cocktail

  • Antibodies for the target protein and a loading control

  • SDS-PAGE and Western blot reagents and equipment

Procedure:

  • Cell Treatment: Treat cultured cells with your quinoline inhibitor or vehicle (DMSO) at the desired concentration and incubate under normal culture conditions.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of different temperatures for a set time (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thawing or with lysis buffer containing protease inhibitors.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Sample Preparation: Collect the supernatants (containing the soluble proteins) and determine the protein concentration. Prepare samples for SDS-PAGE.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody against your target protein, followed by an appropriate HRP-conjugated secondary antibody.

    • Use a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities for your target protein at each temperature. A shift in the melting curve to a higher temperature in the presence of your inhibitor indicates that it is binding to and stabilizing the target protein.[10]

Part 5: Visualizing Workflows and Concepts

Diagram 1: General Workflow for Assessing and Mitigating Off-Target Effects

workflow cluster_Discovery Initial Discovery & Screening cluster_Troubleshooting Troubleshooting Off-Target Effects cluster_Optimization Lead Optimization Start Quinoline Inhibitor Synthesis BiochemAssay On-Target Biochemical Assay Start->BiochemAssay CellAssay Initial Cell-Based Assay BiochemAssay->CellAssay Phenotype Unexpected Phenotype / Toxicity? CellAssay->Phenotype KinaseScreen Broad Kinase Profiling Phenotype->KinaseScreen Yes SAR Medicinal Chemistry (SAR, etc.) Phenotype->SAR No, but needs higher selectivity CETSA Cellular Target Engagement (e.g., CETSA, NanoBRET) KinaseScreen->CETSA Downstream Downstream Signaling Analysis CETSA->Downstream Downstream->SAR RefinedInhibitor Refined, More Selective Inhibitor SAR->RefinedInhibitor RefinedInhibitor->BiochemAssay Re-evaluate

Caption: A decision-making workflow for identifying and addressing off-target effects of quinoline inhibitors.

Diagram 2: Strategies for Improving Inhibitor Selectivity

selectivity_strategies cluster_approaches Medicinal Chemistry Approaches Inhibitor Promiscuous Quinoline Inhibitor SAR SAR Studies Inhibitor->SAR Gatekeeper Exploit Gatekeeper Residue Inhibitor->Gatekeeper Covalent Covalent Targeting Inhibitor->Covalent Allosteric Allosteric Targeting Inhibitor->Allosteric SelectiveInhibitor Selective Inhibitor SAR->SelectiveInhibitor Gatekeeper->SelectiveInhibitor Covalent->SelectiveInhibitor Allosteric->SelectiveInhibitor

Caption: Key medicinal chemistry strategies to enhance the selectivity of quinoline inhibitors.

References

Technical Support Center: Enhancing the Oral Bioavailability of Quinoline-4-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with improving the oral bioavailability of quinoline-4-carboxamide derivatives. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the optimization of this important class of molecules. Here, you will find practical, in-depth guidance presented in a question-and-answer format, complete with troubleshooting guides and detailed experimental protocols to navigate the complexities of your research.

Frequently Asked Questions (FAQs)

Q1: My quinoline-4-carboxamide derivative shows poor aqueous solubility. What are the initial steps I should take?

Poor aqueous solubility is a common hurdle for quinoline-4-carboxamides, often due to their typically high lipophilicity and aromatic ring structures.[1] A systematic approach to characterization is the first step.

Initial Actions:

  • Comprehensive Physicochemical Profiling: Before attempting any formulation strategies, it is crucial to thoroughly characterize the physicochemical properties of your compound. This includes determining its thermodynamic and kinetic solubility, pKa, LogP/D, and solid-state properties (e.g., crystallinity, polymorphism). These parameters will dictate the most effective solubilization strategies.

  • Salt Formation: If your molecule has an ionizable center, salt formation is often the most straightforward approach to enhance solubility. Experiment with a variety of pharmaceutically acceptable counterions to identify a salt form with optimal solubility and stability.

  • Particle Size Reduction: Micronization or nanosizing can increase the surface area of the drug particles, which in turn can enhance the dissolution rate.[2] This is a valuable strategy, particularly for compounds where dissolution rate is the primary limiting factor for absorption.

Q2: I'm observing high metabolic instability with my lead compound in liver microsomes. What are the likely causes and how can I address this?

High metabolic instability in liver microsomes suggests that your quinoline-4-carboxamide is likely a substrate for cytochrome P450 (CYP) enzymes. The quinoline nucleus itself can be susceptible to oxidative metabolism.

Troubleshooting Steps:

  • Metabolite Identification: The first critical step is to identify the primary sites of metabolism on your molecule. This can be achieved through metabolite identification studies using liver microsomes or hepatocytes followed by LC-MS/MS analysis.

  • Structural Modification: Once the metabolic "hotspots" are identified, you can employ medicinal chemistry strategies to block or reduce metabolism at these sites. Common approaches include:

    • Introduction of Electron-Withdrawing Groups: Placing electron-withdrawing groups near the site of metabolism can decrease the electron density of the aromatic ring, making it less susceptible to oxidation.

    • Steric Hindrance: Introducing bulky groups near the metabolic site can sterically hinder the approach of metabolizing enzymes.

    • Bioisosteric Replacement: Replacing a metabolically liable group with a bioisostere that is more resistant to metabolism can be an effective strategy. For example, replacing a metabolically unstable methoxy group with a more stable fluoro group.

Q3: My compound has good solubility but poor permeability in a Caco-2 assay. What does this indicate and what are my options?

Good solubility but poor permeability in a Caco-2 assay suggests that the compound may not efficiently cross the intestinal epithelium. This could be due to several factors, including low passive diffusion or being a substrate for efflux transporters like P-glycoprotein (P-gp).

Investigative Strategies:

  • Efflux Ratio Determination: To determine if your compound is a substrate for efflux transporters, a bi-directional Caco-2 assay is necessary. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 is indicative of active efflux.

  • Co-dosing with Inhibitors: If efflux is suspected, you can perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in the apparent permeability in the presence of the inhibitor confirms that your compound is an efflux substrate.

  • Structural Modifications to Evade Efflux: Medicinal chemistry efforts can be directed towards modifying the structure to reduce its recognition by efflux transporters. This can involve altering lipophilicity, hydrogen bonding capacity, or overall molecular shape.

Troubleshooting Guides

Guide 1: Low and Variable Oral Exposure in Preclinical Animal Models

Problem: You have administered your quinoline-4-carboxamide derivative orally to a preclinical species (e.g., rat, dog) and observe low and highly variable plasma concentrations.

Logical Troubleshooting Workflow:

Troubleshooting Workflow for Low Oral Bioavailability.

Detailed Steps:

  • Deconstruct the Problem: Low oral bioavailability is a result of suboptimal absorption, distribution, metabolism, and excretion (ADME) properties. The variability often points towards solubility or dissolution rate limitations.

  • Assess Physicochemical Properties: Re-evaluate the compound's solubility in biorelevant media (e.g., FaSSIF, FeSSIF) to better mimic the conditions in the gastrointestinal tract.

  • In Vitro-In Vivo Correlation: Compare your in vivo results with in vitro data.

    • Low Solubility in vitro? Focus on formulation strategies to enhance solubility and dissolution.

    • Low Permeability in vitro (Caco-2)? Consider if poor permeability is the primary driver.

    • High Clearance in vitro (Microsomes/Hepatocytes)? Investigate the extent of first-pass metabolism.

  • Formulation Optimization:

    • For Poorly Soluble Compounds:

      • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix can significantly improve its dissolution rate and apparent solubility.

      • Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can enhance solubilization and absorption.

      • Cyclodextrin Complexation: Encapsulating the drug within a cyclodextrin molecule can increase its aqueous solubility.

  • Permeability Enhancement: If poor permeability is the issue, and the compound is not an efflux substrate, strategies like co-administration with permeation enhancers can be explored, although this is often a more complex developmental path. Structural modifications to improve passive permeability may be more fruitful.

  • Addressing First-Pass Metabolism: If high first-pass metabolism is suspected, refer to the metabolic instability troubleshooting guide above.

Guide 2: Inconsistent Results Between In Vitro Assays

Problem: You observe conflicting data between different in vitro assays, for example, good permeability in the PAMPA assay but poor permeability in the Caco-2 assay.

Interpreting Discrepancies:

G PAMPA PAMPA Assay (Passive Diffusion) Result1 High Permeability in PAMPA Low Permeability in Caco-2 PAMPA->Result1 Result2 Low Permeability in PAMPA High Permeability in Caco-2 PAMPA->Result2 Caco2 Caco-2 Assay (Passive + Active Transport) Caco2->Result1 Caco2->Result2 Conclusion1 Potential Efflux Substrate Result1->Conclusion1 Indicates Conclusion2 Potential Active Uptake Result2->Conclusion2 Indicates

Interpreting PAMPA vs. Caco-2 Data.

  • High PAMPA, Low Caco-2 Permeability: This is a classic signature of an efflux transporter substrate. The PAMPA assay only measures passive permeability, while the Caco-2 assay, which uses intestinal cells, will also reflect active transport processes. The efflux of the compound out of the Caco-2 cells results in a lower apparent permeability compared to the passive diffusion measured in PAMPA.[3][4]

  • Low PAMPA, High Caco-2 Permeability: This pattern suggests the involvement of an active uptake transporter in the Caco-2 cells. The compound's passive diffusion is low, but its transport across the cell monolayer is facilitated by a transporter, leading to higher than expected permeability.[5]

Experimental Protocols

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic solubility of a compound.

Materials:

  • Test compound (solid)

  • Phosphate buffered saline (PBS), pH 7.4

  • DMSO (for stock solution)

  • Vials with screw caps

  • Shaker incubator

  • Centrifuge

  • HPLC system with UV or MS detector

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Create a calibration curve by diluting the stock solution to a range of known concentrations in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Add an excess amount of the solid test compound to a vial containing a known volume of PBS (pH 7.4).

  • Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound by HPLC against the calibration curve.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a compound.

Materials:

  • PAMPA plate (e.g., 96-well format with a filter membrane)

  • Acceptor plate (96-well)

  • Lecithin in dodecane solution (e.g., 1% w/v)

  • PBS, pH 7.4

  • Test compound stock solution in DMSO

  • Plate reader or LC-MS/MS system

Procedure:

  • Prepare the donor solution by diluting the test compound stock solution in PBS to the desired final concentration (e.g., 100 µM, with the final DMSO concentration typically ≤1%).

  • Carefully coat the filter membrane of each well in the donor plate with a small volume (e.g., 5 µL) of the lecithin in dodecane solution and allow the solvent to evaporate.

  • Add the appropriate volume of PBS to the acceptor plate wells (e.g., 300 µL).

  • Add the donor solution containing the test compound to the donor plate wells (e.g., 200 µL).

  • Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis plate reader or LC-MS/MS).

  • Calculate the permeability coefficient (Pe) using the following equation:

    Pe = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - [C]A / [C]eq)

    Where:

    • VD = Volume of donor well

    • VA = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [C]A = Concentration in the acceptor well

    • [C]eq = Equilibrium concentration

Protocol 3: In Vitro Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Materials:

  • Pooled liver microsomes (human, rat, etc.)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compound stock solution in DMSO

  • Ice-cold acetonitrile with an internal standard

  • Incubator/water bath at 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare the incubation mixture by combining the phosphate buffer, liver microsomes, and test compound in a microcentrifuge tube. The final concentration of the test compound is typically 1 µM.

  • Pre-warm the incubation mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

  • Vortex the samples and centrifuge at high speed to pellet the precipitated protein.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Quantify the remaining parent compound at each time point.

  • Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will be the elimination rate constant (k). t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the following equation:

    CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)

Data Summary Tables

Table 1: Physicochemical Properties of Representative Quinoline-4-Carboxamides

CompoundMolecular WeightcLogPpKa (basic)Aqueous Solubility (µg/mL) at pH 7.4
Q4C-001 350.43.87.2< 1
Q4C-002 385.54.56.8< 0.5
Q4C-003 410.32.58.150

Table 2: In Vitro ADME Profile of Representative Quinoline-4-Carboxamides

CompoundPAMPA Pe (10-6 cm/s)Caco-2 Papp A-B (10-6 cm/s)Caco-2 Efflux RatioHuman Liver Microsome t1/2 (min)
Q4C-001 8.51.27.1> 60
Q4C-002 12.19.81.215
Q4C-003 2.35.50.445

References

Technical Support Center: Optimizing the Selectivity of FLT3/CHK1 Dual Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers engaged in the development of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1) dual inhibitors. This guide provides in-depth answers and troubleshooting protocols for common challenges encountered during the optimization of inhibitor selectivity. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying rationale to empower your experimental decisions.

The dual inhibition of FLT3 and CHK1 is a promising therapeutic strategy, particularly for acute myeloid leukemia (AML) with FLT3 mutations.[1][2] FLT3 is a critical driver in a significant subset of AML, while CHK1 inhibition can enhance cytotoxic effects and overcome the adaptive and acquired resistance that often plagues FLT3-targeted therapies.[1][3][4][5] However, the high degree of conservation in the ATP-binding pocket across the human kinome makes achieving selectivity a formidable challenge.[6] This guide will address key questions in navigating this complex process.

Frequently Asked Questions & Troubleshooting Guides
Section 1: Initial Inhibitor Characterization & Selectivity Profiling

Question 1: I have synthesized a novel FLT3/CHK1 dual inhibitor. How should I begin to assess its potency and selectivity?

Answer: The crucial first step is to quantify your inhibitor's potency against the intended targets (FLT3 and CHK1) and then determine its selectivity by screening it against a broad panel of other kinases.[7] This process, often called "kinase profiling," provides a landscape of your compound's activity and reveals potential off-target liabilities.[7][8]

The primary metric for this assessment is the half-maximal inhibitory concentration (IC50), which is the concentration of your inhibitor required to reduce kinase activity by 50%.[9][10] A potent inhibitor will have a low IC50 value against FLT3 and CHK1, while a selective inhibitor will have significantly higher IC50 values against other kinases.

A robust starting point is a biochemical assay using purified recombinant kinases. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[11]

Your initial data should be summarized in a table for clear comparison. This allows for a quick assessment of both potency and selectivity.

Table 1: Example Biochemical Selectivity Profile for a Hypothetical Dual Inhibitor (Compound XYZ)

Kinase TargetIC50 (nM)Selectivity Fold (vs. FLT3-ITD)Selectivity Fold (vs. CHK1)
FLT3-ITD 5 --
CHK1 15 --
FLT3-wt2551.7
c-KIT85017056.7
VEGFR21,500300100
EGFR>10,000>2,000>667
CDK22,200440146.7

This protocol outlines the determination of IC50 values for your inhibitor against purified FLT3 and CHK1 kinases.

Objective: To quantify the in vitro potency of a test compound.

Materials:

  • Recombinant human FLT3 and CHK1 enzymes.

  • Specific substrates for each kinase (e.g., ABLtide for FLT3).[11]

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[11]

  • ATP at a concentration near the Km for each enzyme.

  • Test compound serially diluted in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 384-well plates.

  • Plate-reading luminometer.

Workflow Diagram: Biochemical IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout & Analysis prep1 Prepare serial dilutions of test inhibitor in DMSO step1 Dispense 2.5 µL of serially diluted inhibitor to plate prep1->step1 prep2 Prepare Kinase/Substrate mix in Kinase Buffer step2 Add 5 µL of Kinase/Substrate mix prep2->step2 step1->step2 step3 Incubate for 10 min at room temperature step2->step3 step4 Initiate reaction by adding 2.5 µL of ATP solution step3->step4 step5 Incubate for 60 min at 30°C step4->step5 read1 Add ADP-Glo™ Reagent to stop reaction & deplete ATP step5->read1 read2 Add Kinase Detection Reagent to convert ADP to ATP & generate light read1->read2 read3 Measure luminescence signal read2->read3 read4 Calculate % inhibition and plot dose-response curve to find IC50 read3->read4

Caption: Workflow for determining inhibitor IC50 using the ADP-Glo™ assay.

Procedure:

  • Compound Plating: Add 2.5 µL of your serially diluted compound or DMSO vehicle control to the wells of a 384-well plate.

  • Kinase/Substrate Addition: Add 5 µL of the prepared kinase/substrate mixture to each well.[11]

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[11]

  • Reaction Initiation: Add 2.5 µL of ATP solution to each well to start the kinase reaction.

  • Kinase Reaction: Incubate for 60 minutes at 30°C.[11]

  • Signal Generation: Stop the reaction and measure the generated ADP by following the ADP-Glo™ kit manufacturer's protocol. This typically involves two steps of reagent addition with incubation periods.[10]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • IC50 Calculation: Convert the raw luminescence data to percent inhibition relative to your positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.[11]

Section 2: Troubleshooting Off-Target Effects

Question 2: My initial kinase profile shows that my inhibitor hits several other kinases, particularly c-KIT and VEGFR2, with moderate potency. What are the primary strategies to improve its selectivity?

Answer: Observing off-target activity is a common issue in kinase inhibitor development, largely due to the structural similarities of ATP-binding sites.[6][12] Improving selectivity requires a multi-pronged approach involving medicinal chemistry and structural biology.

Medicinal Chemistry & Structural Biology Strategies:

  • Structure-Based Drug Design (SBDD): If co-crystal structures of your inhibitor with FLT3 or CHK1 (or homologous kinases) are available, they can provide invaluable insights. SBDD allows you to identify unique pockets or residues in your target kinases that are not present in off-target kinases like c-KIT.[13][14] You can then design modifications to your compound to exploit these differences, for instance, by adding functional groups that form specific interactions.

  • Targeting the "Gatekeeper" Residue: The gatekeeper residue controls access to a hydrophobic pocket near the ATP-binding site. The size of this residue varies across the kinome. Designing your inhibitor to interact specifically with the gatekeeper residues of FLT3 (F691) and CHK1, while causing a steric clash with the gatekeepers of off-target kinases, is a proven strategy for enhancing selectivity.[6][7]

  • Exploiting Allosteric Sites: Move beyond the conserved ATP-binding pocket. Allosteric inhibitors bind to less conserved sites on the kinase, often inducing a conformational change that inactivates the enzyme.[15][16] This approach can yield inhibitors with much higher selectivity.

  • Computational Screening: Before synthesizing new analogs, use in silico docking and pharmacophore modeling to predict their binding affinity and selectivity profile.[13][17][18] This can help prioritize the most promising chemical modifications and reduce unnecessary synthesis and screening.[18]

Workflow Diagram: Strategy for Improving Inhibitor Selectivity

G start Initial Inhibitor with Off-Target Activity insilico In Silico Analysis: - Docking into FLT3, CHK1, c-KIT - Identify selectivity pockets - Analyze gatekeeper interactions start->insilico design Rational Design of Analogs: - Modify scaffold to exploit differences - Target unique residues - Introduce steric hindrance for off-targets insilico->design synthesis Synthesize Prioritized Analogs design->synthesis biochem Biochemical Profiling: - Determine IC50 for FLT3, CHK1 - Screen against off-target panel (e.g., c-KIT, VEGFR2) synthesis->biochem decision Improved Selectivity? biochem->decision cellular Proceed to Cellular Assays decision->cellular Yes iterate Iterate Design Cycle decision->iterate No iterate->insilico

Caption: Iterative workflow for enhancing kinase inhibitor selectivity.

Question 3: I'm observing unexpected phenotypes in my cell-based assays, such as a block in a different cell cycle phase than expected. How do I confirm if this is due to an off-target effect of my FLT3/CHK1 inhibitor?

Answer: An unexpected phenotype is a classic indicator of a potential off-target effect.[8][17] It's critical to systematically determine if the observed cellular response is due to the intended inhibition of FLT3/CHK1 or an unintended interaction with another protein.

Here is a recommended troubleshooting approach:

  • Confirm Target Engagement: First, verify that your inhibitor is hitting FLT3 and CHK1 in your cellular model at the concentrations used. A dose-dependent decrease in the phosphorylation of direct downstream substrates is the gold standard.[17] For FLT3, this would be p-FLT3 itself, p-STAT5, and p-ERK. For CHK1, this could be p-CDC25A.

  • Use Structurally Unrelated Inhibitors: Compare the phenotype induced by your compound with that of well-characterized, structurally distinct inhibitors of FLT3 (e.g., Quizartinib) and CHK1 (e.g., Prexasertib).[8] If these inhibitors reproduce the expected phenotype but not your unexpected one, it strongly suggests your compound has off-target effects.

  • Rescue Experiments: This is a definitive method to prove on-target activity. Introduce a version of the target kinase (e.g., FLT3) that has been mutated to be resistant to your inhibitor. If the phenotype is reversed in the presence of the inhibitor, it confirms the effect is on-target.[8]

  • Knockdown/Knockout Models: Use genetic methods like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of FLT3 and/or CHK1.[8] If the phenotype of your inhibitor is mimicked by the genetic knockdown, it supports an on-target mechanism.

Objective: To confirm target engagement by assessing the phosphorylation status of downstream effectors of FLT3 and CHK1 in a cellular context.

Materials:

  • AML cell line (e.g., MV-4-11, which harbors a FLT3-ITD mutation).

  • Test inhibitor and vehicle control (DMSO).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies: anti-p-FLT3 (Tyr591), anti-FLT3, anti-p-STAT5 (Tyr694), anti-STAT5, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control (e.g., GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Plate MV-4-11 cells and treat with a dose range of your inhibitor (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2-4 hours).[17]

  • Cell Lysis: Harvest cells, wash with cold PBS, and lyse with ice-cold RIPA buffer.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.[17]

  • Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies overnight at 4°C. Subsequently, wash and incubate with the appropriate HRP-conjugated secondary antibody.[17]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity and normalize phosphorylated protein levels to total protein levels.

Expected Result: A dose-dependent decrease in the phosphorylation of FLT3, STAT5, and ERK would confirm on-target FLT3 engagement in the cell.

Section 3: Cellular Assays & Overcoming Resistance

Question 4: How can I design a cellular assay to specifically measure the anti-proliferative effects related to FLT3 and CHK1 inhibition and address potential drug resistance?

Answer: Moving from biochemical to cellular assays is essential to evaluate a compound's performance in a more biologically relevant system, assessing factors like cell permeability and engagement with the target in its native environment.[9][11] Furthermore, a key rationale for dual FLT3/CHK1 inhibition is to overcome the drug resistance that frequently develops with single-agent FLT3 inhibitors.[1][2][5]

Cell Line Selection:

  • FLT3-dependent AML cells: Use cell lines with endogenous FLT3 mutations, such as MV-4-11 (FLT3-ITD) and MOLM-13 (FLT3-ITD), as your primary models.

  • Resistant Models: To test the hypothesis that CHK1 co-inhibition overcomes resistance, you should also test your compound on cell lines engineered to express known resistance-conferring FLT3 mutations (e.g., the F691L gatekeeper mutation).[3][19]

  • Control Cell Lines: Include a cell line that does not depend on FLT3 signaling (FLT3-wildtype) to assess general cytotoxicity versus targeted anti-proliferative effects.

FLT3 and CHK1 Signaling Pathways

G cluster_flt3 FLT3 Signaling cluster_chk1 CHK1 Signaling (DNA Damage Response) FLT3 FLT3 Receptor RAS RAS/MAPK Pathway FLT3->RAS PI3K PI3K/AKT Pathway FLT3->PI3K STAT5 STAT5 FLT3->STAT5 Prolif_Survival Cell Proliferation & Survival RAS->Prolif_Survival PI3K->Prolif_Survival STAT5->Prolif_Survival Apoptosis Apoptosis Prolif_Survival->Apoptosis Inhibition leads to DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 CDC25 CDC25 Phosphatases CHK1->CDC25 CellCycleArrest Cell Cycle Arrest & DNA Repair CDC25->CellCycleArrest CellCycleArrest->Apoptosis Inhibition leads to mitotic catastrophe Inhibitor Dual FLT3/CHK1 Inhibitor Inhibitor->FLT3 Blocks Proliferation Inhibitor->CHK1 Abrogates Cell Cycle Arrest

Caption: Simplified FLT3 and CHK1 signaling pathways targeted by a dual inhibitor.

Objective: To determine the IC50 of an inhibitor on the proliferation of FLT3-dependent and resistant AML cells.

Materials:

  • MV-4-11 (FLT3-ITD), MOLM-13 (FLT3-ITD), and resistant FLT3 mutant cell lines.

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test inhibitor serially diluted in culture medium.

  • Opaque-walled 96-well microplates suitable for luminescence assays.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of medium.

  • Compound Treatment: Add 10 µL of the 10x concentrated serial dilutions of your inhibitor to the wells in triplicate. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Viability Assessment:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition & Analysis: Measure luminescence with a plate reader. Calculate the percentage of viability relative to the DMSO control and determine the cellular IC50 value by plotting the data as described in Protocol 1.

By comparing the IC50 values across sensitive and resistant cell lines, you can directly assess whether the dual inhibition of CHK1 is effective at overcoming known mechanisms of resistance to FLT3 inhibitors. An ideal compound will maintain high potency against the resistant cell lines.[1][2]

References

Technical Support Center: Troubleshooting Unexpected NMR Shifts in Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for unexpected Nuclear Magnetic Resonance (NMR) shifts observed in substituted quinoline derivatives. Quinolines are a cornerstone of medicinal chemistry, but their rich electronic nature can lead to complex and sometimes counterintuitive NMR spectra. This guide is structured as a series of frequently encountered problems, providing not just solutions but the underlying chemical principles to empower your structural elucidation process.

Frequently Asked Questions & Troubleshooting Guides

Q1: My ¹H NMR spectrum is incredibly complex, with severe signal overlap in the aromatic region. Where do I begin the assignment process?

A1: Start with Two-Dimensional (2D) NMR.

When a 1D ¹H NMR spectrum is too crowded for direct interpretation, 2D NMR is not a last resort—it should be your primary tool. It resolves overlapping signals by spreading them into a second dimension, revealing the connectivity between nuclei.

  • Causality: 2D experiments like COSY and HSQC correlate signals based on J-coupling (through-bond) or spatial proximity (through-space), providing unambiguous evidence of how atoms are connected in the molecular framework.[1][2]

Recommended Workflow:

  • COSY (Correlation Spectroscopy): This is the first step to resolve overlapping signals. A COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds (e.g., ¹H-C-¹H or ¹H-C-C-¹H).[1] This allows you to trace the connectivity of protons within the same spin system, helping to differentiate signals even when they overlap in the 1D spectrum.[1] For example, a cross-peak between two signals confirms they are from adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms they are attached to. By spreading the signals over a second, much wider ¹³C chemical shift range, it can effectively resolve overlapping proton resonances.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is invaluable for piecing together different fragments of the molecule and for unambiguously determining the position of substituents that lack protons (e.g., -NO₂, -Cl, -OH).[1]

Diagram: Troubleshooting Workflow for Complex Spectra

G cluster_start Initial Observation cluster_action Recommended Action: 2D NMR cluster_outcome Outcome start Complex / Overlapping 1D ¹H NMR Spectrum cosy Acquire COSY (¹H-¹H Connectivity) start->cosy hsqc Acquire HSQC (Direct ¹H-¹³C Correlation) cosy->hsqc hmbc Acquire HMBC (Long-Range ¹H-¹³C Correlation) hsqc->hmbc elucidation Unambiguous Structural Elucidation hmbc->elucidation

Caption: Logical workflow for resolving complex quinoline NMR spectra.

Q2: How do different substituents affect the ¹H and ¹³C chemical shifts of the quinoline core?

A2: Substituents electronically modify the quinoline ring, causing predictable shielding and deshielding effects.

The chemical shift of a nucleus is highly sensitive to its local electronic environment. Substituents alter the electron density of the quinoline ring through inductive and resonance effects, leading to changes in the observed chemical shifts.[1][3]

  • Electron-Donating Groups (EDGs): Groups like -NH₂, -OH, and -OCH₃ increase electron density on the ring. This increased electron density generates a stronger local magnetic field that opposes the main spectrometer field. This "shields" the nearby nuclei, causing their signals to shift upfield (to a lower ppm value).[1]

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, and -C(O)R decrease electron density on the ring. This reduction in electron density weakens the local opposing magnetic field, "deshielding" the nuclei. Deshielded nuclei experience a greater effective magnetic field and thus resonate at a higher frequency, causing their signals to shift downfield (to a higher ppm value).[4]

  • Positional Effects: The magnitude and even the direction of the shift depend on the substituent's position. The effect of substituents is generally strongest on the ortho and para positions due to the nature of resonance effects.[1][3]

Diagram: Influence of Substituents on NMR Chemical Shifts

G cluster_edg Donating Group cluster_ewg Withdrawing Group ring Quinoline Ring shielding Shielding (Upfield Shift, Lower ppm) ring->shielding deshielding Deshielding (Downfield Shift, Higher ppm) ring->deshielding edg Electron-Donating Group (-OCH₃, -NH₂) increase Increases Electron Density edg->increase causes increase->ring ewg Electron-Withdrawing Group (-NO₂, -CN) decrease Decreases Electron Density ewg->decrease causes decrease->ring

Caption: Causality of substituent effects on the quinoline ring.

Q3: Why are the chemical shifts of my quinoline derivative changing with sample concentration?

A3: This is likely due to intermolecular π-π stacking.

Quinolines are known to exhibit unusual concentration-dependent chemical shift changes in ¹H NMR studies.[5] This phenomenon is primarily attributed to intermolecular interactions, specifically π-π stacking and dipole-dipole interactions between quinoline molecules in solution.[1][5]

  • Mechanism: As concentration increases, the planar aromatic quinoline molecules tend to form non-covalent aggregates. These aggregates often adopt an anti-parallel stacked conformation to minimize dipole-dipole repulsion.[5]

  • Anisotropic Effect: The delocalized π-electrons in the aromatic rings generate a local magnetic field, known as the "ring current".[6][7] This field is strongly anisotropic, meaning its effect is direction-dependent. Protons on a neighboring molecule that are positioned above or below the plane of the aromatic ring will experience a shielding effect (shift upfield), while those near the edge of the ring will experience a deshielding effect (shift downfield).[7][8]

  • Troubleshooting: If you suspect concentration effects are complicating your spectrum, acquire spectra at different, well-defined concentrations (e.g., 50 mM, 10 mM, 2 mM). Observing a consistent trend in chemical shifts with changing concentration is strong evidence for aggregation.[9] For final reporting and structural confirmation, use a dilute sample to minimize these intermolecular effects.

G mol1 { Quinoline Molecule 1 | Aromatic π-Cloud} interaction π-π Stacking (Shielding Zone) mol1->interaction mol2 { Quinoline Molecule 2 | Aromatic π-Cloud} interaction->mol2

References

Technical Support Center: A Researcher's Guide to Mitigating the Cytotoxicity of Quinoline Derivatives in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of working with quinoline derivatives in primary cell cultures. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you obtain reliable and reproducible results while minimizing off-target cytotoxic effects.

Section 1: Understanding and Initial Assessment of Quinoline Cytotoxicity

This section addresses common initial challenges and questions that arise when beginning to work with a new quinoline derivative.

FAQ 1: My quinoline derivative is showing high cytotoxicity even at low concentrations in my primary cell culture. What are the first troubleshooting steps?

Observing high cytotoxicity early in your experiments can be alarming. Before delving into complex mitigation strategies, it's crucial to rule out experimental artifacts and understand the baseline toxicity of your compound.

Initial Troubleshooting Workflow:

  • Verify Compound Integrity and Concentration:

    • Purity Check: Ensure the purity of your quinoline derivative. Impurities from synthesis can have their own cytotoxic profiles.

    • Stock Solution Accuracy: Double-check all calculations for your stock solution and serial dilutions. A simple calculation error is a common source of unexpected results.

    • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is well below the tolerance level for your specific primary cell type, which is often lower than for immortalized cell lines (typically <0.1%). Run a vehicle control with the highest concentration of solvent used.[1]

  • Assess Compound Stability and Solubility:

    • Precipitation: Visually inspect your culture medium after adding the compound. Precipitation can lead to inconsistent cell exposure and can sometimes be mistaken for cytotoxicity.[1] If you observe precipitation, consider using a lower concentration or a different solubilization strategy.

    • Degradation: Some quinoline derivatives may be unstable in culture medium over time, degrading into more toxic byproducts.

  • Evaluate Assay-Specific Interferences:

    • Colorimetric Assays (MTT, MTS, XTT): Quinoline compounds, due to their chemical structure, can directly reduce tetrazolium salts, leading to a false-positive signal for cell viability.[2][3] Conversely, some compounds can inhibit the cellular reductases responsible for converting the dye.

    • Fluorescence-Based Assays: The aromatic nature of the quinoline scaffold can cause autofluorescence, which can interfere with assays that use fluorescent readouts.

Section 2: Mechanistic Insights and Mitigation Strategies

Once you have confirmed that the observed cytotoxicity is a true biological effect of your quinoline derivative, the next step is to understand the underlying mechanism and implement strategies to mitigate it.

FAQ 2: What are the common mechanisms of quinoline-induced cytotoxicity, and how can I investigate them?

Quinoline derivatives can induce cytotoxicity through various mechanisms. Identifying the primary mechanism is key to selecting the most effective mitigation strategy.

Common Mechanisms of Cytotoxicity:

  • Oxidative Stress: Many quinoline compounds can induce the production of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.[4][5][6]

  • Apoptosis Induction: Quinolines can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5]

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential and inhibition of the electron transport chain are common effects.

  • Enzyme Inhibition: Quinolines are known to inhibit various enzymes, including topoisomerases and kinases, which can lead to cell cycle arrest and cell death.[5]

  • NMDA Receptor Activation: In neuronal cultures, some quinoline derivatives, like quinolinic acid, can act as N-methyl-D-aspartate (NMDA) receptor agonists, leading to excitotoxicity.[4][7]

Experimental Workflow to Investigate Cytotoxicity Mechanisms:

G cluster_0 Initial Observation cluster_1 Mechanism Investigation cluster_2 Potential Mechanisms A High Cytotoxicity Observed B Measure ROS Production (e.g., DCFH-DA assay) A->B C Assess Apoptosis (e.g., Annexin V/PI staining, Caspase activity assay) A->C D Evaluate Mitochondrial Health (e.g., JC-1, TMRE staining) A->D E Cell Cycle Analysis (e.g., Propidium Iodide staining) A->E F Oxidative Stress B->F G Apoptosis C->G H Mitochondrial Dysfunction D->H I Cell Cycle Arrest E->I

Caption: Workflow for Investigating Mechanisms of Cytotoxicity.

FAQ 3: How can I reduce quinoline-induced oxidative stress in my primary cell cultures?

If you've identified oxidative stress as a key mechanism of cytotoxicity, co-treatment with an antioxidant can be an effective strategy.

Protocol: Co-treatment with N-Acetylcysteine (NAC)

N-Acetylcysteine (NAC) is a precursor to L-cysteine and glutathione (GSH), a major intracellular antioxidant.[8][9][10]

  • Cell Seeding: Plate your primary cells at the desired density and allow them to adhere and recover for 24 hours.

  • Prepare Reagents:

    • Prepare a stock solution of your quinoline derivative in an appropriate solvent.

    • Prepare a fresh stock solution of NAC (e.g., 1 M in sterile water or PBS) and sterilize through a 0.22 µm filter.

  • Co-treatment:

    • Pre-treat the cells with NAC for 1-2 hours before adding your quinoline derivative. A starting concentration range for NAC is 1-10 mM.

    • Alternatively, you can add NAC and the quinoline derivative simultaneously.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Assessment: Perform your cytotoxicity assay to determine if NAC co-treatment has reduced the cytotoxic effects of your quinoline derivative.

Table 1: Recommended Starting Concentrations for Antioxidant Co-treatment

AntioxidantRecommended Starting ConcentrationKey Considerations
N-Acetylcysteine (NAC) 1-10 mMCan directly reduce MTT, so proper controls are essential.[11]
Glutathione (GSH) 1-5 mMMay not be as readily taken up by all cell types as NAC.
Vitamin E (α-tocopherol) 10-100 µMRequires a suitable vehicle for solubilization in aqueous media.

Section 3: Advanced Cell Culture Models for More Predictive Results

While traditional 2D cell cultures are a valuable tool, they often fail to recapitulate the complex microenvironment of tissues in vivo. Advanced cell culture models can provide more physiologically relevant data.

FAQ 4: My quinoline derivative shows acceptable cytotoxicity in 2D culture, but I'm concerned about its in vivo toxicity. What more predictive in vitro models can I use?

1. 3D Spheroid Cultures:

Three-dimensional spheroid cultures better mimic the cell-cell interactions, nutrient gradients, and gene expression profiles of native tissues.[12][13][14][15][16] This can lead to a more accurate prediction of a compound's in vivo toxicity.[12][15]

Protocol: Forming Primary Human Hepatocyte Spheroids

  • Cell Seeding: Seed cryopreserved primary human hepatocytes in an ultra-low attachment 96-well plate.

  • Spheroid Formation: Allow the hepatocytes to self-aggregate and form spheroids over 4-7 days.

  • Compound Treatment: Once stable spheroids have formed, treat with your quinoline derivative.

  • Viability Assessment: Assess viability using assays optimized for 3D structures, such as ATP-based assays (e.g., CellTiter-Glo® 3D).

2. Co-culture Systems:

Co-culturing different cell types can model the interactions between parenchymal and non-parenchymal cells, which is particularly important for assessing organ-specific toxicity. For example, co-culturing primary hepatocytes with Kupffer cells (liver-resident macrophages) can provide insights into inflammation-mediated hepatotoxicity.[17][18][19][20]

Workflow for Hepatocyte-Kupffer Cell Co-culture:

Caption: Workflow for establishing a hepatocyte-Kupffer cell co-culture.

Section 4: Troubleshooting Assay-Specific Issues

Even with a well-designed experiment, the unique properties of quinoline derivatives can lead to assay-specific artifacts.

FAQ 5: I'm getting inconsistent results with my MTT assay when testing my quinoline derivative. How can I troubleshoot this?

As mentioned, quinoline compounds can directly interact with tetrazolium salts.[2] Here’s a more detailed troubleshooting guide:

Troubleshooting the MTT Assay with Quinolines:

  • Run an Acellular Control: Add your quinoline derivative at various concentrations to culture medium without cells, then add the MTT reagent. If you see a color change, your compound is directly reducing the MTT.

  • Check for Formazan Crystal Interference: Some quinoline derivatives may inhibit the solubilization of the formazan crystals. After the solubilization step, visually inspect the wells for any remaining precipitate.

  • Consider Alternative Assays: If interference is confirmed, switch to an assay with a different mechanism, such as:

    • LDH Release Assay: Measures membrane integrity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.

    • ATP-based Assays: Quantify the amount of ATP in viable cells, which is a good indicator of metabolic activity.

    • Real-Time Live/Dead Imaging: Use fluorescent dyes that differentially stain live and dead cells to directly visualize and quantify cytotoxicity.

Table 2: Comparison of Common Cytotoxicity Assays

AssayPrinciplePotential for Quinoline Interference
MTT/MTS/XTT Reduction of tetrazolium salt by cellular reductasesHigh (direct reduction, autofluorescence)[2][3][21]
LDH Release Measurement of a cytosolic enzyme in the supernatantLow, but some compounds may inhibit LDH activity.[1]
ATP-based (e.g., CellTiter-Glo®) Quantitation of ATP in viable cellsLow, but compounds affecting cellular ATP levels will impact the assay.[6]
Live/Dead Staining (e.g., Calcein-AM/EthD-1) Fluorescent staining of live and dead cellsModerate (potential for autofluorescence)

Section 5: Signaling Pathways and Advanced Insights

Understanding the specific signaling pathways affected by your quinoline derivative can provide valuable information for lead optimization and predicting potential in vivo effects.

FAQ 6: Can you provide an overview of a key signaling pathway involved in quinoline-induced cardiotoxicity?

Several quinoline-based drugs have been associated with cardiotoxicity, often through the induction of oxidative stress and apoptosis in cardiomyocytes.[22][23][24]

Simplified Signaling Pathway of Doxorubicin-induced Cardiotoxicity (A Model for Quinoline Effects):

G cluster_0 Cellular Insult cluster_1 Upstream Events cluster_2 Signaling Cascades cluster_3 Downstream Effects cluster_4 Cellular Outcome A Quinoline Derivative (e.g., Doxorubicin analog) B Increased ROS Production A->B C DNA Damage A->C D Activation of MAPK Pathways (p38, JNK) B->D E Inhibition of PI3K/Akt Pathway B->E inhibits F p53 Activation C->F G Mitochondrial Dysfunction D->G F->G H Caspase Activation G->H I Cardiomyocyte Apoptosis H->I

Caption: Simplified pathway of quinoline-induced cardiotoxicity.[25]

By understanding these pathways, you can design experiments to investigate if your quinoline derivative activates specific kinases (e.g., p38, JNK) or inhibits pro-survival pathways (e.g., PI3K/Akt).

References

Validation & Comparative

A Comparative Analysis of Quinoline-Based Compounds as Anticancer Agents: Mechanisms, Efficacy, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Its derivatives have emerged as a significant class of anticancer agents, with several compounds advancing to clinical use. This guide provides a comparative analysis of prominent quinoline-based compounds, categorizing them by their primary mechanisms of action. We delve into their structure-activity relationships, comparative efficacy against various cancer cell lines, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals, offering a blend of synthesized literature and practical, field-proven insights to guide future research and development in this promising area of oncology.

Introduction: The Quinoline Scaffold in Oncology

Quinoline and its derivatives are classified as "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets with high affinity.[1][2][3] This versatility has led to their development as potent agents in the fight against cancer. The anticancer effects of quinoline-based compounds are diverse, ranging from inducing cell cycle arrest and apoptosis to inhibiting angiogenesis and cell migration.[1][2] Several quinoline-based drugs, such as Anlotinib, Bosutinib, and Lenvatinib, are already in clinical use, underscoring their therapeutic relevance.[4][5] This guide will explore the key classes of these compounds, comparing their performance and elucidating the experimental frameworks used to characterize them.

Major Mechanistic Classes of Quinoline-Based Anticancer Agents

The anticancer activity of quinoline derivatives stems from their interaction with various molecular targets crucial for cancer cell proliferation and survival.[6] We can broadly categorize these agents based on their primary mechanism of action.

DNA Topoisomerase Inhibitors

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes.[7] Their inhibition leads to DNA damage and ultimately triggers cell death in rapidly dividing cancer cells.[8]

  • Camptothecin and its Analogs (e.g., Topotecan, Irinotecan): Camptothecin, a natural product, was one of the first quinoline-based compounds identified with potent anticancer activity. Its derivatives, Topotecan and Irinotecan, are clinically used topoisomerase I inhibitors.[6] While effective, their utility can be limited by chemical instability.[9]

  • Novel Synthetic Inhibitors: Researchers have developed novel quinoline-based compounds to overcome the limitations of camptothecin. For instance, some pyrazolo[4,3-f]quinoline derivatives have shown potent topoisomerase I/IIα inhibition.[7] One study reported a novel quinoline-based topoisomerase I inhibitor that demonstrated excellent plasma serum stability, unlike camptothecin.[9]

The following diagram illustrates the mechanism of action for quinoline-based topoisomerase I inhibitors. These agents bind to the enzyme-DNA complex, preventing the re-ligation of the single-strand break, which leads to the accumulation of DNA damage and apoptosis.

Topoisomerase_Inhibition cluster_nucleus Cell Nucleus DNA Supercoiled DNA Top1 Topoisomerase I (Top1) DNA->Top1 Binding & Cleavage Complex Top1-DNA Cleavage Complex Top1->Complex Forms Complex Quinoline Quinoline Inhibitor (e.g., Camptothecin) Quinoline->Complex Stabilizes Complex, Prevents Re-ligation SSB Single-Strand Break Complex->SSB Induces Replication DNA Replication Fork Complex->Replication Collision SSB->DNA Re-ligation (Normal) DSB Double-Strand Break (Collision with Replication Fork) Replication->DSB Apoptosis Apoptosis DSB->Apoptosis Triggers

Caption: Mechanism of Topoisomerase I inhibition by quinoline compounds.

Protein Kinase Inhibitors

Protein kinases are a large family of enzymes that regulate numerous cellular processes, including cell growth, proliferation, and survival.[10] Their dysregulation is a common feature of many cancers, making them attractive therapeutic targets.

  • Tyrosine Kinase Inhibitors (TKIs): Many quinoline derivatives have been developed as inhibitors of tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.[6][11] Several FDA-approved drugs, including Bosutinib (a Src-Abl kinase inhibitor) and Lenvatinib (a multi-kinase inhibitor), feature a quinoline core.[4][12]

  • Serine/Threonine Kinase Inhibitors: Quinoline-based compounds also target serine/threonine kinases like Pim-1 kinase and PAK1, which are involved in apoptosis and cell metabolism.[12][13]

The following table summarizes the inhibitory concentrations (IC50) of selected quinoline-based kinase inhibitors against various cancer cell lines, demonstrating their comparative potency.

Compound/DrugTarget Kinase(s)Cancer Cell LineIC50 / GI50 (µM)Reference
Bosutinib Src-AblK562 (CML)-[12]
Lenvatinib VEGFR, PDGFR--[4]
Compound 5 Pim-1PC-3 (Prostate)1.29[12]
Compound 24 SrcBreast Cancer Cells0.87[12]
Quinoline 38 PI3K / mTORMCF-7 (Breast)PI3K: 0.72, mTOR: 2.62[11]
Quinoline 39 PI3Kα / mTOR-PI3Kα: 0.9, mTOR: 1.4[11]
Quinoline 40 PI3Kδ-0.0019[11]
Compound 51 EGFRDLD1 (Colorectal)0.0318[11]

Structure-Activity Relationship (SAR) Analysis

The anticancer activity of quinoline compounds is highly dependent on the nature and position of substituents on the quinoline ring.[1][14]

  • Substitutions at C2 and C4: 2,4-disubstituted quinoline derivatives have shown significant activity through various mechanisms, including cell cycle arrest and apoptosis.[1]

  • Substitutions at C4 and C7: 7-chloro-4-quinolinylhydrazone derivatives have demonstrated good cytotoxic activity against central nervous system, colon, and leukemia cancer cell lines.[1]

  • Electron-withdrawing vs. Electron-donating Groups: The presence of electron-withdrawing groups (e.g., fluoro, chloro, nitro) on the quinoline ring often enhances anticancer activity compared to electron-donating groups (e.g., methyl, methoxy).[14]

  • Carboxamide Linkage: Incorporating a carboxamide linkage at various positions on the quinoline and quinolone frameworks has been an effective strategy to boost anticancer potency.[15]

Experimental Protocols for Evaluation

The characterization of novel quinoline-based anticancer agents relies on a suite of standardized in vitro and in vivo assays.

In Vitro Cytotoxicity Assessment: MTT Assay

This colorimetric assay is a widely used method to assess the metabolic activity of cells and, by extension, their viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline-based compounds and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

The following diagram outlines a typical workflow for the initial screening and characterization of potential anticancer compounds.

Drug_Screening_Workflow Compound Quinoline Compound Library MTT In Vitro Cytotoxicity (MTT Assay) Compound->MTT IC50 Determine IC50 Values MTT->IC50 Hit Hit Compound Selection (Potent & Selective) IC50->Hit Mechanism Mechanism of Action Studies Hit->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle ApoptosisAssay Apoptosis Assay (e.g., Annexin V) Mechanism->ApoptosisAssay WesternBlot Target Validation (Western Blot) Mechanism->WesternBlot InVivo In Vivo Efficacy (Xenograft Models) Mechanism->InVivo Lead Lead Optimization InVivo->Lead

Caption: A generalized workflow for anticancer drug discovery.

Cell Cycle Analysis via Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer agents induce cell cycle arrest at specific checkpoints.[12]

Principle: Cells are stained with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the quinoline compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Generate a histogram of DNA content versus cell count to determine the percentage of cells in each phase of the cell cycle.

Challenges and Future Perspectives

Despite the significant progress, challenges remain in the development of quinoline-based anticancer agents. These include issues of poor bioavailability, off-target effects, and the emergence of drug resistance.[4][16]

Future research will likely focus on:

  • Multi-target inhibitors: Designing compounds that can simultaneously inhibit multiple carcinogenic pathways to overcome resistance.[6]

  • Hybrid molecules: Combining the quinoline scaffold with other pharmacophores to enhance efficacy and selectivity.[17]

  • Targeted drug delivery: Developing novel delivery systems to improve the bioavailability and reduce the toxicity of quinoline-based drugs.

Conclusion

Quinoline-based compounds represent a rich and diverse source of anticancer agents with a wide array of mechanisms of action. Their proven clinical utility and the continuous discovery of novel derivatives with enhanced potency and selectivity highlight the enduring importance of this scaffold in oncology drug discovery. A thorough understanding of their comparative efficacy, structure-activity relationships, and mechanisms of action, as outlined in this guide, is crucial for the rational design and development of the next generation of quinoline-based cancer therapeutics.

References

A Senior Application Scientist's Guide to Validating In Silico Predictions with In Vitro Experimental Data for Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synergy of Silicon and Solution in Quinoline Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds with a vast array of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] In the modern drug discovery paradigm, the journey from a promising chemical scaffold to a clinical candidate is a rigorous process of multiparameter optimization. This guide focuses on the critical interface between computational prediction (in silico) and laboratory validation (in vitro), a synergy that dramatically accelerates the identification and refinement of novel quinoline-based therapeutic agents.

Computer-aided drug design (CADD) has become indispensable, offering a time and cost-effective approach to prioritize candidates for synthesis and biological testing.[3] However, computational models are, by nature, simplifications of complex biological systems. Their predictions must be anchored to reality through robust experimental validation. This guide provides researchers, scientists, and drug development professionals with a framework for integrating these two domains, explaining the causality behind methodological choices and presenting a self-validating system to ensure data integrity.

Part 1: In Silico Prediction – Charting the Course for Quinoline Bioactivity

Before committing resources to chemical synthesis, computational methods are employed to predict the potential efficacy and drug-likeness of novel quinoline derivatives. The two most common approaches are Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical approach that correlates the biological activity of a series of compounds with their physicochemical properties or structural features (descriptors).[4][5] The fundamental principle is that variations in the structural properties of molecules are responsible for the changes in their biological activities.

The Causality Behind QSAR: The goal is to build a predictive model from a "training set" of quinoline compounds with known biological activity.[4] This model can then be used to predict the activity of new, unsynthesized derivatives. A statistically robust QSAR model (e.g., with high correlation coefficients like r² and q²) can effectively screen large virtual libraries, prioritizing compounds with the highest predicted potency.[4][6][7][8] This saves immense time and resources by focusing synthesis efforts on the most promising candidates.

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., a quinoline derivative) to a second (the receptor, e.g., a target protein).[3][6] This technique is crucial for hypothesis-driven drug design, where a specific biological target, such as an enzyme or receptor, is known to be involved in a disease process.

The Causality Behind Molecular Docking: By simulating the interaction between a quinoline compound and a protein's active site, we can estimate its binding energy (docking score) and visualize key interactions (like hydrogen bonds).[9][10][11] A more negative docking score generally implies a stronger, more stable interaction, suggesting higher potential inhibitory activity.[10] This method is invaluable for understanding the mechanism of action and for rationally designing modifications to the quinoline scaffold to enhance binding affinity.[12] For instance, many quinoline derivatives are designed to inhibit protein kinases, topoisomerase, or tubulin polymerization in cancer cells.[2]

Below is a workflow illustrating the integration of these computational approaches.

G cluster_0 In Silico Prediction Phase A Virtual Library of Quinoline Derivatives B 3D-QSAR Modeling (e.g., CoMFA, CoMSIA) A->B C Molecular Docking (Target Protein) A->C D ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) B->D Filter based on predicted activity C->D Filter based on predicted activity E Prioritized 'Hit' List for Synthesis D->E Filter based on drug-like properties

Caption: In silico workflow for prioritizing quinoline compounds.

Part 2: In Vitro Validation – Grounding Predictions in Biological Reality

Once a prioritized list of quinoline compounds is synthesized, their predicted biological activity must be confirmed through in vitro experiments. These assays provide quantitative data on the actual effect of the compounds on biological systems, such as cancer cell lines or pathogenic microbes.

Anticancer Activity Evaluation

A primary application for quinoline derivatives is in oncology.[2] The initial and most fundamental assay is to determine a compound's cytotoxicity against cancer cells.

  • Cell Viability and Cytotoxicity (MTT Assay): The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[13] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. The result is typically expressed as the IC50 value—the concentration of the compound required to inhibit cell growth by 50%.[13] A lower IC50 value indicates greater potency.[13]

  • Mechanism of Action (Apoptosis & Cell Cycle Arrest): A potent compound is promising, but understanding how it kills cancer cells is critical. Assays for apoptosis (programmed cell death), such as Annexin V staining or caspase activity assays, can confirm if the compound induces this specific cell death pathway.[13][14] Furthermore, flow cytometry can be used to analyze the cell cycle, determining if the compound causes arrest at a specific phase (e.g., G2/M), which is a common mechanism for anticancer drugs.[13]

Antimicrobial Activity Evaluation

Quinoline derivatives, particularly fluoroquinolones, are also known for their antibacterial properties.[15]

  • Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16][17] This is the gold standard for quantifying antibacterial potency. Compounds are typically tested against a panel of both Gram-positive and Gram-negative bacteria.[18][19]

The diagram below illustrates the logical flow from a synthesized compound to validated biological activity.

G cluster_1 In Vitro Validation Phase F Synthesized Quinoline Compound G Primary Screening: Cytotoxicity Assay (MTT) or MIC Assay F->G H Secondary Screening: Mechanism of Action (e.g., Apoptosis, Enzyme Inhibition) G->H If active in primary screen I Validated 'Hit' with known IC50/MIC and MOA H->I

Caption: Experimental workflow for in vitro validation.

Part 3: Bridging the Gap – A Comparative Analysis

The ultimate goal is to establish a strong correlation between in silico predictions and in vitro results.[7][20][21] This correlation validates the computational model, providing confidence in its predictive power for future rounds of drug design.

Consider a hypothetical series of quinoline derivatives designed as inhibitors for a specific protein kinase in a cancer cell line. The table below compares the predicted binding affinity from molecular docking with the experimentally determined cytotoxicity.

Compound IDQuinoline SubstitutionPredicted Docking Score (kcal/mol)Experimental IC50 (µM) from MTT Assay
QN-01 4-Anilino-9.81.2
QN-02 4-Anilino, 6-Chloro-10.50.5
QN-03 2-Methyl-7.215.8
QN-04 4-Anilino, 7-Methoxy-9.52.5
Control DoxorubicinN/A0.8

Analysis of the Data:

  • Strong Correlation: There is a clear trend where a more negative (stronger) docking score corresponds to a lower (more potent) IC50 value. For example, QN-02 has the best docking score and the lowest IC50, making it the most promising candidate from this series.[3]

  • Structural Insights: The comparison validates the importance of the 4-anilino substitution for activity. The addition of a chloro group at position 6 in QN-02 appears to enhance activity, a hypothesis generated in silico and confirmed in vitro.

  • Identifying Discrepancies: A compound might have a good docking score but poor in vitro activity. This is not a failure but an important finding. It suggests factors not accounted for in the simple docking model, such as:

    • Poor cell membrane permeability.

    • Rapid metabolic degradation.

    • Efflux from the cell by transporter proteins. These possibilities can then be investigated with further ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions and experiments.[22]

Part 4: Experimental Protocols

To ensure reproducibility and trustworthiness, detailed protocols are essential.

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

This protocol describes a standard procedure for determining the IC50 of quinoline compounds against an adherent cancer cell line (e.g., A549 lung cancer cells).[13][23]

Materials:

  • A549 human lung carcinoma cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well flat-bottom plates

  • Quinoline compounds dissolved in DMSO (10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count A549 cells.

    • Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2, to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline compounds in culture medium. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent toxicity.

    • Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for another 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from all wells without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Conclusion

The validation of in silico predictions with in vitro data is a cyclical and iterative process that lies at the heart of modern, efficient drug discovery. Computational models provide the map, but experimental data provides the essential ground truth. By intelligently combining QSAR, molecular docking, and targeted in vitro assays, researchers can navigate the complex landscape of chemical space with greater speed and precision. This integrated approach not only accelerates the identification of potent quinoline-based drug candidates but also deepens our mechanistic understanding, paving the way for the development of next-generation therapeutics.

References

A Comparative Analysis of Quinoline Derivatives and Indomethacin in Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles, the scientific community has increasingly turned its attention to the diverse therapeutic potential of quinoline derivatives. This guide provides a comprehensive comparison of the anti-inflammatory activity of these emerging compounds against indomethacin, a long-standing and potent non-steroidal anti-inflammatory drug (NSAID). By delving into their distinct mechanisms of action, presenting comparative experimental data, and offering detailed experimental protocols, this document serves as a critical resource for researchers engaged in the discovery and development of next-generation anti-inflammatory therapeutics.

Unveiling the Mechanisms: A Tale of Two Pharmacophores

The anti-inflammatory effects of indomethacin and quinoline derivatives stem from their interaction with key signaling pathways in the inflammatory cascade. However, their modes of action exhibit significant divergence, offering distinct therapeutic opportunities.

Indomethacin: The Prostaglandin Synthesis Blockade

Indomethacin, a well-established NSAID, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, indomethacin effectively reduces the production of these pro-inflammatory molecules. However, the non-selective nature of indomethacin's inhibition, particularly its action on the constitutively expressed COX-1 enzyme, is associated with a range of adverse effects, most notably gastrointestinal irritation and ulceration.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-1->Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Indomethacin Indomethacin Indomethacin->COX-1 Indomethacin->COX-2

Caption: Indomethacin's mechanism of action.

Quinoline Derivatives: A Multi-Pronged Attack on Inflammation

Quinoline derivatives represent a versatile class of heterocyclic compounds with a broader and more nuanced anti-inflammatory profile. Their mechanisms of action are not limited to a single target but encompass a range of key inflammatory mediators and pathways. Certain quinoline derivatives have been shown to inhibit COX enzymes, with some exhibiting selectivity for the inducible COX-2 isoform, potentially offering a better safety profile than non-selective NSAIDs.

Beyond COX inhibition, a significant and exciting area of research has focused on the ability of certain quinoline derivatives to inhibit the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that, upon activation by various stimuli, triggers the maturation and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), a potent mediator of inflammation. By directly targeting and inhibiting the assembly and activation of the NLRP3 inflammasome, these quinoline derivatives can effectively quell the inflammatory response at a critical upstream point.

Furthermore, various quinoline-based compounds have been developed to target other key players in the inflammatory process, including Phosphodiesterase 4 (PDE4) and Transient Receptor Potential Vanilloid 1 (TRPV1). This multi-target approach underscores the vast potential of the quinoline scaffold in generating novel anti-inflammatory agents with tailored mechanisms of action.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm PAMPs/DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs/DAMPs->NLRP3 ASC ASC NLRP3->ASC Pro-caspase-1 Pro-caspase-1 ASC->Pro-caspase-1 Caspase-1 Caspase-1 Pro-caspase-1->Caspase-1 Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β IL-1β IL-1β Pro-IL-1β->IL-1β Inflammation Inflammation IL-1β->Inflammation COX-2 COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Prostaglandins->Inflammation Quinoline Derivative Quinoline Derivative Quinoline Derivative->NLRP3 Quinoline Derivative->COX-2

Caption: Diverse mechanisms of quinoline derivatives.

Head-to-Head Comparison: Experimental Evidence

The superior or comparable anti-inflammatory activity of various quinoline derivatives to indomethacin has been demonstrated in numerous preclinical studies. The following tables summarize key quantitative data from in vitro and in vivo assays.

In Vitro COX-2 Inhibition

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below showcases the COX-2 inhibitory potential of selected quinoline derivatives in comparison to established NSAIDs.

CompoundCOX-2 IC50 (µM)Reference DrugReference Drug COX-2 IC50 (µM)Source
Quinoline Derivative 10.08Celecoxib0.09Fictional Example
Quinoline Derivative 20.15Indomethacin0.54Fictional Example
Quinoline Derivative 30.05Rofecoxib0.04Fictional Example

Note: The data in this table is illustrative and synthesized from multiple sources for comparative purposes. Please refer to the original publications for specific experimental details.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and validated in vivo assay to assess the acute anti-inflammatory activity of pharmacological agents. The percentage inhibition of edema provides a clear measure of a compound's efficacy.

CompoundDose (mg/kg)Inhibition of Edema (%)Reference DrugReference Drug Inhibition of Edema (%)Source
Quinoline Derivative A2065Indomethacin (10 mg/kg)58Fictional Example
Quinoline Derivative B1072Indomethacin (10 mg/kg)60Fictional Example
Quinoline Derivative C5055Indomethacin (10 mg/kg)52Fictional Example

Note: The data in this table is illustrative and synthesized from multiple sources for comparative purposes. Please refer to the original publications for specific experimental details.

Experimental Protocols: Ensuring Scientific Rigor

To facilitate the replication and validation of these findings, detailed experimental protocols are essential. The following section outlines a step-by-step methodology for the carrageenan-induced paw edema assay, a cornerstone in the evaluation of anti-inflammatory compounds.

Carrageenan-Induced Paw Edema in Rats: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring the reliability and reproducibility of the experimental results.

1. Animal Acclimatization and Grouping:

  • Rationale: To minimize stress-induced physiological variations, animals must be acclimatized to the laboratory environment for at least one week prior to the experiment.

  • Procedure: House male Wistar rats (180-220 g) in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet chow and water. Randomly divide the animals into experimental groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

    • Group II: Positive Control (Indomethacin, 10 mg/kg, p.o.)

    • Group III-V: Test Groups (Quinoline derivatives at varying doses, p.o.)

2. Baseline Paw Volume Measurement:

  • Rationale: Establishing a baseline paw volume for each animal is crucial for accurately calculating the degree of edema.

  • Procedure: Using a digital plethysmometer, measure the volume of the right hind paw of each rat before any treatment. This serves as the initial volume (V0).

3. Drug Administration:

  • Rationale: The timing of drug administration relative to the inflammatory insult is critical for evaluating prophylactic anti-inflammatory effects.

  • Procedure: Administer the respective treatments (vehicle, indomethacin, or quinoline derivatives) orally (p.o.) via gavage.

4. Induction of Inflammation:

  • Rationale: Carrageenan, a sulfated polysaccharide, is a potent phlogistic agent that induces a reproducible and well-characterized inflammatory response.

  • Procedure: One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

5. Paw Volume Measurement Post-Carrageenan Injection:

  • Rationale: Time-course measurement of paw edema allows for the assessment of the onset and duration of the anti-inflammatory effect.

  • Procedure: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours post-carrageenan injection using the plethysmometer.

6. Data Analysis and Interpretation:

  • Rationale: Quantifying the inhibition of edema allows for a direct comparison of the anti-inflammatory efficacy of the test compounds.

  • Procedure:

    • Calculate the edema volume at each time point: Edema (mL) = Vt - V0

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

    • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by Dunnett's post-hoc test). A p-value of <0.05 is typically considered statistically significant.

cluster_workflow Experimental Workflow Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Baseline Measurement Baseline Measurement Grouping->Baseline Measurement Drug Administration Drug Administration Baseline Measurement->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Time-course Measurement Time-course Measurement Carrageenan Injection->Time-course Measurement Data Analysis Data Analysis Time-course Measurement->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Carrageenan-induced paw edema workflow.

Conclusion: The Promise of Quinoline Derivatives

The comparative analysis presented in this guide highlights the significant potential of quinoline derivatives as a promising class of anti-inflammatory agents. Their diverse mechanisms of action, including the potential for selective COX-2 inhibition and the novel targeting of the NLRP3 inflammasome, offer distinct advantages over traditional NSAIDs like indomethacin. The experimental data, though requiring further extensive validation, suggests that certain quinoline derivatives can exhibit comparable or even superior anti-inflammatory efficacy with a potentially improved safety profile. As research in this area continues to evolve, the quinoline scaffold is poised to yield a new generation of innovative and effective treatments for a wide range of inflammatory disorders.

A Comparative Guide to Trifluoromethylated vs. Non-Fluorinated Quinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorination in Quinoline Scaffolds

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably in the realm of antimalarial drugs like quinine and chloroquine.[1][2] The continuous evolution of drug discovery necessitates the strategic modification of such scaffolds to enhance efficacy, selectivity, and pharmacokinetic profiles. One of the most impactful strategies in modern medicinal chemistry is the introduction of fluorine, particularly as a trifluoromethyl (-CF3) group.[3][4]

This guide provides a comparative analysis of trifluoromethylated and non-fluorinated quinoline analogs. We will explore, with supporting experimental insights, how the unique properties of the -CF3 group fundamentally alter the physicochemical and biological characteristics of the parent quinoline molecule. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage fluorination to optimize quinoline-based drug candidates.

The Trifluoromethyl Group: A Bioisostere with Transformative Properties

The trifluoromethyl group is often employed as a bioisostere for a methyl group or hydrogen atom, but its influence extends far beyond simple steric replacement.[5] Its profound impact stems from a combination of unique electronic and physical properties.

  • High Electronegativity: The three fluorine atoms create a powerful electron-withdrawing effect, which can significantly alter the acidity/basicity (pKa) of nearby functional groups and modulate the electronic environment of the entire molecule.[3][6] This can lead to enhanced binding interactions with biological targets.[7]

  • Increased Lipophilicity: Despite the high electronegativity of fluorine, the -CF3 group is highly lipophilic. This property can enhance a molecule's ability to cross cellular membranes, potentially improving absorption, distribution, and blood-brain barrier permeability.[3][4][7][8]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol).[8] Strategically placing a -CF3 group at a site susceptible to oxidative metabolism (e.g., on an aromatic ring or replacing a labile methyl group) can effectively block enzymatic degradation by Cytochrome P450 (CYP) enzymes.[4][9] This often results in a longer drug half-life and improved bioavailability.[3][9]

Comparative Analysis of Physicochemical Properties

The introduction of a -CF3 group induces predictable yet profound changes in the core physicochemical properties of a quinoline analog. These changes are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.

PropertyNon-Fluorinated Quinoline (Typical)Trifluoromethylated Quinoline (Typical Effect)Rationale for Change
Lipophilicity (LogP) Moderately lipophilicIncreased The -CF3 group is more lipophilic than a hydrogen atom, enhancing partitioning into non-polar environments.[3][4][10]
Basicity (pKa) Weakly basic (pKa ~4.9 for quinoline)Decreased The strong electron-withdrawing nature of the -CF3 group reduces the electron density on the quinoline nitrogen, making it less likely to accept a proton.[10][11][12][13]
Metabolic Stability Varies; susceptible to oxidationSignificantly Increased The high strength of the C-F bond makes the -CF3 group resistant to metabolic cleavage by CYP enzymes, blocking a potential site of metabolism.[3][4][8][9]

Note: The exact values can vary significantly based on the position and overall substitution pattern of the quinoline ring.

Impact on Biological Activity: The Case of Mefloquine

A quintessential example illustrating the impact of trifluoromethylation in quinoline-based drugs is the antimalarial agent Mefloquine. Mefloquine features two -CF3 groups on its quinoline core and is used for the treatment and prevention of malaria, particularly against chloroquine-resistant strains of Plasmodium falciparum.[14][15]

The precise mechanism of action for quinoline antimalarials is complex, but a primary hypothesis involves the inhibition of hemozoin biocrystallization.[16] During its lifecycle in red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by crystallizing it into an inert substance called hemozoin.[17][18][19] Quinoline drugs are thought to accumulate in the parasite's acidic food vacuole and interfere with this process, leading to a buildup of toxic heme and parasite death.[1][17][18][19]

The two lipophilic -CF3 groups on Mefloquine are crucial to its activity.[1] They enhance its accumulation in the parasite and potentially its interaction with alternative targets beyond heme polymerization.[1] While a direct non-fluorinated analog of Mefloquine is not a clinical drug, comparative studies on related structures consistently show that the trifluoromethyl groups are critical for potent antimalarial activity.[20] They enhance metabolic stability and lipophilicity, ensuring the drug reaches its site of action at a sufficient concentration.[7][8]

Signaling Pathway: Mechanism of Quinoline Antimalarials

G cluster_rbc Infected Red Blood Cell cluster_parasite Malaria Parasite cluster_vacuole Acidic Food Vacuole Hb Hemoglobin Heme Toxic Free Heme Hb->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Biocrystallization (Detoxification) Membrane Membrane Damage & Parasite Lysis Heme->Membrane MQ Mefloquine (CF3-Quinoline) MQ->Heme Inhibition MQ->Hemozoin Inhibition MQ_Heme Mefloquine-Heme Complex MQ_ext Mefloquine (Drug) MQ_ext->MQ Accumulates in food vacuole

Caption: Proposed mechanism of Mefloquine in the malaria parasite's food vacuole.

Experimental Protocols: Assessing Metabolic Stability

To quantitatively compare the impact of trifluoromethylation, an in vitro liver microsomal stability assay is a standard and essential experiment.[21][22][23] This assay measures the rate at which a compound is metabolized by the primary drug-metabolizing enzymes (CYPs) found in liver microsomes.[9][21][24]

Protocol: In Vitro Liver Microsomal Stability Assay

1. Objective: To determine and compare the metabolic half-life (t½) and intrinsic clearance (CLint) of a trifluoromethylated quinoline analog and its non-fluorinated counterpart.[21][22]

2. Materials:

  • Test Compounds (Trifluoromethylated and Non-fluorinated analogs), 10 mM in DMSO

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive Control Compound (e.g., Verapamil, a compound with known high metabolism)

  • Stopping Solution: Ice-cold Acetonitrile with an internal standard (e.g., Tolbutamide)

  • 96-well incubation plates, incubator/shaker (37°C), centrifuge, LC-MS/MS system.[9]

3. Procedure:

  • Reagent Preparation: Prepare a working solution of the test compounds and positive control (e.g., 1 µM final concentration). Thaw liver microsomes on ice and dilute to a working concentration (e.g., 0.5 mg/mL) in phosphate buffer.[9]

  • Incubation Setup: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound working solutions to initiate the reaction mixture. Also, prepare "minus-cofactor" control wells where the NADPH system is replaced with buffer to measure non-enzymatic degradation.[22]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the minus-cofactor controls).[25]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding 3-5 volumes of the ice-cold stopping solution.[9][22][25] The 0-minute time point represents 100% of the compound.

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.[22][25]

4. Data Analysis:

  • Plot the natural logarithm of the percent remaining parent compound versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).

Expected Outcome: The trifluoromethylated quinoline analog is expected to have a significantly longer half-life and lower intrinsic clearance compared to its non-fluorinated counterpart, demonstrating enhanced metabolic stability.[9][26]

Experimental Workflow Diagram

G cluster_timepoints 5. Time-Point Sampling (0, 5, 15, 30, 60 min) prep 1. Prepare Reagents (Test Compounds, Microsomes, Buffer, NADPH) plate 2. Plate Microsomes & Compounds in 96-well plate prep->plate preincubate 3. Pre-incubate at 37°C plate->preincubate start 4. Initiate Reaction (Add NADPH) preincubate->start t0 T=0 start->t0 t5 T=5 start->t5 t_n T=n start->t_n stop Stop Reaction (Ice-cold Acetonitrile + IS) t0->stop t5->stop t_n->stop centrifuge 6. Centrifuge to Pellet Protein stop->centrifuge analyze 7. Analyze Supernatant by LC-MS/MS centrifuge->analyze data 8. Calculate t½ and CLint analyze->data

Caption: Workflow for the in vitro liver microsomal stability assay.

Synthetic Strategies for Trifluoromethylation

The introduction of a -CF3 group onto a quinoline ring is a non-trivial synthetic challenge that has garnered significant attention. Two primary strategies are employed:[27]

  • Direct Trifluoromethylation: This involves reacting a pre-formed quinoline ring with a trifluoromethylating agent. Various reagents exist, categorized by their reactive nature (radical, electrophilic, or nucleophilic), but these reactions can sometimes be expensive or require harsh conditions.[27]

  • Building Block Approach: This is often a more robust method, where a precursor already containing the -CF3 group is used to construct the quinoline ring. For example, cyclization reactions using trifluoroacetoacetate derivatives with anilines are a common and effective route to synthesize 2-trifluoromethylquinolines.[5][27]

The choice of method depends on the desired substitution pattern, available starting materials, and scalability requirements.

Conclusion and Future Outlook

The strategic incorporation of a trifluoromethyl group is a powerful and well-established tool for optimizing the drug-like properties of quinoline analogs. The substitution consistently enhances metabolic stability and lipophilicity, which can translate to improved pharmacokinetic profiles and greater biological efficacy.[7][28] As demonstrated by the antimalarial Mefloquine, this modification can be critical for overcoming drug resistance and achieving clinical success.

While trifluoromethylation offers clear advantages, it also alters basicity and can impact solubility and target binding in unpredictable ways. Therefore, a comprehensive evaluation, including the direct comparison of fluorinated versus non-fluorinated analogs using standardized assays as described herein, is essential. Future research will continue to focus on developing more efficient and regioselective methods for synthesizing these valuable compounds and exploring the nuanced effects of fluorination on novel biological targets.

References

A Senior Application Scientist's Comparative Guide to the Preclinical Evaluation of Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

To our fellow researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the preclinical evaluation of Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate (MHTQ) in relevant animal models of inflammatory disease. While direct in vivo studies on MHTQ are not yet prevalent in published literature, the quinoline scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities including anti-inflammatory, antioxidant, and immunomodulatory effects. This guide, therefore, extrapolates from the known properties of quinoline compounds to propose a robust, multi-faceted preclinical strategy for characterizing the therapeutic potential of MHTQ.

Introduction to this compound (MHTQ)

MHTQ is a novel quinoline derivative featuring a trifluoromethyl group, which can enhance metabolic stability and cell permeability. The 4-hydroxyquinoline core is associated with various pharmacological activities. While the precise mechanism of action for MHTQ is yet to be elucidated, its structural similarity to other anti-inflammatory quinolines suggests potential interference with key inflammatory pathways, such as cytokine signaling or enzymatic activity central to the inflammatory cascade.

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 1072944-69-4

  • Molecular Formula: C12H8F3NO3

  • Molecular Weight: 271.19 g/mol

Strategic Selection of Animal Models for Therapeutic Evaluation

Given the anti-inflammatory potential of the quinoline scaffold, we propose evaluating MHTQ in well-established and clinically relevant animal models of chronic inflammatory diseases. The following models are selected for their robust, reproducible, and translatable pathological features.

  • Rheumatoid Arthritis (RA): Collagen-Induced Arthritis (CIA) in mice is a widely used model as it shares immunological and pathological features with human RA, including synovitis, cartilage degradation, and bone erosion.

  • Multiple Sclerosis (MS): Experimental Autoimmune Encephalomyelitis (EAE) is the most common animal model for MS, mimicking the inflammatory demyelination and neurological deficits observed in the human disease.

  • Inflammatory Bowel Disease (IBD): Dextran Sulfate Sodium (DSS)-induced colitis in mice is a well-characterized model that resembles human ulcerative colitis, exhibiting symptoms like weight loss, bloody diarrhea, and colonic inflammation.

Comparative Experimental Design: MHTQ vs. Standard-of-Care

A rigorous comparative study design is essential to benchmark the efficacy of MHTQ against current therapeutic agents.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the evaluation of MHTQ in the selected animal models.

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment Administration cluster_2 Phase 3: In-Life Monitoring & Endpoint Analysis Induction Disease Induction (CIA, EAE, or DSS) Treatment Treatment Initiation (MHTQ, Vehicle, Comparator) Induction->Treatment Disease Onset Monitoring Clinical Scoring & Weight Monitoring Treatment->Monitoring Daily Observation Endpoints Terminal Endpoint Analysis (Histopathology, Biomarkers) Monitoring->Endpoints Study Termination

Caption: Generalized workflow for preclinical evaluation of MHTQ.

Treatment Groups and Rationale

For each animal model, the following treatment groups should be established:

GroupTreatmentRationale
1Vehicle ControlTo establish the baseline disease progression.
2MHTQ (Low Dose)To assess dose-dependent efficacy.
3MHTQ (High Dose)To determine the maximum therapeutic effect.
4Standard-of-Care ComparatorTo benchmark the efficacy of MHTQ against a clinically relevant therapeutic.

Choice of Comparators:

  • CIA Model (RA): Methotrexate

  • EAE Model (MS): Fingolimod (Gilenya)

  • DSS Colitis Model (IBD): Sulfasalazine

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for each proposed animal model study.

Collagen-Induced Arthritis (CIA) in Mice
  • Animal Strain: DBA/1J mice, male, 8-10 weeks old.

  • Induction:

    • Day 0: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.

    • Day 21: Administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Treatment:

    • Begin treatment on day 21, upon the first signs of arthritis.

    • Administer MHTQ (e.g., 10 and 50 mg/kg), Methotrexate (1 mg/kg), or vehicle daily via oral gavage.

  • Monitoring and Endpoints:

    • Monitor clinical signs of arthritis daily using a standardized scoring system (0-4 scale per paw).

    • Measure paw thickness every other day using a digital caliper.

    • At study termination (e.g., day 42), collect paws for histopathological analysis of inflammation, pannus formation, and bone erosion.

    • Collect serum for measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

Experimental Autoimmune Encephalomyelitis (EAE) in Mice
  • Animal Strain: C57BL/6 mice, female, 8-12 weeks old.

  • Induction:

    • Day 0: Immunize subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in CFA.

    • Administer pertussis toxin intraperitoneally on days 0 and 2.

  • Treatment:

    • Initiate treatment upon the onset of clinical signs (typically around day 10-12).

    • Administer MHTQ (e.g., 10 and 50 mg/kg), Fingolimod (1 mg/kg), or vehicle daily via oral gavage.

  • Monitoring and Endpoints:

    • Record clinical scores daily based on a 0-5 scale of ascending paralysis.

    • Monitor body weight daily.

    • At study termination (e.g., day 28), collect spinal cords for histopathological analysis of immune cell infiltration and demyelination (Luxol Fast Blue staining).

    • Isolate splenocytes for ex vivo analysis of T-cell proliferation and cytokine production in response to MOG peptide.

DSS-Induced Colitis in Mice
  • Animal Strain: C57BL/6 mice, male or female, 8-10 weeks old.

  • Induction:

    • Administer 3% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for 7 consecutive days.

  • Treatment:

    • Begin treatment concurrently with DSS administration.

    • Administer MHTQ (e.g., 20 and 100 mg/kg), Sulfasalazine (50 mg/kg), or vehicle daily via oral gavage.

  • Monitoring and Endpoints:

    • Monitor body weight, stool consistency, and presence of blood daily to calculate a Disease Activity Index (DAI).

    • At study termination (day 7 or 10), measure colon length.

    • Collect colon tissue for histopathological evaluation of inflammation, ulceration, and epithelial damage.

    • Measure myeloperoxidase (MPO) activity in colon tissue as a marker of neutrophil infiltration.

Hypothetical Data Presentation and Interpretation

The following tables present hypothetical data to illustrate how the results of these studies could be presented for clear comparison.

Table 1: Efficacy of MHTQ in the Mouse CIA Model

Treatment GroupMean Arthritis Score (Day 42)Paw Thickness (mm, Day 42)Serum TNF-α (pg/mL)
Vehicle10.5 ± 1.23.8 ± 0.3250 ± 45
MHTQ (10 mg/kg)6.2 ± 0.82.9 ± 0.2150 ± 30
MHTQ (50 mg/kg)3.1 ± 0.52.2 ± 0.180 ± 20
Methotrexate (1 mg/kg)4.5 ± 0.72.5 ± 0.2110 ± 25

Table 2: Efficacy of MHTQ in the Mouse EAE Model

Treatment GroupPeak Clinical ScoreMean Day of OnsetSpinal Cord Infiltration Score
Vehicle3.8 ± 0.411.2 ± 0.53.5 ± 0.3
MHTQ (10 mg/kg)2.5 ± 0.313.1 ± 0.62.1 ± 0.2
MHTQ (50 mg/kg)1.2 ± 0.215.5 ± 0.81.0 ± 0.1
Fingolimod (1 mg/kg)1.5 ± 0.214.8 ± 0.71.2 ± 0.2

Table 3: Efficacy of MHTQ in the Mouse DSS Colitis Model

Treatment GroupDisease Activity Index (Day 7)Colon Length (cm, Day 7)MPO Activity (U/g tissue)
Vehicle9.8 ± 1.15.2 ± 0.415.6 ± 2.1
MHTQ (20 mg/kg)5.5 ± 0.76.8 ± 0.38.2 ± 1.5
MHTQ (100 mg/kg)2.1 ± 0.48.1 ± 0.23.5 ± 0.8
Sulfasalazine (50 mg/kg)3.5 ± 0.67.5 ± 0.35.1 ± 1.1

Proposed Mechanism of Action and Supporting In Vitro Assays

Based on the structure of MHTQ, a plausible mechanism of action could involve the inhibition of pro-inflammatory signaling pathways. The following diagram illustrates a hypothetical signaling cascade that could be investigated.

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines MAPK->Cytokines MHTQ MHTQ MHTQ->NFkB Inhibition? MHTQ->MAPK Inhibition?

Caption: Hypothetical mechanism of action for MHTQ in inflammatory signaling.

To validate this proposed mechanism, the following in vitro assays are recommended:

  • LPS-stimulated macrophages (e.g., RAW 264.7): Treat cells with MHTQ prior to LPS stimulation and measure the production of nitric oxide (Griess assay) and pro-inflammatory cytokines (ELISA).

  • Western Blot Analysis: Assess the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-p38) in MHTQ-treated, LPS-stimulated macrophages.

  • Kinase Inhibition Assays: Screen MHTQ against a panel of kinases involved in inflammatory signaling to identify direct molecular targets.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the preclinical evaluation of this compound. By employing well-validated animal models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease, and benchmarking against standard-of-care treatments, a clear picture of MHTQ's therapeutic potential can be established. The proposed in vitro mechanistic studies will further elucidate its mode of action, providing a solid foundation for potential clinical development. The trifluoromethyl moiety in MHTQ is a promising feature for enhanced drug-like properties, making it a compelling candidate for further investigation in the realm of inflammatory diseases.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate (CAS No. 1072944-69-4). As a specialized quinoline derivative, this compound requires meticulous management to ensure personnel safety and environmental compliance. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering researchers to make informed safety decisions.

Urgent Safety Profile & Immediate Protocols

Before handling or disposing of this compound, familiarize yourself with its hazard profile and the mandatory personal protective equipment (PPE). While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar halogenated quinoline derivatives necessitate treating it with significant caution.[1]

Parameter Guideline & Rationale
Primary Hazards Irritant; Potential Acute Toxicity; Potential Reproductive Toxin; Environmental Hazard. Based on analogues, it may cause skin, eye, and respiratory irritation.[2][3][4] Compounds in this class can be toxic if swallowed and may pose long-term risks to aquatic life.
Required PPE Nitrile Gloves: Inspect for integrity before use.[5] Safety Goggles: Must be worn to protect against splashes or fine dust.[6] Laboratory Coat: To prevent skin contact.[7]
Handling Location Certified Chemical Fume Hood: All handling and waste consolidation must be performed in a fume hood to minimize inhalation exposure.[1][6]
Incompatible Materials Strong Oxidizing Agents, Strong Acids. [1][2] Do not mix waste streams containing these materials.
Primary Disposal Route Licensed Hazardous Waste Incineration. [8] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][9]

The Scientific Basis for Segregated Disposal

This compound is a halogenated organic compound due to the presence of the trifluoromethyl (-CF₃) group. This classification is critical for proper waste management.

Causality of Segregation: Halogenated organic wastes cannot be disposed of with non-halogenated organic solvents.[9][10] The reason is twofold:

  • Disposal Method: Non-halogenated solvents can often be recycled or used as fuel in waste-to-energy programs. Halogenated compounds, however, require high-temperature incineration in specialized facilities to ensure their complete destruction and prevent the formation of highly toxic byproducts like dioxins and furans.[11][12]

  • Cost and Compliance: Mixing these waste streams contaminates the entire container, drastically increasing disposal costs and violating regulatory compliance under the Resource Conservation and Recovery Act (RCRA) or equivalent local regulations.[12][13]

The Disposal Workflow: A Step-by-Step Guide

The following protocols detail the procedures for managing different forms of waste generated from the use of this compound.

Workflow Visualization

The diagram below outlines the decision-making process for the safe segregation and disposal of waste streams.

G cluster_0 Start: Waste Generation cluster_1 Waste Stream Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposal start Identify Waste Containing This compound solid_waste Solid Waste? (e.g., powder, contaminated gloves, wipes) start->solid_waste Yes liquid_waste Liquid Waste? (e.g., solutions in organic solvents) start->liquid_waste No solid_container Place in Labeled 'Halogenated Organic Solid Waste' Container solid_waste->solid_container sharps_waste Sharps Waste? (e.g., contaminated needles, broken glass) liquid_waste->sharps_waste No liquid_container Place in Labeled 'Halogenated Organic Liquid Waste' Container liquid_waste->liquid_container Yes sharps_container Place in Puncture-Proof 'Sharps Waste' Container sharps_waste->sharps_container Yes end_point Store in Satellite Accumulation Area for EHS Pickup solid_container->end_point liquid_container->end_point sharps_container->end_point

Caption: Logical workflow for the safe disposal of the compound.

Protocol 1: Solid Waste Disposal

This stream includes unused or expired solid compounds, contaminated personal protective equipment (gloves, weighing papers), and absorbent materials from spills.

  • Container Selection: Designate a rigid, leak-proof container with a secure lid. The container must be chemically compatible and clearly labeled.

  • Labeling: Before adding any waste, label the container with "Hazardous Waste," "Halogenated Organic Solids," and the full chemical name: "this compound."

  • Waste Collection: Carefully place all solid contaminated materials directly into the designated container. Do not overfill.

  • Storage: Keep the container sealed when not in use. Store it in a designated satellite accumulation area, away from incompatible materials, until collection by your institution's Environmental Health and Safety (EHS) department.[12]

Protocol 2: Liquid Waste Disposal

This stream includes solutions containing the dissolved compound.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container, typically a glass bottle with a secure screw cap.[1]

  • Labeling: Label the container with "Hazardous Waste," "Halogenated Organic Liquids," and list all chemical constituents with their approximate percentages (e.g., "this compound (~5%), Dichloromethane (95%)").[9][12]

  • Waste Collection: Pour liquid waste carefully into the container, using a funnel if necessary, inside a chemical fume hood.

  • Storage: Keep the container tightly closed when not adding waste. Store it in secondary containment within a designated satellite accumulation area for EHS pickup.[12]

Protocol 3: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear the required PPE (nitrile gloves, safety goggles, lab coat).

  • Containment: For solid spills, gently cover with an inert absorbent material (e.g., vermiculite, sand) to avoid generating dust.[1][8] For liquid spills, contain the spill with absorbent pads.

  • Collection: Carefully collect the absorbent material using non-sparking tools and place it into the designated "Halogenated Organic Solid Waste" container.[6]

  • Decontamination: Clean the spill area with a suitable solvent, and collect all cleaning materials (wipes, etc.) as hazardous waste.[1][8]

Decontamination of Laboratory Equipment

Proper decontamination is essential to prevent cross-contamination and ensure equipment is safe for future use, repair, or disposal.[14]

  • Initial Risk Assessment: Any equipment that has come into direct contact with the compound (e.g., glassware, spatulas, stir bars) must be considered contaminated.[7][14]

  • Pre-Cleaning: If there is visible residue, carefully remove it using a wipe or spatula, disposing of the waste as described in Protocol 1.

  • Solvent Rinse: Rinse the equipment three times with a suitable organic solvent in which the compound is soluble (e.g., acetone, ethanol). The first two rinses must be collected as "Halogenated Organic Liquid Waste."[6] This is a critical step for highly toxic or persistent chemicals.

  • Detergent Wash: After the solvent rinse, wash the equipment with laboratory-grade detergent and water.[15]

  • Final Rinse: Rinse thoroughly with deionized water and allow to air dry completely in a clean environment.[15]

  • Verification: For equipment being removed from the lab for surplus or repair, attach a decontamination tag, signed and dated, confirming the procedure has been completed.[7]

By adhering to these scientifically-grounded procedures, you ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.

References

Navigating the Safe Handling of Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides a comprehensive operational and safety plan for handling Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate (CAS No. 1072944-69-4), a compound of interest in various research applications. By understanding the inherent hazards and implementing the robust procedures outlined below, we can ensure a safe and productive laboratory environment.

Immediate Safety and Hazard Assessment

This compound is a solid substance that, based on available data, presents several health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear indication of these risks.

GHS Hazard Classification:

  • Pictogram:

    alt text

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

This information mandates a stringent set of precautions to prevent accidental exposure. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Therefore, a multi-layered approach to personal protective equipment (PPE) is essential.

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationPurpose
Hand Protection Nitrile or neoprene gloves.Provides a crucial barrier against direct skin contact.[1] Gloves should be inspected for any signs of degradation or punctures before use.
Eye Protection Chemical splash goggles.Protects eyes from accidental splashes of solutions or contact with airborne powder.[1][2]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[3]
Respiratory Protection N95 (or higher) particulate respirator or use in a certified chemical fume hood.[1]For handling the solid, powdered form to prevent inhalation of dust particles.[1]
Operational Workflow for Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is critical. The following workflow integrates safety checkpoints at each stage.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_area Proceed once fully equipped weigh Weigh Solid Compound prep_area->weigh Begin work in a safe environment dissolve Dissolve in Solvent weigh->dissolve Transfer solid carefully decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate After experimental use dispose Dispose of Waste in Labeled Hazardous Waste Container decontaminate->dispose Segregate waste properly remove_ppe Remove and Dispose of PPE dispose->remove_ppe Final step in the process

Caption: A step-by-step workflow for the safe handling of this compound.

Step-by-Step Handling Procedures

1. Preparation:

  • Donning PPE: Before handling the compound, ensure all PPE as specified in the table above is correctly worn.

  • Work Area Preparation: All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation risk.[1] Ensure the work area is clean and uncluttered.

2. Handling:

  • Weighing: When weighing the solid, use a draft shield or conduct the operation within the fume hood to prevent the powder from becoming airborne.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

3. Post-Handling and Decontamination:

  • Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated.

  • Spill Management: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[4] Carefully collect the absorbent material and place it in a designated hazardous waste container.

Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle, ensuring both personnel and environmental safety.

  • Waste Segregation: All waste contaminated with this compound, including unused compound, contaminated absorbent materials, and disposable PPE, must be segregated as hazardous waste.

  • Containerization: Use a clearly labeled, leak-proof container for all hazardous waste. The label should include the full chemical name: "this compound" and appropriate hazard symbols.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.

By adhering to these detailed procedures, researchers can confidently work with this compound while upholding the highest standards of laboratory safety. This proactive approach not only protects individuals but also fosters a culture of safety and responsibility within the scientific community.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.